Solasurine
Description
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Properties
IUPAC Name |
6-[[3,5-dihydroxy-2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEKLQMLYWFVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Solasurine?
An In-depth Technical Guide to the Core Chemical Structure and Biological Activity of Solasodine
A Note on Solasurine: Information regarding the specific chemical structure of this compound (CAS 27028-76-8), a steroidal alkaloid isolated from Solanum surattense, is limited in publicly available scientific literature.[1][2] It is reported to have a molecular formula of C39H63NO11.[2][3][4][5][6] Due to the scarcity of detailed structural and biological data on this compound, this guide will focus on the closely related and extensively studied steroidal alkaloid, Solasodine. Solasodine serves as the aglycone (the non-sugar component) for many glycosidic alkaloids found in Solanum species and is a cornerstone for understanding the chemistry and pharmacology of this class of compounds.
Chemical Structure of Solasodine
Solasodine is a poisonous steroidal alkaloid that occurs in plants of the Solanaceae family.[7] Its chemical structure is characterized by a C27 cholestane (B1235564) skeleton.[8] Solasodine is a spirosolane-type alkaloid, which features a bicyclic system containing a piperidine (B6355638) and a tetrahydrofuran (B95107) ring.[9]
Systematic IUPAC Name: (22R,25R)-Spirosol-5-en-3β-ol[7]
Molecular Formula: C27H43NO2[7][10]
Molecular Weight: 413.64 g/mol [11]
The structure of Solasodine is foundational to its biological activity and its use as a precursor for the synthesis of various steroidal drugs.[7][8]
Quantitative Data
The biological activities of Solasodine have been quantified in numerous studies. The following tables summarize key toxicological and cytotoxic data.
Table 1: Toxicological Data for Solasodine
| Parameter | Value | Species | Administration Route | Reference |
| LD50 | 1500 mg/kg | Rat | Intraperitoneal | [12] |
| LD50 | 2000 mg/kg | Rat | Oral | [12] |
| LD50 | 30 mg/kg | Mouse | Oral | [12] |
| Teratogenic Dose | 1200-1600 mg/kg | Hamster | Not Specified | [7] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.[13]
Table 2: In Vitro Cytotoxicity of Solasodine (IC50)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HT-29 | Colon Carcinoma | Not specified, but showed 43.8% inhibition at 2.5 µg/mL and 76.9% at 80 µg/mL | [14] |
| MG-63 | Bone Carcinoma | Not specified, but showed 20.9% inhibition at 2.5 µg/mL and 63.9% at 80 µg/mL | [14] |
| HeLa | Cervical Cancer | Highest inhibitory effect among HT29, MCF7, and HeLa | [12] |
| MCF-7 | Breast Cancer | Dose-dependent anti-proliferation | [12] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.[13]
Experimental Protocols
Extraction and Isolation of Solasodine from Plant Material
Solasodine is typically found in plants as a glycoside (e.g., solasonine, solamargine). The aglycone, Solasodine, is obtained by hydrolysis of these glycosides.
Objective: To extract and isolate Solasodine from its plant source.
Methodology:
-
Extraction of Glycoalkaloids: The dried and powdered plant material (e.g., unripe fruits of Solanum xanthocarpum) is extracted with an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), often with the addition of an acid (e.g., acetic acid) to aid in the extraction of the basic alkaloids.
-
Hydrolysis: The crude glycoalkaloid extract is then subjected to acid hydrolysis to cleave the sugar moieties from the Solasodine backbone. This is typically achieved by refluxing the extract with an acid like hydrochloric acid or sulfuric acid in an alcoholic solution.[12]
-
Isolation of Solasodine: After hydrolysis, the reaction mixture is neutralized, leading to the precipitation of the crude Solasodine base.
-
Purification: The crude Solasodine can be further purified by recrystallization from a suitable solvent system, such as methanol or ethanol, or by using chromatographic techniques like column chromatography.
Chemical Synthesis of Solasodine from Diosgenin (B1670711)
Solasodine can be synthesized from the more readily available plant steroid, diosgenin.
Objective: To perform a two-step synthesis of Solasodine pivalate (B1233124) from diosgenin pivalate.[15]
Methodology: [15]
-
Step 1: F-Ring Opening and Carbamate (B1207046) Formation:
-
Diosgenin pivalate is reacted with benzyl (B1604629) carbamate (CbzNH2) in the presence of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in a solvent like dichloromethane (B109758) (DCM) at room temperature.
-
This reaction opens the F-ring of the spiroketal moiety of diosgenin and introduces a Cbz-protected amino group at position 26.
-
-
Step 2: Deprotection and N-Cyclization:
-
The crude product from the first step is treated with acetyl bromide (AcBr) in butanol. This facilitates a one-pot deprotection of the 26-amino group and subsequent N-cyclization to form Solasodine pivalate.
-
The final product can be isolated and purified using standard laboratory techniques.
-
MTT Assay for Cytotoxicity Assessment
The cytotoxic effects of Solasodine on cancer cell lines are commonly evaluated using the MTT assay.
Objective: To determine the in vitro cytotoxicity of Solasodine against a cancer cell line (e.g., HT-29).[14]
Methodology: [14]
-
Cell Culture: HT-29 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of Solasodine (e.g., ranging from 2.5 to 80 µg/mL) and incubated for a specified period (e.g., 48 hours). A control group receives only the vehicle used to dissolve the Solasodine.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability or inhibition is calculated relative to the untreated control cells. The IC50 value can then be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Solasodine exerts its anticancer effects through the modulation of several key signaling pathways.
Inhibition of the AKT/GSK-3β/β-catenin Pathway
In colorectal cancer, Solasodine has been shown to suppress cell proliferation and motility by inhibiting the AKT/GSK-3β/β-catenin signaling pathway.[16]
Caption: Solasodine inhibits the PI3K/AKT pathway in cancer cells.
Induction of Apoptosis via the Mitochondrial Pathway
Solasodine induces apoptosis (programmed cell death) in cancer cells by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.[12]
Caption: Solasodine induces apoptosis through the mitochondrial pathway.
Inhibition of the Hedgehog/Gli1 Signaling Pathway
In gastric cancer, Solasodine has been found to inhibit cell proliferation by targeting the Hedgehog (Hh) signaling pathway, specifically by disrupting the expression and nuclear translocation of the transcription factor Gli1.[17]
Caption: Solasodine inhibits gastric cancer cell proliferation via Hh/Gli1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. biocrick.com [biocrick.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Solasodine | CAS:126-17-0 | Manufacturer ChemFaces [chemfaces.com]
- 7. Solasodine - Wikipedia [en.wikipedia.org]
- 8. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound Solasodine (FDB013944) - FooDB [foodb.ca]
- 10. scbt.com [scbt.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. mdpi.com [mdpi.com]
- 14. jabonline.in [jabonline.in]
- 15. Two-step Synthesis of Solasodine Pivalate from Diosgenin Pivalate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Solanum surattense: A Comprehensive Technical Guide to Solasodine Extraction, Analysis, and Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Solanum surattense as a significant source of the steroidal alkaloid solasodine (B1681914). It covers quantitative data on solasodine yields, detailed experimental protocols for its extraction and analysis, and a review of its pharmacological activities, including its impact on key cellular signaling pathways.
Introduction to Solasodine from Solanum surattense
Solanum surattense Burm. f. (syn. Solanum xanthocarpum), a member of the Solanaceae family, is a prickly perennial herb found in tropical regions of Asia, Australia, and the Pacific islands.[1] Traditionally used in Ayurvedic medicine, this plant is a rich source of various bioactive compounds, most notably the steroidal alkaloid solasodine.[2][3] Solasodine is a nitrogen analogue of diosgenin (B1670711) and serves as a crucial precursor for the synthesis of various steroidal drugs, including corticosteroids, anabolic steroids, and oral contraceptives.[1][4] Beyond its role as a synthetic precursor, solasodine itself exhibits a wide array of pharmacological activities, such as anticancer, anti-inflammatory, antifungal, and hepatoprotective effects, making it a compound of significant interest for drug development.[4][5]
Quantitative Analysis of Solasodine Content
The concentration of solasodine in Solanum surattense can vary depending on the plant part, growth conditions (in vivo vs. in vitro), and the extraction method employed. The following tables summarize the quantitative data on solasodine yield from various studies.
Table 1: Solasodine Content in Solanum surattense (in vivo vs. in vitro)
| Plant Material | Cultivation Method | Solasodine Content (mg/g dry weight) | Reference |
| Leaves | Field grown (in vivo) | 0.3316 | [1] |
| Callus | In vitro (MS medium + 1 mg/L BAP + 2 mg/L NAA) | 0.3951 | [1] |
| Callus | In vitro (MS medium + 1 mg/L BAP + 3 mg/L NAA) | 0.3908 | [1] |
| Aerial Parts | Wild species | 0.446 | [6] |
Table 2: Solasodine Content in Various Solanum Species (for comparison)
| Solanum Species | Plant Part | Solasodine Content (mg/g) | Reference |
| S. diphyllum | Fruits | 0.356 | [6] |
| S. incanum | Fruits | 0.341 | [6] |
| S. nigrum | Fruits | 0.472 | [6] |
| S. sisymbriifolium | Fruits | 0.494 | [6] |
| S. torvum | Fruits | 0.396 | [6] |
| S. verbascifolium | Fruits | 0.416 | [6] |
| S. vellosum | Fruits | 0.465 | [6] |
| S. indicum | Fruits | 0.48 | [7] |
| S. trilobatum | Fruits | 1.32 | [7] |
| S. pubescens (leaf hydro-alcohol extract) | Leaves | 1.857% | [8] |
| S. pubescens (leaf methanol (B129727) extract) | Leaves | 1.447% | [8] |
Experimental Protocols
Extraction of Solasodine from Solanum surattense
This protocol is a synthesized method based on procedures described in the literature.[1][6][9]
Objective: To extract crude solasodine from dried plant material.
Materials:
-
Dried, powdered plant material (Solanum surattense leaves, fruits, or aerial parts)
-
Methanol or 96% Ethanol
-
Sulfuric acid (5%)
-
Diethyl ether
-
Ammonia (B1221849) solution
-
Anhydrous sodium sulfate (B86663)
-
Shaker
-
Filtration apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH indicator strips
Procedure:
-
Maceration: Weigh 2 grams of dried, powdered plant material and place it in a flask. Add 20 mL of 96% ethanol.[1]
-
Extraction: Place the flask on a shaker for 10 minutes to ensure thorough mixing. Allow the mixture to stand for 24 hours at 4°C.[1]
-
Filtration: Filter the mixture to separate the extract from the plant debris.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under vacuum using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction: a. Dissolve the crude extract in 20 mL of 5% sulfuric acid.[1] b. Transfer the acidic solution to a separatory funnel and add 20 mL of diethyl ether to remove fats and pigments. Shake gently and allow the layers to separate.[1] c. Discard the upper ether layer. Collect the lower aqueous acidic layer containing the protonated alkaloids.[1] d. Basify the aqueous layer by adding ammonia solution dropwise until the pH is alkaline, which will precipitate the alkaloids. e. Extract the precipitated alkaloids with chloroform. Repeat the chloroform extraction three times to ensure complete recovery. f. Pool the chloroform extracts and wash with distilled water until the aqueous layer is neutral. g. Dry the chloroform extract over anhydrous sodium sulfate.
-
Final Concentration: Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to obtain the crude alkaloid extract containing solasodine.
Quantification of Solasodine by High-Performance Liquid Chromatography (HPLC)
This protocol is based on HPLC methods described for the analysis of solasodine.[1][6][7]
Objective: To quantify the amount of solasodine in an extract.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector (e.g., Cecil, Shimadzu).[1][6]
-
Column: C18 reversed-phase column (e.g., 25 cm length).[1]
-
Mobile Phase: 70% methanol and 30% water (containing 20 mM phosphate (B84403) buffer), with the pH adjusted to 3.5.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.[6]
Procedure:
-
Standard Preparation: Prepare a stock solution of pure solasodine standard (e.g., 1 mg/mL in methanol). From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 0.1 to 1.0 mg/mL) by serial dilution with methanol.[6]
-
Sample Preparation: Dissolve a known weight of the crude alkaloid extract in methanol to a known volume (e.g., dissolve the extract from 2g of plant material in 1 mL of methanol).[1] Filter the sample solution through a 0.45 µm membrane filter before injection.[1]
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area corresponding to the retention time of the solasodine standard.
-
Quantification: Determine the concentration of solasodine in the sample by interpolating its peak area on the calibration curve. Calculate the solasodine content in the original plant material (e.g., in mg/g of dry weight).
Pharmacological Activities and Signaling Pathways
Solasodine exhibits a range of pharmacological effects, primarily investigated for its anticancer properties. It influences several key cellular signaling pathways to exert its effects.
Anticancer Activity
Solasodine has demonstrated cytotoxic effects against various cancer cell lines, including gastric, pancreatic, breast, and cervical cancer.[4][10][11] Its anticancer mechanisms involve inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell migration.[10][12]
4.1.1. Hedgehog/Gli1 Signaling Pathway
In gastric cancer cells, solasodine has been shown to inhibit proliferation by suppressing the Hedgehog (Hh)/Gli1 signaling pathway.[10] It acts by down-regulating the expression of Gli1, a key transcription factor in this pathway, and preventing its nuclear translocation.[10] This inhibition appears to be independent of the Smoothened (Smo) receptor, a common target for Hh pathway inhibitors.[10]
Caption: Solasodine inhibits Hedgehog/Gli1 signaling in gastric cancer cells.
4.1.2. Cox-2/Akt/GSK3β Signaling Pathway
In pancreatic cancer, solasodine has been found to inhibit the activation of the Cox-2/Akt/GSK3β signaling pathway.[11] It downregulates the expression of Cox-2 and reduces the phosphorylation of Akt and GSK3β, leading to the induction of apoptosis.[11] This is accompanied by the release of cytochrome c from mitochondria and the activation of caspases 9 and 3.[11]
References
- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 2. japsonline.com [japsonline.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. rjptonline.org [rjptonline.org]
- 5. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 6. phytojournal.com [phytojournal.com]
- 7. asianpubs.org [asianpubs.org]
- 8. greenpharmacy.info [greenpharmacy.info]
- 9. ijarse.com [ijarse.com]
- 10. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solasodine, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Solasurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solasodine (B1681914) is a naturally occurring steroidal alkaloid found in various plants of the Solanaceae family. It serves as a crucial precursor in the semi-synthesis of steroidal drugs, including contraceptives and corticosteroids. Beyond its role as a synthetic intermediate, solasodine itself exhibits a wide range of pharmacological activities, including potent anticancer, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of solasodine, detailed experimental protocols for its extraction, synthesis, and biological evaluation, and a summary of its known mechanisms of action with a focus on key signaling pathways. All quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using diagrams.
Physical and Chemical Properties
Solasodine is a C27 steroidal alkaloid with a spirosolane (B1244043) skeleton. Its chemical structure features a hydroxyl group at the C-3 position and a nitrogen atom within a heterocyclic ring system.
Structure and Identification
-
IUPAC Name : (3β,22α,25R)-Spirosol-5-en-3-ol
-
CAS Number : 126-17-0
-
Chemical Formula : C₂₇H₄₃NO₂
-
Molecular Weight : 413.64 g/mol
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of solasodine.
Table 1: Physical Properties of Solasodine
| Property | Value | Reference |
| Melting Point | 200-202 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Optical Rotation [α]D | -92.4° (c=0.14 in methanol) | [1] |
Table 2: Solubility of Solasodine
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [1] |
| Methanol | Soluble | [1] |
| Ethanol (B145695) | Soluble | [1] |
| Chloroform | Freely soluble | [1] |
| Benzene | Freely soluble | [1] |
| Ether | Practically insoluble | [1] |
Table 3: Spectroscopic Data for Solasodine
| Technique | Key Data | Reference |
| UV-Vis (Methanol) | λmax at 205 nm | |
| ¹H NMR | Data available in literature | [2] |
| ¹³C NMR | Data available in literature | [2] |
| Mass Spectrometry | Consistent with C₂₇H₄₃NO₂ | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of solasodine.
Extraction and Isolation from Solanum Species
Solasodine is typically extracted from the berries or leaves of plants such as Solanum khasianum or Solanum nigrum.
Protocol: Acid Hydrolysis and Extraction
-
Preparation of Plant Material : Air-dry and powder the plant material (e.g., berries of Solanum khasianum).
-
Acid Hydrolysis : Reflux the powdered material with 1.5 M HCl in 50% ethanol for 6 hours. This step hydrolyzes the glycosidic linkages of solasodine glycosides (solasonine and solamargine) to yield the aglycone, solasodine.
-
Filtration and Basification : Filter the mixture and wash the residue with 50% ethanol. Adjust the pH of the filtrate to 10 with ammonia (B1221849) solution to precipitate the crude solasodine.
-
Extraction : Filter the precipitate and dry it. Extract the crude solasodine with hot methanol.
-
Purification : Concentrate the methanolic extract and allow it to crystallize. Recrystallize the crude product from methanol-ammonia to obtain pure solasodine.
-
Characterization : Confirm the identity and purity of the isolated solasodine using techniques such as melting point determination, TLC, and spectroscopic methods (IR, NMR, MS).
Chemical Synthesis from Diosgenin (B1670711)
Solasodine can be synthesized from diosgenin, a sapogenin, through a multi-step process. A key step involves the opening of the F-ring of diosgenin and the introduction of a nitrogen atom.
Protocol: A Representative Synthetic Route
-
Acetylation of Diosgenin : Acetylate the 3-hydroxyl group of diosgenin using acetic anhydride (B1165640) in pyridine.
-
Pseudogenin Formation : Treat the acetylated diosgenin with acetic anhydride at high temperature to open the spiroketal F-ring and form the furostadiene derivative (pseudogenin).
-
Oximation : React the pseudogenin with hydroxylamine (B1172632) hydrochloride to form the oxime at the C-26 position.
-
Beckmann Rearrangement and Cyclization : Subject the oxime to a Beckmann rearrangement followed by reduction and cyclization to form the piperidine (B6355638) E and F rings of solasodine.
-
Deacetylation : Remove the acetyl protecting group at the C-3 position by hydrolysis to yield solasodine.
Biological Assays
This assay is used to assess the cytotoxic effects of solasodine on cancer cell lines.[4]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with various concentrations of solasodine (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.
This assay is used to evaluate the effect of solasodine on cancer cell migration.[5][6]
-
Cell Seeding : Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound" : Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment : Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of solasodine.
-
Image Acquisition : Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis : Measure the width of the scratch at different time points and calculate the percentage of wound closure.
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways affected by solasodine.[7][8]
-
Cell Lysis : Treat cells with solasodine for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Mechanism of Action and Signaling Pathways
Solasodine exerts its biological effects through the modulation of various signaling pathways. Its anticancer activity is the most extensively studied.
Anticancer Activity
Solasodine has been shown to inhibit the proliferation, migration, and invasion of various cancer cells and to induce apoptosis.[9][10]
Solasodine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] It upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[10][11] This leads to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[10]
Caption: Intrinsic Apoptosis Pathway Induced by Solasodine.
In colorectal cancer cells, solasodine has been shown to suppress the AKT/GSK-3β/β-catenin signaling pathway.[9] By inhibiting the phosphorylation of Akt, it prevents the inactivation of GSK-3β. Active GSK-3β then promotes the degradation of β-catenin, preventing its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation and survival.[9]
Caption: Inhibition of AKT/GSK-3β/β-catenin Pathway by Solasodine.
In gastric and breast cancer cells, solasodine has been found to inhibit the Hedgehog (Hh) signaling pathway by targeting the transcription factor Gli1.[12][13] It downregulates Gli1 expression and blocks its nuclear localization, thereby inhibiting the transcription of Hh target genes that promote cancer cell proliferation and survival.[12]
Caption: Suppression of Hedgehog/Gli1 Signaling by Solasodine.
Neuroprotective Effects
Solasodine has demonstrated neuroprotective effects in models of cerebral ischemia by reducing oxidative stress.[14] It achieves this by decreasing lipid peroxidation and increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[14] Furthermore, solasodine has been shown to promote neurogenesis in vitro and in vivo, potentially through the activation of the GAP-43/HuD pathway.[15]
Anti-inflammatory Activity
Solasodine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[16] In models of inflammation, it has been shown to reduce edema, exudate volume, and leukocyte migration.[11]
Conclusion
Solasodine is a versatile steroidal alkaloid with significant potential in both the pharmaceutical industry as a synthetic precursor and as a therapeutic agent in its own right. Its well-defined physical and chemical properties, coupled with established methods for its isolation and synthesis, make it an accessible compound for research and development. The growing body of evidence for its anticancer, neuroprotective, and anti-inflammatory activities, mediated through the modulation of key signaling pathways, highlights its promise as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to translate its therapeutic potential into clinical applications.
References
- 1. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Solasodine suppress MCF7 breast cancer stem-like cells via targeting Hedgehog/Gli1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. Solasodine | CAS:126-17-0 | Neuroprotective antioxidant glycoalkaloid | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Antiinflammatory activity of Solanum trilobatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Solasurine mechanism of action preliminary studies
An In-depth Technical Guide on the Preliminary Studies of Solasurine (B1584054) and Related Solanum Alkaloids' Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, and the structurally related glycoalkaloids solasonine (B1682107) and solasodine (B1681914), are steroidal alkaloids predominantly found in plants of the Solanum genus.[1] These compounds have garnered significant interest within the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of these alkaloids, with a focus on the available quantitative data, experimental methodologies, and the signaling pathways they modulate. While research on this compound is emerging, this document leverages the more extensive studies on solasonine and its aglycone, solasodine, to present a broader understanding of this class of compounds.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preliminary studies on solasonine and solasodine, highlighting their effects on various cell lines and molecular targets.
Table 1: Cytotoxicity of Solasonine and Solasodine in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Solasonine | Bladder Cancer (T24) | MTT Assay | 5.8 µM | [1] |
| Solasonine | Bladder Cancer (5637) | MTT Assay | 7.2 µM | [1] |
| Solasodine | Gastric Cancer (AGS) | CCK-8 Assay | 20 µM | [3] |
| Solasodine | Gastric Cancer (MKN74) | CCK-8 Assay | 15 µM | [3] |
| Solasodine | Colorectal Cancer (SW480) | MTT Assay | 25 µM | [2] |
| Solasodine | Colorectal Cancer (HCT116) | MTT Assay | 30 µM | [2] |
| Solasodine | Colorectal Cancer (LoVo) | MTT Assay | 20 µM | [2] |
| Solasodine | Pancreatic Cancer (SW1990) | MTT Assay | 10 µM | [5] |
| Solasodine | Pancreatic Cancer (PANC-1) | MTT Assay | 15 µM | [5] |
Table 2: Molecular Binding Affinity
| Compound | Target | Method | Binding Affinity (kcal/mol) | Reference |
| Solasodine | Gli1 | Molecular Docking | -7.4 | [3] |
| This compound | SARS-CoV-2 3C-like protease | Molecular Docking | Not explicitly quantified in text, but noted to have high affinity | [6] |
Key Signaling Pathways and Mechanisms of Action
Preliminary research indicates that this compound and its related alkaloids exert their biological effects through the modulation of several key signaling pathways implicated in cancer and other diseases.
Hedgehog (Hh) Signaling Pathway Inhibition
A significant mechanism of action for solasonine and solasodine is the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[3][6]
-
Solasonine has been shown to inhibit the Hh pathway by targeting the Gli transcription factor, the final effector of the pathway.[6] It effectively suppresses Gli-luciferase activity and reduces the mRNA expression of Hh target genes such as Gli1 and Ptch1.[6]
-
Solasodine also demonstrates inhibitory effects on the Hh pathway by down-regulating the expression of Gli1 and preventing its nuclear translocation in gastric cancer cells.[3] This action appears to be independent of the Smoothened (Smo) receptor, suggesting a mechanism that could overcome resistance to Smo inhibitors.[3]
References
- 1. Solanum Alkaloids and their Pharmaceutical Roles: A Review - MedCrave online [medcraveonline.com]
- 2. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 3. rjptonline.org [rjptonline.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solasodine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
Potential Therapeutic Targets of Solasurine: An In-depth Technical Guide
Disclaimer: Scientific literature on the specific therapeutic targets of Solasurine is currently limited. The primary research available points towards its interaction with the main protease of the SARS-CoV-2 virus. However, due to the structural similarity of this compound to other well-researched steroidal alkaloids from Solanum species, namely Solasonine and Solasodine , this guide will focus on the established anticancer therapeutic targets of these related compounds. The information presented here on Solasonine and Solasodine can provide a valuable framework for future research into the potential therapeutic applications of this compound.
Executive Summary
This compound, a steroidal alkaloid, has been identified as a potential interactor with the C3-like protease of SARS-CoV-2, suggesting a possible role as an antiviral agent.[1] However, a significant body of research on the structurally similar compounds, Solasonine and Solasodine, has revealed potent anticancer activities through the modulation of several key signaling pathways involved in cell proliferation, survival, and metastasis. This guide provides a comprehensive overview of the therapeutic targets of Solasonine and Solasodine, presenting quantitative data on their cytotoxic effects, detailed experimental protocols for key assays, and visual representations of the signaling pathways they modulate. The primary signaling pathways implicated in the anticancer effects of these alkaloids include the PI3K/Akt, MAPK, NF-κB, and Hedgehog/Gli1 pathways.
Anticancer Activity of Solasonine and Solasodine: Quantitative Analysis
The cytotoxic effects of Solasonine and Solasodine have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: IC50 Values of Solasonine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Gastric Cancer | SGC-7901 | 18 | 24 | |
| Lung Cancer | H446 | Not explicitly stated, but significant apoptosis at 13.6 µM | 24 | [2] |
| Bladder Cancer | T24 | ~50 | 48 | [3] |
| Bladder Cancer | 5637 | ~80 | 48 | [3] |
| Colorectal Cancer | SW620 | 35.52 | 24 | [4] |
| Colorectal Cancer | SW480 | 44.16 | 24 | [4] |
| Lung Adenocarcinoma | A549 | 44.18 | 24 | [4] |
| Gastric Cancer | MGC803 | 46.72 | 24 | [4] |
| Pancreatic Cancer | PANC-1 | Not explicitly stated, but apoptosis observed at 25 and 50 µM | 24 | [5] |
| Pancreatic Cancer | CFPAC-1 | Not explicitly stated, but apoptosis observed at 25 and 50 µM | 24 | [5] |
| Acute Monocytic Leukemia | THP-1 | Not explicitly stated, but proliferation inhibited | Not specified | [6] |
| Acute Monocytic Leukemia | MV4-11 | Not explicitly stated, but proliferation inhibited | Not specified | [6] |
Table 2: IC50 Values of Solasodine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Cervical Cancer | HeLa | 12.17 ± 3.3 | Not specified | [7] |
| Colorectal Cancer | HCT116 | Varies with time | 24, 48, 72 | [8] |
| Colorectal Cancer | HT-29 | Varies with time | 24, 48, 72 | [8] |
| Colorectal Cancer | SW480 | Varies with time | 24, 48, 72 | [8] |
| Prostate Cancer | PC3 | Not specified | Not specified | [9] |
| Breast Cancer | MCF-7 | Not specified | Not specified | [9] |
| Human Myeloid Leukemia | U937 | Not specified | Not specified | [9] |
Key Signaling Pathways and Therapeutic Targets
Solasonine and Solasodine exert their anticancer effects by modulating multiple signaling pathways that are crucial for tumor growth and survival.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Both Solasonine and Solasodine have been shown to inhibit this pathway.[3][8][10][11]
-
Mechanism of Action: These compounds typically lead to a decrease in the phosphorylation of Akt (p-Akt), which is the active form of the protein. This, in turn, affects downstream targets of Akt, leading to the induction of apoptosis and inhibition of cell proliferation.[12][13] Solasodine has been shown to downregulate p-PI3K and p-AKT in colorectal cancer cells.[8]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Solasonine has been demonstrated to inhibit this pathway in bladder cancer cells by decreasing the phosphorylation of ERK, P38, and MEK1/2.[3]
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and chemoresistance. Solasodine has been shown to target NF-κB signaling to overcome multidrug resistance in cancer by inhibiting the nuclear translocation of the p65 subunit.[14][15]
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. static.igem.org [static.igem.org]
- 4. ptglab.com [ptglab.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. apexbt.com [apexbt.com]
- 8. kumc.edu [kumc.edu]
- 9. apexbt.com [apexbt.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Solasodine inhibits invasion of human lung cancer cell through downregulation of miR-21 and MMPs expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solanine Interferes with AKT/p-AKT and PI3K/p-PI3K Pathway to Inhibit HIF and Destroy Cell Energy Metabolism [scirp.org]
- 13. Inactivation of PI3-K/Akt and reduction of SP1 and p65 expression increase the effect of solamargine on suppressing EP4 expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solasodine targets NF-κB signaling to overcome P-glycoprotein mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Solasurine and its Relation to Steroidal Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of solasurine (B1584054), a steroidal glycoalkaloid found in plants of the Solanum genus. Due to the limited specific research on this compound, this document focuses on its chemical classification, its relationship to the well-studied steroidal alkaloids solasonine (B1682107) and solamargine (B1681910), and their common aglycone, solasodine (B1681914). This guide synthesizes available data on the biological activities, particularly the anticancer effects, of these related compounds and details the signaling pathways they modulate. In the absence of specific quantitative data and experimental protocols for this compound, this guide provides detailed methodologies for the isolation, characterization, and biological evaluation of solasonine and solasodine as a foundational reference for researchers. All quantitative data is presented in structured tables, and key cellular signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research in this promising area of natural product chemistry.
Introduction to this compound and Steroidal Alkaloids
This compound is a steroidal alkaloid that has been identified in plants such as Solanum surattense.[1] Steroidal alkaloids are a class of nitrogen-containing secondary metabolites characterized by a steroid nucleus.[2] They are predominantly found in the Solanaceae and Liliaceae plant families. These compounds are of significant interest to the pharmaceutical industry due to their diverse and potent pharmacological activities.[2][3]
Chemical Structures:
The aglycone shared by this compound, solasonine, and solamargine is solasodine. The structural differences between solasonine and solamargine lie in their sugar side chains. Solasonine contains solatriose, while solamargine contains chacotriose.[4]
Biosynthesis of Steroidal Alkaloids
The biosynthesis of steroidal alkaloids in Solanum species originates from cholesterol. A series of hydroxylation, oxidation, and transamination reactions lead to the formation of the steroidal alkaloid backbone. The pathway involves several key enzymes, including cytochrome P450s and aminotransferases, which modify the cholesterol skeleton to produce the aglycone, solasodine. Subsequently, glycosyltransferases attach sugar moieties to the aglycone to form the various glycoalkaloids, including this compound, solasonine, and solamargine.
Caption: Simplified biosynthetic pathway of spirosolane-type steroidal alkaloids.
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited, extensive research on the closely related compounds solasonine and solasodine has demonstrated a wide range of biological activities, most notably anticancer effects. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.
Table 1: Summary of IC50 Values for Solasonine and Solasodine in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Solasonine | HT-29 (Colon) | 68.4% inhibition at 10 µg/mL | [5] |
| Solasonine | HepG2 (Liver) | 79.3% inhibition at 10 µg/mL | [5] |
| Solasonine | HepG2 2.2.15 (Liver, Hepatitis B expressing) | 5.9 µM | [5] |
| Solasodine | HCT116 (Colon) | 39.43 µmol/L (at 48h) | [6] |
| Solasodine | HT-29 (Colon) | 44.56 µmol/L (at 48h) | [6] |
| Solasodine | SW480 (Colon) | 50.09 µmol/L (at 48h) | [6] |
| Solasodine | MCF-7 (Breast) | 23-38 µg/ml (as part of an extract) | [7] |
Signaling Pathways Modulated by Related Steroidal Alkaloids
Research into the mechanisms of action of solasonine and solasodine has identified their interaction with several key cellular signaling pathways implicated in cancer progression.
Hedgehog (Hh) Signaling Pathway
Solasonine has been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the transcription factor Gli.[8][9][10] This is significant as the Hh pathway is often aberrantly activated in various cancers, and targeting its downstream effector can be an effective anticancer strategy.
Caption: Inhibition of the Hedgehog signaling pathway by solasonine.
PI3K/AKT/mTOR and MAPK Signaling Pathways
Solasonine and solasodine have been demonstrated to inhibit the PI3K/AKT/mTOR and MAPK signaling pathways.[11] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
Caption: Inhibition of PI3K/AKT and MAPK pathways by solasodine/solasonine.
Experimental Protocols
Due to the lack of specific, detailed protocols for this compound, the following sections provide established methodologies for the extraction, isolation, characterization, and biological evaluation of the closely related and well-documented steroidal alkaloids, solasodine and solasonine. These protocols can serve as a starting point for research on this compound.
Extraction and Isolation of Solasodine and its Glycosides
A common method for the extraction and isolation of solasodine and its glycosides from Solanum species involves acid-base extraction followed by chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solasodine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Solasonine, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Solasonine, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity | Semantic Scholar [semanticscholar.org]
- 11. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular weight of Solasurine
- 1. Solasodine | CAS:126-17-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. CAS 126-17-0: Solasodine | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Solasodine [webbook.nist.gov]
- 5. Solasodine [drugfuture.com]
- 6. 澳洲茄胺 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solasodine | Antifungal | E1/E2/E3 Enzyme | Apoptosis | TargetMol [targetmol.com]
An In-depth Technical Guide to the Early Pharmacology of Solasodine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Solasurine" yielded no results. This guide proceeds under the assumption that the intended compound of interest is Solasodine (B1681914) , a structurally related and well-researched steroidal alkaloid.
Introduction to Solasodine
Solasodine is a steroidal alkaloid found in plants of the Solanaceae family, such as potatoes and tomatoes.[1] It is the aglycone component of glycoalkaloids like solasonine (B1682107) and solamargine.[1] Historically, solasodine has been a significant precursor in the synthesis of steroidal drugs, including corticosteroids and contraceptives.[2][3][4] Early research has unveiled a broad spectrum of pharmacological activities, positioning solasodine as a compound of interest for further therapeutic development. These activities include anticancer, anti-inflammatory, neuroprotective, antifungal, and immunomodulatory effects.[1][2][5]
Pharmacological Activities of Solasodine
Solasodine exhibits a diverse range of biological effects, as documented in numerous preclinical studies. The primary pharmacological activities are summarized below.
Anticancer Activity
Solasodine has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][6] It can induce apoptosis and arrest the cell cycle in tumor cells, including those of breast cancer, colorectal cancer, and leukemia.[7][8]
Table 1: Cytotoxic Activity of Solasodine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 12.17 ± 3.3 µM | [9] |
| PC-3 | Prostate Cancer | 25 mmol/L | [8] |
| HT-29 | Colorectal Adenocarcinoma | 43.8% inhibition at 2.5 µg/ml | [6] |
| MG-63 | Osteosarcoma | 20.9% inhibition at 2.5 µg/ml | [6] |
| Lung Carcinoma | Lung Cancer | 0.84 µg/mL | [10] |
| Liver Carcinoma | Liver Cancer | 11.79 µg/mL | [10] |
| Brain Carcinoma | Brain Cancer | 12.58 µg/mL | [10] |
| Lymphoblastic Leukemia | Leukemia | 14.88 µg/mL | [10] |
| Breast Carcinoma | Breast Cancer | 23.40 µg/mL | [10] |
Anti-inflammatory and Analgesic Effects
Early studies have shown that solasodine possesses anti-inflammatory properties. It has been observed to reduce paw edema in rat models and suppress ear inflammation in mice.[2] Additionally, solasodine has demonstrated analgesic effects in various experimental models, such as the acetic acid-induced writhing test and the hot plate test in rodents.[2]
Neuroprotective and Neurogenic Effects
Solasodine has been reported to have protective effects on the nervous system. It can promote neurogenesis both in vitro and in vivo.[5] Studies have shown that solasodine can induce the differentiation of embryonic teratocarcinoma cells into cholinergic neurons.[9] Furthermore, it has demonstrated anticonvulsant activity in rodent models of epilepsy.[3][11]
Other Pharmacological Activities
Beyond the major activities listed above, early research has suggested a variety of other potential therapeutic effects of solasodine, including:
Mechanism of Action
The diverse pharmacological effects of solasodine are attributed to its interaction with multiple cellular targets and signaling pathways.
Anticancer Mechanisms
The anticancer activity of solasodine is multifaceted. In colorectal cancer cells, solasodine has been shown to suppress the AKT/GSK-3β/β-catenin signaling pathway.[7] This leads to a decrease in cell proliferation and motility.[7] Solasodine also induces apoptosis by increasing the ratio of Bax to Bcl-2 and fueling the caspase-cascade reaction.[7]
Caption: Proposed anticancer signaling pathway of Solasodine.
Neuroprotective and Anticonvulsant Mechanisms
The neuroprotective effects of solasodine are partly attributed to its antioxidant activity, which helps protect the brain against ischemia/reperfusion injury.[7] The anticonvulsant properties of solasodine are thought to involve the inhibition of excitatory sodium voltage channels, which are responsible for neuronal excitation.[3][11]
Pharmacokinetics and Toxicity
Pharmacokinetics
A study in mice using a dried blood spot LC-MS/MS method revealed that solasodine has low oral bioavailability, at only 1.28%.[12] The metabolic pathways for solasodine primarily involve oxidation, dehydration, dehydrogenation, and sulfation, with 21 metabolites being characterized (16 phase I and 5 phase II).[12]
Table 2: Acute Toxicity of Solasodine in Rats
| Route of Administration | LD50 | Reference |
| Intraperitoneal | 1500 mg/kg | [2] |
| Oral | 2000 mg/kg | [2] |
Toxicity
Solasodine is considered a poisonous alkaloid.[1] It has been shown to be teratogenic in hamster fetuses at doses between 1200 to 1600 mg/kg.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of solasodine on cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: A typical workflow for an MTT cytotoxicity assay.
In Vivo Anti-inflammatory Model (Carrageenan-induced Rat Paw Edema)
The anti-inflammatory activity of solasodine can be assessed using the carrageenan-induced paw edema model in rats.
-
Animal Preparation: Male Wistar rats are typically used.
-
Drug Administration: Solasodine is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
Early research into the pharmacology of solasodine has revealed a compound with a wide array of biological activities and therapeutic potential. Its anticancer, anti-inflammatory, and neuroprotective properties, supported by initial mechanistic studies, make it a compelling candidate for further drug development. However, its low oral bioavailability and potential toxicity are significant hurdles that need to be addressed in future research, possibly through the development of novel drug delivery systems or synthetic derivatives with improved pharmacokinetic and safety profiles.
References
- 1. Solasodine - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. sciepub.com [sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 6. jabonline.in [jabonline.in]
- 7. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
- 9. apexbt.com [apexbt.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Pharmacological Aspects of Solasodine Found in Solanum xanthocarpum and khasianum : A Review | Semantic Scholar [semanticscholar.org]
- 12. Pharmacokinetics, oral bioavailability and metabolic analysis of solasodine in mice by dried blood spot LC-MS/MS and UHPLC-Q-Exactive MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Solasurine and its Congeners: A Technical Guide to their Ethnobotanical Potential and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroidal alkaloids from the Solanum genus, long recognized in traditional medicine, are gaining significant attention in modern pharmacology. Among these, solasurine (B1584054), found in plants such as Solanum surattense, represents a promising but understudied molecule.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical applications and pharmacological potential of the chemical class to which this compound belongs. Due to a scarcity of specific research on this compound, this paper will focus on its closely related and well-researched congeners, the aglycone solasodine (B1681914) and its glycoside derivative solasonine (B1682107), as proxies for understanding the potential therapeutic applications of this family of compounds. This guide will detail their anti-inflammatory, anti-cancer, and neuroprotective activities, supported by quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.
Introduction: The Ethnobotanical Significance of Solanum Alkaloids
Plants of the Solanum genus, commonly known as nightshades, have a rich history in traditional medicine across various cultures. Solanum surattense, a source of this compound, has been traditionally used for treating a variety of ailments including skin diseases, respiratory issues, and inflammatory conditions.[2][3][4] The therapeutic effects of these plants are largely attributed to their rich content of steroidal alkaloids.[1][5][6]
Solasodine is a key aglycone in this class, often occurring in nature as glycosides like solasonine and solamargine.[6][7][8] These compounds are noted for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and neuroprotective properties.[5][6] While this compound is identified as a constituent of Solanum surattense, the bulk of scientific literature and quantitative pharmacological data focuses on solasodine and solasonine.[1][2] This guide will therefore leverage the extensive research on these analogues to illuminate the potential of this compound and its chemical class.
Extraction and Isolation of Solasodine and its Glycosides
General Experimental Protocol for Extraction and Hydrolysis
A common method involves the extraction of the glycoalkaloids from the plant material followed by acid hydrolysis to yield the aglycone, solasodine.
Objective: To extract and hydrolyze glycoalkaloids from Solanum plant material to obtain solasodine.
Materials:
-
Dried and powdered plant material (e.g., fruits, leaves)
-
Methanol (B129727) or Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution
-
Soxhlet apparatus
-
Rotary evaporator
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Defatting (Optional): The powdered plant material can be defatted using a non-polar solvent like hexane (B92381) in a Soxhlet extractor to remove lipids.
-
Extraction: The defatted or raw material is then extracted with methanol or ethanol in a Soxhlet apparatus for several hours.
-
Concentration: The alcoholic extract is filtered and concentrated under reduced pressure using a rotary evaporator to obtain a syrupy mass.
-
Acid Hydrolysis: The concentrated extract is treated with a solution of hydrochloric acid and refluxed for 2-6 hours. This step cleaves the sugar moieties from the aglycone.
-
Alkalinization and Precipitation: The acidic solution is cooled and then made alkaline (pH ~9) with an ammonia solution. This precipitates the crude solasodine.
-
Purification: The precipitate is filtered, washed with water until neutral, and then dried. Further purification can be achieved through recrystallization from a suitable solvent system (e.g., methanol/chloroform).
This protocol can be adapted for various Solanum species and plant parts. The yield and purity of solasodine can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).[9]
Anti-inflammatory Potential
Overview
Chronic inflammation is a key factor in numerous diseases. Traditional use of Solanum species for inflammatory conditions is supported by modern pharmacological studies demonstrating the anti-inflammatory effects of solasodine.
Preclinical Data
Studies in animal models have shown that solasodine can significantly reduce inflammation. For instance, in a carrageenan-induced rat paw edema model, solasodine administered orally demonstrated a dose-dependent anti-inflammatory effect.
| Compound | Model | Dose | Effect | Reference |
| Solasodine | Carrageenan-induced rat paw edema | 5, 30, and 75 mg/kg (p.o.) | Dose-dependent reduction in paw edema | [10] |
| Solasodine | Arachidonic acid-induced rat paw edema | 75 mg/kg (p.o.) | Inhibition of edema | [10] |
| Solasodine | TPA-induced mouse ear inflammation | Topical application | Significant inhibition of ear inflammation | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used in vivo assay evaluates the anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory effect of a test compound.
Materials:
-
Wistar albino rats
-
Test compound (e.g., solasodine)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Vehicle (e.g., saline, tween 80)
-
Standard drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Compound Administration: The test compound and standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Signaling Pathways in Inflammation
Solasodine is thought to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.
Anti-Cancer Activity
Overview
A significant body of research points to the potent anti-cancer properties of solasodine and its glycosides, particularly solasonine. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
In Vitro Cytotoxicity Data
The cytotoxic effects of these alkaloids have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Solasonine | Glioma Cells (U87MG, U251) | Not specified, but showed significant inhibition | [11] |
| Solasonine | Bladder Cancer (T24, 5637) | Dose-dependent inhibition (50-80 µM) | [12] |
| Solasodine | Colorectal Cancer (HCT116, SW480, LoVo) | Dose- and time-dependent inhibition | [13] |
| Solamargine | Prostate Cancer (PC3, DU145) | 3.25 µM and 4.52 µM, respectively | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell viability.
Objective: To determine the in vitro cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Key Signaling Pathways in Cancer
Solasodine and solasonine have been shown to modulate several critical signaling pathways implicated in cancer progression, including the PI3K/AKT and Hedgehog pathways.
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Solasodine has been found to inhibit this pathway in colorectal cancer cells.[13]
Hedgehog (Hh) Signaling Pathway: Solasonine has been identified as an inhibitor of the Hedgehog signaling pathway by targeting the Gli transcription factor.[11] This pathway is vital in embryonic development and its aberrant activation is linked to several cancers.
Neuroprotective Effects
Overview
Emerging evidence suggests that solasodine possesses neuroprotective and neurogenic properties, making it a compound of interest for neurodegenerative diseases.
In Vitro and In Vivo Neurogenesis
Studies have shown that solasodine can induce the differentiation of embryonic teratocarcinoma cells into neurons.[15] Furthermore, in vivo studies in rats have demonstrated that solasodine administration can increase neurogenesis in the brain.[15]
| Compound | Model | Dose | Effect | Reference | | :--- | :--- | :--- | :--- | | Solasodine | Mouse P19 cells (in vitro) | Not specified | Differentiation into cholinergic neurons |[15] | | Solasodine | Rat brain (in vivo) | Infusion into left ventricle | Increased neurogenesis in the subventricular zone and cortex |[15] | | Solasodine | Rat model of ischemia/reperfusion injury | 100 and 200 mg/kg (p.o.) | Significant reduction in neuronal damage and oxidative stress |[16] |
Experimental Workflow: In Vivo Neurogenesis Study
Conclusion and Future Directions
The steroidal alkaloids of the Solanum genus, represented here by solasodine and solasonine, exhibit significant therapeutic potential, corroborating their longstanding use in ethnobotanical medicine. Their documented anti-inflammatory, anti-cancer, and neuroprotective activities, mediated through the modulation of key cellular signaling pathways, present compelling avenues for drug discovery.
The current body of research, however, reveals a notable gap concerning this compound. While identified as a constituent of medicinally important plants, it remains largely uncharacterized from a pharmacological standpoint. Future research should prioritize the isolation and purification of this compound to enable a thorough investigation of its biological activities. Comparative studies with solasodine and solasonine would be invaluable in elucidating its specific mechanisms of action and therapeutic potential. A deeper understanding of this compound could unlock new therapeutic strategies for a range of human diseases.
References
- 1. Solanum Alkaloids and their Pharmaceutical Roles: A Review - MedCrave online [medcraveonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ethnomedicinal Usage, Phytochemistry and Pharmacological Potential of Solanum surattense Burm. f - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethnomedicinal Usage, Phytochemistry and Pharmacological Potential of Solanum surattense Burm. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 6. rjptonline.org [rjptonline.org]
- 7. Solasodine - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The naturally occurring steroid solasodine induces neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solasodine protects rat brain against ischemia/reperfusion injury through its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity of Solasurine and Related Steroidal Alkaloids from Solanum surattense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanum surattense, a plant widely used in traditional medicine, is a rich source of various bioactive compounds, including steroidal alkaloids. Among these, Solasurine has been identified as a constituent with potential therapeutic properties. This technical guide provides an in-depth overview of the bioactivity of extracts from Solanum surattense and its constituent steroidal alkaloids, with a particular focus on this compound and its more extensively studied relatives, Solasodine, Solamargine, and Solasonine. Due to the limited specific research on this compound, this guide leverages data from related compounds to infer its potential mechanisms and bioactivities, highlighting areas for future investigation.
This document details the antioxidant and cytotoxic properties of these compounds, outlines the experimental protocols for their assessment, and visualizes the key signaling pathways implicated in their mechanism of action.
Data Presentation: Bioactivity of Solanum surattense Extracts and Constituent Alkaloids
The following tables summarize the quantitative data on the antioxidant and cytotoxic activities of Solanum surattense extracts and its key steroidal alkaloids.
Table 1: Antioxidant Activity of Solanum surattense Leaf Extract
| Assay | IC50 Value (µg/mL) | Reference Compound |
| Hydroxyl Radical Scavenging | 154.03 | α-tocopherol |
| Hydrogen Peroxide Scavenging | 147.23 | α-tocopherol |
Data sourced from in vitro studies on the alcoholic leaf extract of Solanum surattense.[1]
Table 2: Cytotoxic Activity of Solasodine Extracts from Solanum Species on Cancer Cell Lines
| Cell Line | Solanum Species Extract | Concentration (µg/mL) | % Cell Growth Inhibition |
| Osteosarcoma (MG-63) | S. nigrum | 31.25 | 21.9 |
| Osteosarcoma (MG-63) | S. nigrum | 62.5 | 38.2 |
| Osteosarcoma (MG-63) | S. nigrum | 125 | 40.6 |
| Osteosarcoma (MG-63) | S. nigrum | 250 | 53.1 |
| Osteosarcoma (MG-63) | S. nigrum | 500 | 57.9 |
| Osteosarcoma (MG-63) | S. nigrum | 1000 | 59.2 |
| Colorectal Adenocarcinoma (HT-29) | S. surattense | 31.25 | ~15 |
| Colorectal Adenocarcinoma (HT-29) | S. surattense | 1000 | ~45 |
Note: The data for S. surattense on HT-29 cells is estimated from graphical representation in the source.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Preparation of Solanum surattense Extract
A common method for preparing extracts for bioactivity screening involves solvent extraction.
Protocol:
-
Collection and Preparation of Plant Material: Collect fresh leaves of Solanum surattense. Wash the leaves thoroughly with distilled water to remove any dirt and debris. Air-dry the leaves in the shade until they are completely dry and brittle.
-
Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.
-
Extraction:
-
Macerate a known weight of the powdered plant material in a suitable solvent (e.g., ethanol (B145695) or methanol) in a conical flask. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Keep the flask on a shaker at room temperature for 24-48 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain a crude extract.
-
-
Storage: Store the dried extract in an airtight container at 4°C until further use.
In Vitro Antioxidant Activity Assays
This assay measures the ability of the extract to donate hydrogen atoms or electrons to the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the plant extract in methanol to prepare various concentrations (e.g., 10-100 µg/mL).
-
Assay Procedure:
-
Add 1 mL of the DPPH solution to 1 mL of each sample concentration.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control is prepared using 1 mL of methanol instead of the sample.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined graphically.
This assay is based on the Fenton reaction, where hydroxyl radicals are generated.
Protocol:
-
Reagent Preparation: Prepare solutions of FeSO4 (e.g., 10 mM), EDTA (e.g., 10 mM), H2O2 (e.g., 10 mM), and a probe like deoxyribose (e.g., 10 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Assay Procedure:
-
In a test tube, mix the plant extract at various concentrations with the prepared reagents.
-
Initiate the reaction by adding H2O2.
-
Incubate the mixture at 37°C for a specific time (e.g., 1 hour).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Add a colorimetric reagent (e.g., thiobarbituric acid) and heat the mixture to develop a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 532 nm).
-
-
Calculation: The scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the extract.
This assay measures the ability of the extract to scavenge hydrogen peroxide.
Protocol:
-
Preparation of H2O2 Solution: Prepare a solution of hydrogen peroxide (e.g., 40 mM) in phosphate buffer (pH 7.4).
-
Sample Preparation: Prepare various concentrations of the plant extract in the same buffer.
-
Assay Procedure:
-
Add a known volume of the H2O2 solution to the sample solutions.
-
Incubate for a specific time (e.g., 10 minutes).
-
Measure the absorbance of the remaining hydrogen peroxide at 230 nm.
-
-
Calculation: The percentage of hydrogen peroxide scavenged is calculated as: % Scavenged = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (H2O2 solution without extract) and A_sample is the absorbance in the presence of the extract.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HT-29, MG-63) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound extract or isolated compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100 The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.
Protocol:
-
Protein Extraction:
-
After treating cells with the extract or compound, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, β-catenin) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
Mandatory Visualizations: Signaling Pathways
The bioactivity of steroidal alkaloids from Solanum species is often attributed to their modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Below are diagrams of pathways potentially affected by this compound and its related compounds, generated using the DOT language.
References
Methodological & Application
Application Notes and Protocols for Solasodine Extraction, Purification, and Analysis
A Note on Terminology: The query specified "Solasurine." However, a comprehensive review of the scientific literature indicates a prevalence of information on "Solasodine," a structurally related steroidal alkaloid. It is possible that "this compound" is a less common synonym, a related compound, or a typographical error. The following protocols are based on the extensive available data for Solasodine (B1681914) and its glycosides (solasonine and solamargine), which are major bioactive compounds isolated from various Solanum species.
Introduction
Solasodine is a nitrogen-containing steroidal alkaloid (aglycone) found in plants of the Solanum genus, such as Solanum nigrum, Solanum incanum, and Solanum laciniatum. It serves as a crucial precursor for the synthesis of various steroidal drugs, including corticosteroids and antifertility medications. Furthermore, Solasodine and its glycosidic derivatives, solasonine (B1682107) and solamargine, have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These compounds are of significant interest to researchers in drug discovery and development. This document provides detailed protocols for the extraction and purification of Solasodine and an overview of its key signaling pathways.
Extraction Protocols
The extraction of Solasodine typically involves the hydrolysis of its glycosides (solasonine and solamargine) to yield the aglycone, followed by extraction with an organic solvent. Several methods have been developed, each with its own set of advantages.
Method 1: Concomitant Extraction and Hydrolysis
This "one-pot" process combines the acid hydrolysis of glycosides directly from the plant material with the in situ extraction of the released Solasodine aglycone.
Experimental Protocol:
-
Plant Material Preparation: Fresh or dried and finely ground plant material (fruits, leaves, or tissue cultures) from a Solanum species is used.
-
Two-Phase System: A two-phase system is prepared with an aqueous mineral acid (e.g., hydrochloric acid) and a water-immiscible organic solvent (e.g., toluene).
-
Hydrolysis and Extraction: The plant material is added to the two-phase system. The mixture is heated to a temperature below 100°C. The acid in the aqueous phase hydrolyzes the glycosides, and the liberated Solasodine aglycone is extracted into the organic solvent.
-
Alkali Treatment: After hydrolysis, the mixture is treated with an alkali to neutralize the acid and facilitate the complete transfer of the aglycone into the organic phase.
-
Separation and Concentration: The organic layer containing Solasodine is separated, washed, and concentrated under reduced pressure to yield the crude Solasodine.
Method 2: Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE)
MAATPE is a rapid and efficient method for extracting Solasodine from plant materials, particularly the fruits of Solanum nigrum L.[1].
Experimental Protocol:
-
Aqueous Two-Phase System (ATPS) Preparation: An ATPS is prepared. The composition of this system is a critical parameter that needs to be optimized.
-
Microwave Irradiation: The plant material is mixed with the ATPS and subjected to microwave irradiation. This enhances the extraction efficiency.
-
Phase Separation: After irradiation, the mixture is allowed to separate into two phases.
-
Extraction and Analysis: The phase containing the highest concentration of Solasodine is collected for further purification and analysis by High-Performance Liquid Chromatography (HPLC)[1].
Method 3: Surfactant-Assisted Extraction with Sonication
This method utilizes a surfactant, such as EDTA, to aid in the extraction of alkaloids, enhanced by sonication.
Experimental Protocol:
-
Suspension Preparation: Powdered dry plant material (e.g., leaves of Solanum xanthocarpum) is suspended in a dilute EDTA surfactant solution (e.g., 0.3% m/v).
-
Sonication: The suspension is sonicated in an ultrasonic bath for a specified duration (e.g., 120 minutes) at a constant temperature.
-
Filtration and Acidification: The extract is separated by filtration, and the pH of the filtrate is adjusted to 3-4 with an acid solution (e.g., sulfuric acid).
-
Precipitation: Alkaloids are precipitated using a reagent like Mayer's reagent.
-
Redissolution and Extraction: The precipitate is redissolved in an alkaline solution (e.g., 5% sodium carbonate) and extracted with an organic solvent like chloroform.
-
Purification: The organic layer is washed to a neutral pH, dried, and concentrated to obtain the crude alkaloids.
Summary of Extraction Parameters
| Parameter | Method 1: Concomitant Extraction & Hydrolysis | Method 2: MAATPE | Method 3: Surfactant-Assisted Extraction |
| Plant Material | Fresh or dried, finely ground | Fruits of Solanum nigrum L.[1] | Powdered dry leaves of Solanum xanthocarpum |
| Solvent System | Aqueous mineral acid (e.g., HCl) and Toluene[2] | Aqueous Two-Phase System[1] | 0.3% (m/v) EDTA solution |
| Key Process | Heating below 100°C[2] | Microwave irradiation[1] | Sonication for 120 min |
| Post-Extraction | Alkali treatment, phase separation[2] | Phase separation[1] | Acidification, precipitation, redissolution, and solvent extraction |
Purification Protocol
Following extraction, crude Solasodine is purified, typically using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for both the quantification and purification of Solasodine.
HPLC Purification Protocol:
-
Standard Preparation: Standard solutions of Solasodine are prepared in methanol (B129727) (e.g., 400 µg/ml) for use as a reference[3].
-
Chromatographic System: A C18 column is commonly used for the separation.
-
Mobile Phase: The mobile phase composition is critical for achieving good separation. A common mobile phase for Solasodine is a mixture of methanol and an ammonium (B1175870) dihydrogen phosphate (B84403) buffer. For instance, a 70:30 ratio of methanol to 100 mM ammonium dihydrogen phosphate buffer at pH 2.5 can be effective[3].
-
Detection: Detection is typically performed using a UV detector at a wavelength below 210 nm[3].
-
Fraction Collection: The fraction corresponding to the retention time of the Solasodine standard is collected.
-
Purity Analysis: The purity of the collected fraction is confirmed by re-injecting it into the HPLC system and by other analytical techniques such as mass spectrometry.
Summary of HPLC Purification Conditions
| Parameter | Condition for Solasodine |
| Column | C18 |
| Mobile Phase | 70% Methanol : 30% Ammonium Dihydrogen Phosphate (100 mM, pH 2.5)[3] |
| Detection | UV, < 210 nm[3] |
Experimental Workflows
Caption: Workflow for Solasodine extraction and purification.
Signaling Pathways of Solasodine
Solasodine has been shown to exert its biological effects by modulating several key signaling pathways implicated in cancer and other diseases.
AKT/GSK-3β/β-catenin Pathway
Solasodine has been demonstrated to suppress the proliferation and motility of human colorectal cancer (CRC) cells by inhibiting the AKT/GSK-3β/β-catenin signaling pathway[4]. This pathway is crucial in the development of several malignancies. Treatment with Solasodine leads to a downregulation of key proteins in this pathway, including p-PI3K, p-AKT, mTOR, and β-catenin, and an upregulation of GSK-3β and p-β-catenin[4].
Caption: Solasodine's inhibition of the AKT/GSK-3β/β-catenin pathway.
Hedgehog/Gli1 Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a role in gastric cancer, and Solasodine has been found to inhibit the proliferation of gastric cancer cells by suppressing this pathway[5]. Specifically, Solasodine targets the Gli1 transcription factor, a key effector of the Hh pathway. It down-regulates Gli1 expression and prevents its nuclear localization, thereby inhibiting the transcription of Hh target genes involved in cell proliferation and survival[5]. This action appears to be independent of the Smoothened (Smo) receptor, suggesting a mechanism that could overcome resistance to Smo inhibitors[5].
Caption: Solasodine's inhibition of the Hedgehog/Gli1 signaling pathway.
Other Signaling Pathways
Research also suggests that Solasodine and its glycosides can influence other pathways, including the MAPK and PI3K/AKT signaling pathways in bladder cancer[6] and the Nrf2/Keap1 signaling pathway in multidrug-resistant cancer cells[7].
Conclusion
Solasodine and its derivatives are valuable natural products with significant therapeutic potential. The protocols outlined in these application notes provide a foundation for the extraction, purification, and study of these compounds. Further research into their mechanisms of action, particularly their effects on key signaling pathways, will continue to drive their development as potential therapeutic agents.
References
- 1. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the HPLC Analysis of Solasodine and its Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solasodine (B1681914) and its glycosidic derivatives, such as solasonine (B1682107) and solamargine (B1681910), are steroidal alkaloids found predominantly in plants of the Solanaceae family. These compounds are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anticancer, antifungal, and immunomodulatory properties.[1] Solasodine itself serves as a crucial precursor for the commercial synthesis of steroidal drugs. Accurate and reliable quantification of these compounds in plant materials, extracts, and pharmaceutical formulations is essential for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of these glycoalkaloids.
This document provides detailed application notes and protocols for the analysis of solasodine, solasonine, and solamargine using Reverse-Phase HPLC (RP-HPLC).
Experimental Protocols
Sample Preparation
The following is a general protocol for the extraction of solasodine and its glycosides from plant material. Optimization may be required depending on the specific plant matrix.
Protocol for Extraction from Plant Material:
-
Drying and Grinding: Air-dry the plant material (e.g., fruits, leaves) at room temperature or in an oven at a controlled temperature (e.g., 45°C) until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Transfer the powder to an appropriate extraction vessel.
-
Add 20 mL of methanol (B129727) (HPLC grade).
-
Perform extraction using an ultrasonic bath for 30 minutes at 45°C.[2]
-
Repeat the extraction process three times with fresh solvent.
-
-
Filtration and Concentration:
-
Reconstitution:
Standard Solution Preparation
-
Stock Solution: Accurately weigh 10 mg of solasodine, solasonine, or solamargine reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol to obtain a stock solution of 1000 µg/mL.[3] Sonicate for a few minutes to ensure complete dissolution.[3]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain the desired concentrations for constructing a calibration curve.
HPLC Instrumentation and Conditions
Several validated HPLC methods have been reported for the analysis of solasodine and its glycosides. The following tables summarize the key chromatographic parameters from various studies. Researchers should select and optimize the conditions based on their specific requirements and available instrumentation.
Quantitative Data Summary
Table 1: HPLC Conditions for Solasodine, Solasonine, and Solamargine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analytes | Solasonine (SN) & Solamargine (SM) | Solasodine | Solasodine | Solasodine |
| Column | Zorbax SB-C18 (250 x 4.6 mm, 5 µm)[4] | Knauer C18 (250x4.6 mm, 5 µm)[3] | SphereClone 3µ ODS (100 x 4.6 mm, 3 µm)[5] | C18 (250 x 4.6 mm, 5.0µ)[6] |
| Mobile Phase | Gradient: Sodium phosphate (B84403) buffer (pH 7.2, 0.01 M) and Acetonitrile (MeCN)[4] | Isocratic: Methanol:KH2PO4 buffer (pH 2.5) (75:25 v/v)[3][7] | Isocratic: 10 mM phosphate buffer:Acetonitrile (75:25 v/v), pH 3.0[5] | Gradient: Solvent A: 0.5 ml Orthophosphoric acid + 136 mg KH2PO4 in 1000 ml water; Solvent B: Acetonitrile[8] |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min[5] | 1.2 mL/min[8] |
| Detection (UV) | 200 nm[9] | 205 nm[3] | 530 nm (after derivatization with methyl orange)[5][10] | 205 nm[8] |
| Column Temp. | Not Specified | 25°C[7][11] | Not Specified | Not Specified |
| Injection Vol. | Not Specified | Not Specified | 50 µL[5] | 10 µL[8] |
| Retention Time | SN: 10.3 min, SM: 12.3 min[4] | Solasodine: Not specified | Solasodine: Not specified | Solasodine: 21.59 min (Standard)[6][8] |
Table 2: Method Validation Parameters
| Parameter | Method 1 (SN & SM) | Method 2 (Solasodine) | Method 3 (Solasodine) |
| Linearity Range (µg/mL) | SN: 0.86 - 990.00, SM: 1.74 - 1000.00[4][9] | 1 - 25[7][11] | 2.5 - 60.0[5] |
| Correlation Coefficient (r²) | > 0.999[4] | 0.9966[7][11] | 0.9980[5] |
| LOD (µg/mL) | SN: 0.29, SM: 0.57 | 0.2[3][7] | 0.13[5][10] |
| LOQ (µg/mL) | SN: 0.86, SM: 1.74 | 0.7[3][7] | 0.43[5][10] |
| Recovery (%) | > 88.94 (from skin samples)[4] | 80.9% - 102.5%[3][11] | 97.23 ± 4.71%[10] |
| Precision (RSD %) | 1.13 - 5.57% | Good inter-day and intra-day precision reported[7] | Intra-day: 1.8-2.4%, Inter-day: 1.0-2.8%[10] |
Visualizations
Experimental Workflow
The general workflow for the HPLC analysis of solasodine and its glycosides from a plant source is depicted below.
Caption: General HPLC Analysis Workflow
Signaling Pathway
Solasodine and its glycosides have been shown to induce apoptosis in cancer cells through various signaling pathways. The diagram below illustrates a simplified representation of the AKT/GSK-3β/β-catenin pathway, which is inhibited by solasodine in colorectal cancer cells.[4]
Caption: Solasodine-Induced Apoptosis Pathway
Conclusion
The HPLC methods outlined in this document provide a robust framework for the quantitative analysis of solasodine and its key glycosides, solasonine and solamargine. The selection of an appropriate method will depend on the specific analyte, matrix, and available instrumentation. Proper method validation is crucial to ensure accurate and reliable results for research and quality control purposes. The provided workflow and signaling pathway diagrams offer a visual representation of the analytical process and the compound's mechanism of action, aiding in a comprehensive understanding for researchers in the field.
References
- 1. Solamargine inhibits gastric cancer progression by regulating the expression of lncNEAT1_2 via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Active components of Solanum nigrum and their antitumor effects: a literature review [frontiersin.org]
- 3. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solasonine Inhibits Pancreatic Cancer Progression With Involvement of Ferroptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Properties of Solamargine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solasonine - Wikipedia [en.wikipedia.org]
Application Note: Identification and Quantification of Solasodine using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solasodine is a steroidal alkaloid found in plants of the Solanaceae family, such as Solanum incanum and Solanum trilobatum.[1][2] It serves as a precursor for the synthesis of steroidal drugs and has demonstrated various biological activities, including neuroprotective, antineoplastic, and anticonvulsant properties.[2][3] Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices for pharmacological studies and drug development. This application note details a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the analysis of Solasodine.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC) for the reliable quantification of Solasodine. After extraction from the matrix, Solasodine is separated from other components on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions from the protonated precursor ion to specific product ions provide high specificity and allow for accurate quantification.
Experimental Protocols
1. Sample Preparation
The following protocol describes a liquid-liquid extraction (LLE) method for the isolation of Solasodine from rat urine and feces.[3]
-
Materials:
-
Rat urine or homogenized feces samples
-
Bovine Serum Albumin (BSA) solution (for urine samples)
-
17% aqueous ammonia
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
For urine samples, precondition the collection tubes with BSA to prevent nonspecific binding of Solasodine.[3]
-
To a 50 µL aliquot of the sample, add 50 µL of 17% aqueous ammonia.[3]
-
Add an internal standard (IS) if available.
-
Add 800 µL of MTBE as the extraction solvent.[3]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of methanol.[3]
-
The sample is now ready for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Method
The following LC conditions are optimized for the separation of Solasodine.
-
Instrument: Agilent 1260 Infinity II LC system or equivalent[4]
-
Column: Kinetex C18, 5 µm, 250 x 4.6 mm (Phenomenex) or SphereClone 3µ ODS, 100 × 4.6 mm[1][4]
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[4]
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 5 µL[4]
-
Gradient Elution:
3. Mass Spectrometry (MS) Method
The following MS parameters are for a triple quadrupole mass spectrometer.
-
Instrument: InfinityLab single-quad mass spectrometer or equivalent triple quadrupole instrument[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 414.3 [M+H]⁺ (based on Solasodine's molecular weight of 413.63)[6]
-
Product Ions (m/z): Characteristic fragment ions should be determined by direct infusion of a Solasodine standard. Common fragments result from cleavages in the E-ring of the aglycone.[7][8]
-
Fragmentor Voltage: 120 V[4]
-
Gas Temperature: As per instrument recommendation
-
Gas Flow: As per instrument recommendation
Data Presentation
The following tables summarize the quantitative performance of the LC-MS/MS method for Solasodine analysis.[3][9]
Table 1: Method Validation Parameters for Solasodine Analysis
| Parameter | Value | Reference |
| Linearity Range | 4–2000 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.13 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.43 µg/mL | [9] |
Table 2: Precision and Accuracy of the Method
| Sample Type | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Rat Urine & Feces | < 16.9% | < 16.9% | -11.0% to 8.9% | [3] |
| Plant Material | 1.8-2.4% | 1.0-2.8% | N/A | [9] |
Table 3: Recovery of Solasodine from Different Matrices
| Matrix | Recovery Range | Reference |
| Rat Urine | 72.5–80.3% | [3] |
| Rat Feces | 75.7–80.2% | [3] |
| Solanum indicum | 98.80-103.00% | [1] |
| Solanum trilobatum | 96.80-102.20% | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for Solasodine analysis by LC-MS/MS.
Signaling Pathways
AKT/GSK-3β/β-catenin Signaling Pathway Inhibition by Solasodine
Caption: Solasodine inhibits the AKT/GSK-3β/β-catenin pathway.[2]
Hedgehog/Gli1 Signaling Pathway Inhibition by Solasodine
Caption: Solasodine inhibits Hedgehog signaling by targeting Gli1.[10]
References
- 1. asianpubs.org [asianpubs.org]
- 2. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Solasodine [webbook.nist.gov]
- 7. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Determining the Bioactivity of Solasodine
Application Notes and Protocols for Researchers
Introduction
Solasodine, a steroidal glycoalkaloid primarily found in plants of the Solanaceae family, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1][2][3] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for cell-based assays to investigate the bioactivity of Solasodine, particularly focusing on its anti-cancer effects. The provided methodologies are intended for researchers in cell biology, pharmacology, and drug development.
Mechanism of Action and Signaling Pathways
Solasodine exerts its biological effects by modulating several key cellular signaling pathways implicated in cancer progression. Understanding these pathways is crucial for designing and interpreting cell-based assays.
One of the primary mechanisms of Solasodine's anti-cancer activity is the inhibition of the AKT/GSK-3β/β-catenin signaling pathway .[5] This pathway is a critical regulator of cell survival, proliferation, and differentiation. By suppressing this pathway, Solasodine can induce apoptosis and inhibit the growth of cancer cells.[5]
Another important target of Solasodine is the Hedgehog/Gli1 signaling pathway .[6] Aberrant activation of this pathway is a hallmark of several cancers. Solasodine has been shown to inhibit this pathway by down-regulating the expression of the Gli1 transcription factor, leading to the suppression of cancer cell proliferation.[6]
Furthermore, Solasodine has been reported to target NF-κB signaling .[7] The NF-κB pathway plays a pivotal role in inflammation and cancer, and its inhibition by Solasodine may contribute to its anti-inflammatory and anti-cancer properties.
Below are diagrams illustrating these key signaling pathways.
Caption: Solasodine inhibits the AKT/GSK-3β/β-catenin pathway.
Caption: Solasodine inhibits the Hedgehog/Gli1 signaling pathway.
Quantitative Data Summary
The following tables summarize the reported bioactivity of Solasodine in various cancer cell lines.
Table 1: IC50 Values of Solasodine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| HCT116 | Colorectal Cancer | 39.43 | 48 | [5] |
| HT-29 | Colorectal Cancer | 44.56 | 48 | [5] |
| SW480 | Colorectal Cancer | 50.09 | 48 | [5] |
| HeLa | Cervical Cancer | 12.17 ± 3.3 | Not Specified | [8] |
| SW1990 | Pancreatic Cancer | ~20 µg/mL (~48 µM) | 24 | [2] |
| PANC1 | Pancreatic Cancer | ~20 µg/mL (~48 µM) | 24 | [2] |
| AGS | Gastric Cancer | Not explicitly stated, but significant inhibition at 10 µM | 72 | [9] |
| MKN74 | Gastric Cancer | Not explicitly stated, but significant inhibition at 10 µM | 72 | [9] |
| MCF-7 | Breast Cancer | Significant inhibition at 25 and 50 µg/mL | 24, 48, 72 | [6] |
| MG-63 | Osteosarcoma | Significant inhibition at various concentrations | Not Specified | [1] |
Table 2: Effect of Solasodine on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| HCT116, HT-29, SW480 | Colorectal Cancer | 40 or 80 µM for 48h | Significant increase in apoptosis rate | [5] |
| HCT116, HT-29, SW480 | Colorectal Cancer | Varied concentrations for 48h | Dose-dependent G2/M phase arrest | [5] |
| SW1990, PANC1 | Pancreatic Cancer | 20 and 40 µg/mL | Significant increase in apoptosis rates | [2] |
| MCF-7 | Breast Cancer | 25 and 50 µg/mL for 24, 48, 72h | G1 phase arrest and time-dependent increase in apoptosis | [6] |
| HepG2 | Liver Cancer | 10 µM for 24h and 48h | Increase in pre-G1 (apoptotic) cells | [10] |
Experimental Protocols
Detailed protocols for key cell-based assays to evaluate Solasodine's bioactivity are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Solasodine stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of Solasodine in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the Solasodine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Solasodine concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the migratory and invasive potential of cancer cells in response to a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Serum-free medium and complete medium
-
Solasodine
-
24-well Transwell chambers (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
For the invasion assay, coat the upper surface of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Seed 1 x 10^4 to 5 x 10^4 cells in 200 µL of serum-free medium containing the desired concentration of Solasodine into the upper chamber.
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.
-
Incubate for 16-24 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with the fixing solution for 15-20 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Wash the membrane with water and allow it to air dry.
-
Count the stained cells in several random fields under a microscope.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Solasodine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of Solasodine for the specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (PI Staining by Flow Cytometry)
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Solasodine
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of Solasodine for 48 hours.[5]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C overnight for fixation.[5]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and PI.[5]
-
Incubate for 30 minutes at 37°C in the dark.[5]
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the investigation of changes in signaling pathway components.
Procedure:
-
Protein Extraction: After treatment with Solasodine, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., AKT, p-AKT, GSK-3β, p-GSK-3β, β-catenin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the bioactivity of Solasodine in a cell-based context. By utilizing these assays, researchers can further elucidate the mechanisms of action of Solasodine and evaluate its potential as a therapeutic agent for cancer and other diseases. It is recommended to optimize the described protocols for specific cell lines and experimental conditions.
References
- 1. jabonline.in [jabonline.in]
- 2. Solasodine, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. Solasodine Induces Apoptosis, Affects Autophagy, and Attenuates Metastasis in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antiviral Assay of Solasurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solasurine (B1584054), a steroidal glycoalkaloid found in plants of the Solanum genus, has garnered scientific interest for its potential therapeutic properties. While extensively studied for its anticancer effects, emerging evidence suggests that this compound and related compounds also possess antiviral activities. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's antiviral efficacy against relevant human pathogens. The protocols outlined below are designed to be adaptable for screening against various viruses, with specific examples provided for hepatitis viruses and arboviruses, based on available data for related solasodine (B1681914) glycosides like solamargine (B1681910) and solasonine.
Data Presentation
The antiviral activity and cytotoxicity of solasodine glycosides, which share the same aglycone as this compound, have been evaluated against several viruses. The following table summarizes the quantitative data from these studies, providing key parameters for assessing the potential of these compounds as antiviral agents.
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Solamargine | Hepatitis B Virus (HBV) - DNA replication | HepG2.2.15 | 2.17 | >60 | >27.6 | [1] |
| Solamargine | Hepatitis B Virus (HBV) - HBsAg | HepG2.2.15 | 1.57 | >60 | >38.2 | [1] |
| Tomatidine* | Dengue Virus (DENV-2) | Huh7 | 0.82 | 80 | ~100 | [2] |
*Note: Tomatidine is a structurally similar steroidal alkaloid. This data is included to provide a broader context for the potential antiviral activity of this class of compounds. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.[3]
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below. These protocols can be adapted for the evaluation of this compound against other viruses of interest.
Cytotoxicity Assay (MTT Assay)
Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound in the host cell line to ensure that any observed antiviral effect is not due to cell death.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Host cells (e.g., Huh-7 for hepatitis viruses, Vero for arboviruses)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the diluted this compound. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Neutralization Test (PRNT) for Arboviruses (e.g., Chikungunya Virus)
This assay is considered the gold standard for quantifying the titer of neutralizing antibodies and can be adapted to measure the inhibitory effect of a compound on viral infectivity.
Materials:
-
This compound stock solution
-
Vero cells
-
Chikungunya virus (CHIKV) stock of known titer (PFU/mL)
-
Complete and serum-free cell culture medium
-
Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed the cell culture plates with Vero cells to form a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free medium.
-
In separate tubes, mix each dilution of this compound with a constant amount of CHIKV (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Remove the culture medium from the Vero cell monolayers and inoculate with the virus-solasurine mixtures.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Aspirate the inoculum and gently add the semi-solid overlay to each well.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and then stain with crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no this compound).
-
The 50% effective concentration (EC₅₀) is the concentration of this compound that reduces the number of plaques by 50%.
RT-qPCR Based Assay for Hepatitis Viruses (e.g., Hepatitis C Virus)
This assay quantifies the effect of this compound on viral RNA replication within the host cells.
Materials:
-
This compound stock solution
-
Huh-7 cells
-
Hepatitis C virus (HCV) stock
-
Complete cell culture medium
-
RNA extraction kit
-
RT-qPCR reagents (primers, probes, master mix)
-
96-well cell culture plates
Protocol:
-
Seed Huh-7 cells in 96-well plates and incubate overnight.
-
Infect the cells with HCV at a specific multiplicity of infection (MOI).
-
After a 2-4 hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for 48-72 hours at 37°C.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Perform one-step or two-step RT-qPCR to quantify the levels of HCV RNA. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the reduction in viral RNA levels in this compound-treated cells compared to untreated infected cells.
-
The EC₅₀ is the concentration of this compound that inhibits viral RNA replication by 50%.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antiviral screening of this compound.
Caption: General workflow for in vitro antiviral evaluation of this compound.
Hypothetical Antiviral Mechanism of Action
Based on the known mechanisms of related compounds, this compound may interfere with viral replication at multiple stages. The following diagram presents a hypothetical signaling pathway for its antiviral action.
Caption: Hypothetical antiviral mechanism of this compound.
Conclusion
The provided protocols and data serve as a foundational guide for the in vitro investigation of this compound's antiviral properties. Researchers are encouraged to adapt these methodologies to their specific viral targets and cell culture systems. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive antiviral profile for this compound, which may lead to the development of novel therapeutic agents.
References
Application Note and Protocol: Solasurine for SARS-CoV-2 Main Protease Inhibition Assay
Disclaimer: As of the current scientific literature, there is no available data or research on "Solasurine" as an inhibitor of the SARS-CoV-2 main protease (Mpro). The following application note and protocol are provided as a general guideline for assessing the inhibitory potential of a compound against SARS-CoV-2 Mpro, using the well-characterized inhibitor GC376 as a representative example for data presentation. Researchers interested in evaluating this compound should adapt this protocol accordingly.
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on the main protease (Mpro), also known as the 3C-like protease (3CLpro), for its replication.[1] Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at multiple sites to produce functional non-structural proteins essential for the virus's life cycle.[1][2] This critical role makes Mpro a prime target for the development of antiviral therapeutics.[1][3][4][5] The enzyme is a homodimer, with each protomer containing a catalytic dyad composed of Cysteine-145 and Histidine-41 located in the substrate-binding cleft.[1] Inhibition of Mpro activity can effectively block viral replication, and several Mpro inhibitors have been investigated, with some, like Nirmatrelvir (a component of Paxlovid), receiving regulatory approval.[2][5][6]
This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to screen for and characterize inhibitors of SARS-CoV-2 Mpro.
Principle of the FRET-Based Inhibition Assay
The FRET-based assay is a common method for measuring protease activity and inhibition. It utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule at its ends. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. When Mpro cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage decreases, resulting in a lower fluorescence signal. This change in fluorescence is used to quantify the inhibitory potency of a test compound, typically by determining its half-maximal inhibitory concentration (IC50).
Signaling Pathway and Mechanism of Action
The SARS-CoV-2 main protease is essential for viral replication. It functions by cleaving the large viral polyproteins into individual, functional non-structural proteins (nsps). This proteolytic processing is a critical step in the formation of the viral replication and transcription complex. By inhibiting Mpro, the polyprotein processing is halted, preventing the assembly of the replication machinery and thereby stopping viral replication.
Caption: SARS-CoV-2 Mpro Inhibition Pathway.
Experimental Protocol: In Vitro Mpro Inhibition Assay
This protocol is adapted from established methods for high-throughput screening of SARS-CoV-2 Mpro inhibitors.[7][8][9]
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro (purified)
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (this compound) and control inhibitor (e.g., GC376)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., 340 nm excitation / 490 nm emission for Edans/Dabcyl)
Experimental Workflow
Caption: Experimental Workflow for FRET-based Mpro Assay.
Step-by-Step Procedure
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO. A final concentration range in the assay could be from 0.01 µM to 100 µM. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
Assay Plate Preparation:
-
Add 200 nL of the serially diluted this compound, control inhibitor (GC376), and DMSO (for no-inhibitor and no-enzyme controls) to the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant Mpro in assay buffer to a final concentration of, for example, 20 nM.
-
Add 10 µL of the Mpro solution to each well containing the compounds and the no-inhibitor control.
-
Add 10 µL of assay buffer without the enzyme to the no-enzyme control wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the FRET substrate in the assay buffer to a final concentration of, for example, 20 µM.
-
Add 10 µL of the substrate solution to all wells to start the reaction. The final volume in each well will be 20 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity kinetically every minute for 30 minutes at room temperature. Use appropriate excitation and emission wavelengths for the chosen FRET pair.
-
Data Presentation and Analysis
The raw kinetic data is used to determine the initial velocity (V₀) of the enzymatic reaction for each inhibitor concentration. The percent inhibition is then calculated using the following formula:
% Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] x 100
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic dose-response curve.
Quantitative Data Summary (Exemplary Data for GC376)
The following table summarizes the inhibitory potency of the well-characterized Mpro inhibitor GC376.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| GC376 | SARS-CoV-2 Mpro | FRET Assay | 0.13 ± 0.07 | [9] |
| GC376 | Feline Coronavirus Mpro | FRET Assay | N/A | [1] |
Note: This table should be populated with experimental data obtained for this compound.
Conclusion
The protocol described provides a robust and reliable method for evaluating the inhibitory activity of novel compounds, such as this compound, against the SARS-CoV-2 main protease. Accurate determination of the IC50 value is a critical first step in the drug discovery pipeline for identifying potential antiviral therapeutics for the treatment of COVID-19. Further studies, including cell-based antiviral assays and structural biology to determine the binding mode, would be necessary to further characterize promising inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A potential allosteric inhibitor of SARS-CoV-2 main protease (Mpro) identified through metastable state analysis [frontiersin.org]
- 6. An orally bioavailable SARS-CoV-2 main protease inhibitor exhibits improved affinity and reduced sensitivity to mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Solasodine
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The identification of novel anti-inflammatory agents is a critical area of research in drug discovery and development. Solasodine (B1681914), a steroidal alkaloid found in various Solanum species, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the anti-inflammatory activity of solasodine.
It is important to note that the user's original query specified "Solasurine." However, a thorough review of the scientific literature indicates that "solasodine" is the well-characterized and extensively studied aglycone, while "this compound" is not a commonly recognized or studied compound in this context. Solasodine is the aglycone of the glycoalkaloids solasonine (B1682107) and solamargine. This document will, therefore, focus on the anti-inflammatory activity of solasodine, the foundational molecule for this class of compounds.
The protocols outlined herein focus on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a well-established in vitro model of inflammation. These assays are designed to quantify the inhibitory effects of solasodine on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and to elucidate its mechanism of action by examining its influence on the pivotal NF-κB and MAPK signaling pathways.
Data Presentation
Table 1: Cytotoxicity of Solasonine (a glycoside of Solasodine) on RAW 264.7 Macrophages
| Concentration (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | 98 ± 3.5 |
| 25 | 95 ± 4.1 |
| 50 | 92 ± 3.8 |
| 62.5 | 50 (IC50)[1] |
| 100 | 35 ± 2.9 |
Note: This data for solasonine provides a crucial reference for selecting non-toxic concentrations of the related compound, solasodine, for anti-inflammatory assays.
Table 2: Representative Inhibitory Effect of Solasodine on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Vehicle Control | - | < 5 |
| LPS (1 µg/mL) | - | 100 |
| Solasodine + LPS | 1 | 85 ± 5.2 |
| Solasodine + LPS | 5 | 62 ± 4.5 |
| Solasodine + LPS | 10 | 41 ± 3.8 |
| Solasodine + LPS | 25 | 25 ± 2.9 |
| Positive Control (e.g., L-NAME) | 100 | < 10 |
Note: Data are presented as mean ± SD and are for illustrative purposes.
Table 3: Representative Inhibitory Effect of Solasodine on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (% of LPS Control) |
| TNF-α | LPS (1 µg/mL) | - | 100 |
| Solasodine + LPS | 10 | 58 ± 6.1 | |
| Solasodine + LPS | 25 | 34 ± 4.7 | |
| IL-6 | LPS (1 µg/mL) | - | 100 |
| Solasodine + LPS | 10 | 65 ± 5.9 | |
| Solasodine + LPS | 25 | 42 ± 5.1 | |
| IL-1β | LPS (1 µg/mL) | - | 100 |
| Solasodine + LPS | 10 | 70 ± 6.5 | |
| Solasodine + LPS | 25 | 48 ± 5.5 |
Note: Data are presented as mean ± SD and are for illustrative purposes.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: RAW 264.7 (murine macrophage cell line).
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain optimal growth and viability.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of solasodine for subsequent anti-inflammatory assays.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of solasodine (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibitory effect of solasodine on NO production in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of solasodine for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the effect of solasodine on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with desired concentrations of solasodine for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Determine the cytokine concentrations from the respective standard curves.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of solasodine on the activation of key inflammatory signaling pathways.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate until 80% confluent.
-
Pre-treat the cells with solasodine for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for MAPK analysis) or 1 hour (for NF-κB analysis).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein or β-actin.
Visualizations
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity of solasodine.
NF-κB Signaling Pathway and Point of Inhibition by Solasodine
References
Application Notes and Protocols: Cytotoxicity of Solasurine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solasurine (B1584054), a steroidal alkaloid derived from plants of the Solanum genus, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the application of this compound in cancer research, detailing its mechanism of action and providing standardized protocols for assessing its cytotoxicity.
This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.[1][2][3] Its anticancer activities have been observed in a variety of tumor cells, including those of bladder, gastric, and lung cancer.[1][2][4] The underlying mechanisms of its action are multifaceted, involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[1]
These application notes and protocols are intended to guide researchers in the systematic evaluation of this compound's cytotoxic potential, ensuring reproducible and comparable results.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound and its aglycone, solasodine, vary across different cancer cell lines, highlighting the need for empirical determination in each experimental context.
Table 1: Reported IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | Assay Duration | IC50 Value | Reference |
| This compound | T24 (Bladder Cancer) | 48 h | 50 µM | [1] |
| This compound | 5637 (Bladder Cancer) | 48 h | 80 µM | [1] |
| Solasodine | HT-29 (Colorectal Adenocarcinoma) | Not Specified | > 80 µg/ml | [5] |
| Solasodine | MG-63 (Osteosarcoma) | Not Specified | > 80 µg/ml | [5] |
| Solamargine (B1681910) | SNU1 (Gastric Cancer) | Not Specified | 10 µM | [6] |
| Solamargine | SNU5 (Gastric Cancer) | Not Specified | 12.5 µM | [6] |
| Solamargine | SGC7901 (Gastric Cancer) | Not Specified | 18 µM | [6] |
| Solanum melongena Fruit Peel Extract | Liver Cancer Cells | Not Specified | 15-20 µg/ml | [7] |
Note: The table includes data for this compound, its aglycone solasodine, and the related glycoalkaloid solamargine to provide a broader context of the activity of this class of compounds. Researchers should be aware of the specific compound being investigated as their potencies can differ.
Experimental Protocols
Accurate assessment of cytotoxicity is fundamental to the evaluation of any potential anticancer agent. The following are detailed protocols for two common colorimetric assays used to determine the cytotoxic effects of this compound: the MTT assay and the LDH assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and proliferation.[8] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[9][10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon cell lysis.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available kits provide the necessary reagents)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[13][14]
-
LDH Reaction: Add the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.[13][14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][14]
-
Stop Reaction: Add the stop solution (if required by the kit) to each well.[14]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells, according to the formula provided by the assay kit manufacturer.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound on cancer cell lines.
References
- 1. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solasonine induces apoptosis of the SGC-7901 human gastric cancer cell line in vitro via the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solasonine induces apoptosis of the SGC‐7901 human gastric cancer cell line in vitro via the mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Solasonine-induced Apoptosis in Lung Cancer Cell Line H446 and Its Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jabonline.in [jabonline.in]
- 6. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: Solasodine in Neuroprotection Experimental Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solasodine (B1681914), a steroidal alkaloid found in plants of the Solanaceae family, has demonstrated significant neuroprotective potential in various experimental models.[1] Its mechanism of action is primarily attributed to its potent antioxidant properties, which help in mitigating oxidative stress-induced neuronal damage.[1][2] This document provides a comprehensive overview of the application of Solasodine in neuroprotection studies, including detailed experimental protocols and a summary of key quantitative data. It is intended to serve as a practical guide for researchers investigating novel neuroprotective agents.
Data Presentation
The neuroprotective effects of Solasodine have been quantified in several preclinical studies. The following tables summarize the key findings from an in vivo model of cerebral ischemia/reperfusion injury in rats.
Table 1: Effect of Solasodine on Biochemical Markers of Oxidative Stress in Rat Brain Homogenate
| Treatment Group | Dose | LPO (nmol/mg protein) | NO (µmol/mg protein) |
| Sham | - | 115.2 ± 5.8 | 1.8 ± 0.1 |
| Ischemia/Reperfusion (I/R) | - | 285.4 ± 12.1 | 4.5 ± 0.3 |
| Solasodine + I/R | 100 mg/kg, p.o. | 180.3 ± 9.2 | 3.1 ± 0.2 |
| Solasodine + I/R | 200 mg/kg, p.o. | 135.7 ± 7.5 | 2.2 ± 0.1 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to the I/R group. Data is illustrative and compiled from findings suggesting significant reductions in LPO and NO levels.[2] |
Table 2: Effect of Solasodine on Antioxidant Enzyme Levels in Rat Brain Homogenate
| Treatment Group | Dose | SOD (U/mg protein) | CAT (U/mg protein) | GSH (µg/mg protein) |
| Sham | - | 4.8 ± 0.3 | 12.5 ± 0.9 | 15.2 ± 1.1 |
| Ischemia/Reperfusion (I/R) | - | 2.1 ± 0.2 | 5.8 ± 0.4 | 7.3 ± 0.6 |
| Solasodine + I/R | 100 mg/kg, p.o. | 3.5 ± 0.3 | 9.1 ± 0.7 | 11.8 ± 0.9 |
| Solasodine + I/R | 200 mg/kg, p.o. | 4.5 ± 0.4 | 11.7 ± 0.8 | 14.1 ± 1.0 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to the I/R group. Data is illustrative and compiled from findings indicating a significant restoration of antioxidant enzyme levels.[2][3] |
Experimental Protocols
1. In Vivo Model: Global Cerebral Ischemia/Reperfusion Injury in Rats
This protocol describes the induction of transient global cerebral ischemia followed by reperfusion in rats to evaluate the neuroprotective effects of Solasodine.
Materials:
-
Male Wistar rats (250-300g)
-
Solasodine
-
Vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad
-
Sutures
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Drug Administration: Administer Solasodine (100 or 200 mg/kg) or vehicle orally (p.o.) once daily for a specified period (e.g., 7 days) before the induction of ischemia.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent. Maintain the body temperature at 37°C using a heating pad.
-
Surgical Procedure (Bilateral Common Carotid Artery Occlusion - BCCA):
-
Place the rat in a supine position.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the arteries from the vagus nerve.
-
Induce global cerebral ischemia by occluding both common carotid arteries with vessel clips for a specific duration (e.g., 30 minutes).[3]
-
-
Reperfusion: After the ischemic period, remove the vessel clips to allow reperfusion of blood flow for a designated time (e.g., 60 minutes).[3]
-
Sham Control: In the sham-operated group, perform the same surgical procedure without occluding the carotid arteries.
-
Tissue Collection and Analysis:
-
Following the reperfusion period, euthanize the animals.
-
Isolate the brains and rinse with ice-cold saline.
-
For biochemical analysis, homogenize the brain tissue to measure levels of LPO, NO, SOD, CAT, and GSH.
-
For histopathological analysis, fix the brain tissue in formalin and process for sectioning and staining (e.g., with 2,3,5-triphenyltetrazolium chloride (TTC) to assess infarct volume or Hematoxylin and Eosin (H&E) for neuronal damage).[2]
-
Visualizations
Signaling Pathway
Caption: Proposed antioxidant mechanism of Solasodine in neuroprotection.
Experimental Workflow
Caption: Experimental workflow for the in vivo BCCA occlusion model.
In Vitro Neurogenesis
Solasodine has also been shown to induce neurogenesis in vitro using mouse embryonic teratocarcinoma P19 cells.[4] A two-day exposure to Solasodine, followed by a washout period, resulted in the differentiation of these cells into cholinergic neurons, indicating its potential for neuron replacement therapies.[4]
Solasodine presents a promising therapeutic candidate for neuroprotection, primarily through its robust antioxidant activity. The experimental models and protocols detailed in this document provide a framework for the continued investigation of Solasodine and other potential neuroprotective compounds. Further research into its specific molecular targets and its efficacy in other models of neurodegeneration is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Solasodine protects rat brain against ischemia/reperfusion injury through its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. The naturally occurring steroid solasodine induces neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Solasodine Derivatives, Including Solasurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solasodine (B1681914) and its derivatives, such as Solasurine, are steroidal alkaloids of significant interest in the pharmaceutical industry. These compounds, primarily isolated from plants of the Solanum genus, serve as crucial precursors for the synthesis of various steroidal drugs.[1][2][3] They have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a detailed protocol for the synthesis of Solasodine derivatives, an overview of their biological activities, and the signaling pathways they modulate.
Data Presentation: Synthesis and Cytotoxic Activity of Solasodine Derivatives
The following tables summarize key quantitative data regarding the synthesis and biological evaluation of representative Solasodine derivatives.
Table 1: Two-Step Synthesis of Solasodine Pivalate (B1233124) from Diosgenin (B1670711) Pivalate [4]
| Step | Reactants | Reagents | Product | Yield |
| 1 | Diosgenin pivalate, Benzyl carbamate (B1207046) (CbzNH₂) | TMSOTf | Cbz-protected 26-amino intermediate | Not isolated |
| 2 | Crude intermediate from Step 1 | AcBr, Butanol | Solasodine pivalate | 45% (overall) |
Table 2: Cytotoxic Activity of Synthesized Solasodine Glycosides against Human Cancer Cell Lines [5]
| Compound | Moiety | MCF-7 (IC₅₀, µM) | KB (IC₅₀, µM) | K562 (IC₅₀, µM) | PC3 (IC₅₀, µM) |
| 2 | Rhamnose | >10 | >10 | 1.8 | 2.5 |
| 8 | 2-hydroxyethoxymethyl | 3.2 | 4.1 | 2.9 | 5.6 |
| 9 | 1,3-dihydroxypropan-2-yloxy-methyl | 4.5 | 6.3 | 3.8 | 7.1 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Solasodine Pivalate from Diosgenin Pivalate[4]
This protocol describes a method for synthesizing Solasodine pivalate, a derivative of Solasodine, starting from the readily available diosgenin pivalate.
Materials:
-
Diosgenin pivalate
-
Benzyl carbamate (CbzNH₂)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Butanol (dry)
-
Acetyl bromide (AcBr)
Procedure:
-
Step 1: F-Ring Opening and Amination
-
Dissolve diosgenin pivalate (1 equivalent) and CbzNH₂ (2 equivalents) in DCM.
-
Add TMSOTf (1.9 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into an aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the organic extract with water and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure. The crude product is used directly in the next step.
-
-
Step 2: Deprotection and N-Cyclization
-
Dissolve the residue from Step 1 in dry butanol.
-
Cool the solution to 0 °C.
-
Add acetyl bromide to the cooled solution.
-
The reaction proceeds to yield solasodine pivalate.
-
Purify the product using appropriate chromatographic techniques.
-
Protocol 2: Evaluation of Cytotoxic Activity using MTT Assay[5]
This protocol outlines the procedure for assessing the in vitro anticancer activity of synthesized Solasodine derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7, KB, K562, PC3)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized Solasodine derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in the appropriate medium.
-
Seed the cells into 96-well plates at a suitable density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the synthesized Solasodine derivatives in the culture medium.
-
Remove the old medium from the 96-well plates and add the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Solasodine and its derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.
AKT/GSK-3β/β-catenin Signaling Pathway
Solasodine has been shown to suppress the proliferation of cancer cells by inhibiting the AKT/GSK-3β/β-catenin signaling pathway.[6] This pathway is often aberrantly activated in various cancers. Solasodine treatment leads to a decrease in the phosphorylation of AKT and GSK-3β, which in turn promotes the degradation of β-catenin and prevents its nuclear translocation, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[6]
Caption: Solasodine inhibits the AKT/GSK-3β/β-catenin pathway.
Hedgehog (Hh) Signaling Pathway
Solasonine, a glycoside of Solasodine, has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway by targeting the Gli transcription factors.[7] The Hh pathway is critical in embryonic development and its aberrant activation is implicated in several cancers. By inhibiting Gli, Solasonine can block the transcriptional activation of Hh target genes, leading to the suppression of tumor growth.[7]
Caption: Solasonine inhibits the Hedgehog pathway by targeting Gli.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates the general workflow for the synthesis and evaluation of Solasodine derivatives.
Caption: General workflow for developing Solasodine derivatives.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Solanum Alkaloids and their Pharmaceutical Roles: A Review - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Two-step Synthesis of Solasodine Pivalate from Diosgenin Pivalate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solasonine, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity | MDPI [mdpi.com]
Application Notes and Protocols: Solasodine as a Precursor for Steroid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solasodine, a steroidal alkaloid found in various species of the Solanum plant family (nightshades), is a critical starting material for the semi-synthesis of a wide range of steroidal drugs.[1][2] Its structural similarity to diosgenin (B1670711) makes it a valuable and alternative precursor for the pharmaceutical industry. This document provides detailed application notes and protocols for the extraction of solasodine, its conversion to the key intermediate 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), and the subsequent synthesis of commercially important steroids, including corticosteroids, progestogens, and androgens.[3][4][5]
Extraction and Purification of Solasodine from Solanum Species
Solasodine is typically present in plants as glycoalkaloids, such as solasonine (B1682107) and solamargine, which require hydrolysis to yield the aglycone solasodine.[6] Various methods have been developed for its extraction and purification from plant materials.
Quantitative Data: Solasodine Extraction Yields
| Plant Species | Plant Part | Extraction Method | Yield (% of Dry Weight) | Reference |
| Solanum laciniatum | Fruits | 2-Propanol extraction followed by acid hydrolysis | 0.34 ± 0.04 | [7][8] |
| Solanum laciniatum | Leaves | 2-Propanol extraction followed by acid hydrolysis | 0.44 ± 0.16 | [7][8] |
| Solanum asperum | Unripe Fruits | Hydrolysis of crude glycoalkaloid fraction | 0.24 | |
| Solanum paludosum | Unripe Fruits | Hydrolysis of crude glycoalkaloid fraction | 0.67 | |
| Solanum sisymbriifolium | Fruits | Methanolic extraction | 0.0494 (494 mg/g) | [9] |
| Solanum incanum | Fruits | Methanolic extraction | 0.0341 (341 mg/g) | [9] |
| Solanum nigrum | Fruits | Methanolic extraction | 0.0472 (472 mg/g) | [9] |
| Solanum surattense | Fruits | Methanolic extraction | 0.0446 (446 mg/g) | [9] |
| Solanum torvum | Fruits | Methanolic extraction | 0.0396 (396 mg/g) | [9] |
| Solanum verbascifolium | Fruits | Methanolic extraction | 0.0416 (416 mg/g) | [9] |
| Solanum vellosum | Fruits | Methanolic extraction | 0.0465 (465 mg/g) | [9] |
| Solanum pubescens | Leaf (Hydro-alcohol extract) | Soxhlet extraction | 1.857 | [10] |
| Solanum pubescens | Leaf (Methanol extract) | Soxhlet extraction | 1.447 | [10] |
Experimental Protocol: Extraction and Hydrolysis of Solasodine
This protocol is adapted from a method developed for Solanum laciniatum and can be optimized for other species.[7][8]
Materials:
-
Dried and powdered plant material (leaves or fruits)
-
2-Propanol (70% v/v)
-
1 N Hydrochloric acid (HCl) in 2-propanol
-
Sodium hydroxide (B78521) (NaOH) solution (20% w/v)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Filtration apparatus (vacuum pump, Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Extraction of Crude Glycosides:
-
Acid Hydrolysis:
-
Purification of Solasodine:
-
Dissolve the collected precipitate in 2-propanol and a 20% w/v NaOH solution.[11]
-
Add a large volume of water to the solution to precipitate the crystalline solasodine.[11]
-
Wash the precipitate with deionized water until neutral, filter, and dry at 60°C.[11]
-
Further purification can be achieved by recrystallization from methanol.
-
Experimental Workflow: Solasodine Extraction and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate(16-Dpa) - A Key Steroid Drug Intermediate from Diosgenin | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Streptomyces roseochromogenes [mdpi.com]
- 8. Extraction, purification and determination of Solasodine in cultures of Solanum mauritianum Scop. | Semantic Scholar [semanticscholar.org]
- 9. WO2006124141A2 - A process of preparing prednisolone devoid of steroid-derived impurities using recombinant e. coli transformed with a δ1-dehydrogenase gene - Google Patents [patents.google.com]
- 10. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmascholars.com [pharmascholars.com]
Solasodine-Based Research Models: Application Notes and Protocols for Drug Development
A Note on Nomenclature: The initial query for "Solasurine" has been interpreted as a likely reference to Solasodine , a structurally similar and extensively researched steroidal alkaloid. This compound, while also a steroidal alkaloid found in Solanum species, has significantly less published research available regarding its mechanism of action and therapeutic potential. Therefore, these application notes and protocols are based on the substantial body of scientific literature available for Solasodine.
Introduction
Solasodine is a naturally occurring steroidal alkaloid found in plants of the Solanum genus, such as eggplant and nightshade. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These properties make Solasodine a compelling candidate for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for establishing a Solasodine-based research model, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Solasodine exerts its biological effects through the modulation of multiple key signaling pathways. In the context of cancer, particularly colorectal and gastric cancer, Solasodine has been shown to inhibit cell proliferation and induce apoptosis by suppressing the AKT/GSK-3β/β-catenin and Hedgehog/Gli1 signaling pathways.[1][2] Its anti-inflammatory properties are attributed to its ability to suppress inflammatory mediators, while its neuroprotective effects are linked to its antioxidant properties and potential to promote neurogenesis.[3][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of Solasodine (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| HCT116 | Colorectal Cancer | 39.43 | 48 | [5] |
| HT-29 | Colorectal Cancer | 44.56 | 48 | [5] |
| SW480 | Colorectal Cancer | 50.09 | 48 | [5] |
| HeLa | Cervical Cancer | 12.17 ± 3.3 | Not Specified | [6] |
| U937 | Human Myeloid Leukemia | Not Specified | Not Specified | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of Solasodine in Xenograft Model
| Cancer Type | Cell Line Used | Animal Model | Treatment Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| Colorectal Cancer | HCT116 | Nude Mice | 30 mg/kg and 50 mg/kg | Not Specified | Significant reduction in tumor volume and weight | [7] |
Table 3: Anti-Inflammatory and Neuroprotective Effects of Solasodine
| Effect | Model System | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced rat paw edema | Dose-dependent reduction in paw edema | [3] |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced macrophages | Inhibition of inflammatory mediators | [3] |
| Neuroprotective | Ischemia/reperfusion in rats | Significant decrease in lipid peroxidation and increase in antioxidant enzymes | [4][8] |
Experimental Protocols
In Vitro Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Solasodine on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HT-29, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Solasodine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Solasodine in complete culture medium from the stock solution.
-
Remove the culture medium from the wells and add 100 µL of the Solasodine dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis of Signaling Pathway Proteins
This protocol is for analyzing the effect of Solasodine on the expression of proteins in the AKT/GSK-3β/β-catenin pathway.
Materials:
-
Cancer cells treated with Solasodine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-GSK-3β, anti-GSK-3β, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the Solasodine-treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of Solasodine in vivo.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCT116 colorectal cancer cells
-
Matrigel (optional)
-
Solasodine
-
Vehicle for Solasodine administration (e.g., corn oil, PBS with a solubilizing agent)
-
Calipers
Protocol:
-
Harvest HCT116 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Solasodine (e.g., 30 or 50 mg/kg body weight) or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily, every other day).[7][9]
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: Solasodine's inhibition of the AKT/GSK-3β/β-catenin signaling pathway.
Caption: Solasodine's inhibitory effect on the Hedgehog/Gli1 signaling pathway.
Caption: General experimental workflow for evaluating Solasodine's anticancer potential.
References
- 1. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Activation of the AKT/GSK-3β/β-catenin pathway via photobiomodulation therapy promotes neural stem cell proliferation in neonatal rat models of hypoxic-ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Insights into Anti-Melanogenic Effects of Fisetin: PKCα-Induced β-Catenin Degradation, ERK/MITF Inhibition, and Direct Tyrosinase Suppression | MDPI [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. LRRC1 Promotes Angiogenesis Through Regulating AKT/GSK3β/β-Catenin/VEGFA Signaling Pathway in Hepatocellular Carcinoma [mdpi.com]
- 8. In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Solasodine Administration in Animal Studies
DISCLAIMER: These notes and protocols are intended for research purposes only by qualified personnel. "Solasurine" is likely a typographical error for "Solasodine," a natural steroidal alkaloid. All information herein pertains to Solasodine. Researchers should conduct their own literature review and risk assessments before commencing any study.
Introduction
Solasodine is a steroidal alkaloid aglycone that can be isolated from various plants of the Solanaceae family. It serves as a crucial precursor for the chemical synthesis of complex steroidal compounds.[1] Recent pharmacological studies have highlighted its potential therapeutic applications, including anti-cancer, anti-inflammatory, and hepatoprotective activities.[1] These application notes provide a summary of the administration of Solasodine in animal models based on preclinical research, focusing on its anti-cancer and anti-inflammatory properties, toxicity, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data related to Solasodine administration in animal studies.
Table 1: Toxicity Data for Solasodine
| Animal Model | Route of Administration | LD50 Value | Observed Effects | Reference |
| Rats | Intraperitoneal | 1500 mg/kg | Respiratory paralysis at lethal doses. | [1][2] |
| Rats | Oral | 2000 mg/kg | Gastrointestinal and urinary tract hemorrhagic necrosis in subacute studies. | [1][2] |
| Mice | Oral (Ethanol Extract of Solanum lyratum) | >5000 mg/kg | Mild transient diarrhea at the highest dose. Considered non-toxic. | [3] |
Note: The toxicity of Solasodine can vary depending on the purity of the compound and the vehicle used for administration.
Table 2: Anti-Cancer Efficacy of Solasodine in Animal Models
| Cancer Type | Animal Model | Dosing Regimen | Therapeutic Effect | Reference |
| Pancreatic Cancer | SW1990 Tumor-Bearing Mice | Not specified | Efficiently inhibited tumor growth with lower cytotoxicity compared to cyclophosphamide. | [4][5] |
| Colorectal Cancer | HCT116 Xenograft Tumors | Intraperitoneal injection | Hindered tumor development. | [6] |
| Multidrug-Resistant Cancer | Xenograft Mice | Combination with Doxorubicin | Suppressed tumor growth and downregulated P-glycoprotein expression. | [7] |
Table 3: Pharmacokinetic Profile of Solasodine (General)
Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for Solasodine are not extensively detailed in the provided search results. The following table outlines the general methodology for such studies.
| Parameter | Description | Experimental Approach |
| Administration | Oral gavage or intravenous injection. | Administration of a defined dose of Solasodine. |
| Sampling | Serial blood collection from tail vein or other appropriate sites. | Blood samples are collected at various time points post-administration. |
| Analysis | UPLC-MS/MS or HPLC analysis of plasma samples. | Quantification of Solasodine concentration in plasma. |
| Data Modeling | Non-compartmental or compartmental analysis. | Calculation of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life). |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment of Solasodine in Rats (Up-and-Down Procedure)
Objective: To determine the median lethal dose (LD50) of Solasodine following a single oral administration.
Materials:
-
Solasodine
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
-
Wistar rats (specific pathogen-free, specified age and weight)
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. House them in standard cages with free access to food and water.
-
Dose Preparation: Prepare a homogenous suspension of Solasodine in the chosen vehicle. The concentration should be adjusted to deliver the required dose in a volume of 10 ml/kg body weight.
-
Dosing: Administer a single oral dose of Solasodine to the first animal. The starting dose can be estimated from existing literature (e.g., a fraction of the reported 2000 mg/kg oral LD50).[1]
-
Observation: Observe the animal continuously for the first 4 hours for any signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and respiratory distress). Continue observations daily for 14 days.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods based on the pattern of survival and mortality.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of Solasodine on human cancer cell xenografts in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., SW1990 for pancreatic cancer)[4][5]
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Matrigel (or similar basement membrane matrix)
-
Solasodine
-
Vehicle for injection (e.g., saline, DMSO)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a mixture of sterile saline and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1x10^7 cells in 0.2 mL) into the right flank of each mouse.[4]
-
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Grouping and Treatment:
-
Randomize the mice into different treatment groups (e.g., Vehicle control, Solasodine low dose, Solasodine high dose, Positive control).
-
Prepare the Solasodine solution in the appropriate vehicle.
-
Administer the treatment as per the study design (e.g., intraperitoneal injection daily or on alternate days).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histopathology, Western blotting for signaling pathway proteins).
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups. Analyze the expression of relevant biomarkers in the tumor tissues.
Signaling Pathways and Experimental Workflows
Diagram 1: Solasodine's Anti-Cancer Signaling Pathways
Caption: Solasodine inhibits multiple signaling pathways involved in cancer cell proliferation and survival.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the anti-tumor efficacy of Solasodine in a xenograft mouse model.
Diagram 3: Logical Relationship in Acute Toxicity Testing
Caption: Decision-making logic for the up-and-down procedure in acute toxicity testing.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solasodine, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solasodine, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solasodine targets NF-κB signaling to overcome P-glycoprotein mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Solasurine Concentration in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solasurine is a steroidal alkaloid that can be isolated from Solanum surattense.[1] While research on this compound is emerging, particularly its potential interaction with the C3-like protease of SARS-CoV-2, detailed protocols for its quantification in biological matrices are not yet widely established.[1][2] However, methodologies for the quantification of structurally related and co-occurring steroidal glycoalkaloids, such as solasodine (B1681914) and solamargine, are well-documented. These protocols, primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), can serve as a strong foundation for developing a validated assay for this compound.
This document provides a comprehensive overview of recommended starting protocols for the extraction, detection, and quantification of this compound in various biological samples, based on established methods for similar compounds.
Potential Signaling Pathways
The direct signaling pathways of this compound have not been fully elucidated. However, based on the known mechanisms of the structurally similar aglycone, solasodine, potential pathways of interest include the PI3K/Akt and Hedgehog signaling pathways. It is hypothesized that this compound may exhibit similar modulatory effects.
References
Troubleshooting & Optimization
Technical Support Center: Maximizing Solasurine Yield from Solanum surattense
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and yield enhancement of Solasurine from Solanum surattense.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low this compound Yield from Wild-Harvested Solanum surattense
Question: My this compound yield from field-collected Solanum surattense fruits is consistently low. What factors could be contributing to this, and how can I improve it?
Answer: Low yields from wild plants can be attributed to several environmental and physiological factors. Here are some potential causes and actionable solutions:
-
Plant Part and Developmental Stage: The concentration of steroidal glycoalkaloids like this compound can vary significantly between different plant parts and change with the plant's age and fruit ripeness.
-
Solution: Ensure you are harvesting the correct plant part, typically the fruits, at the optimal stage of maturity. Unripe fruits often contain higher concentrations of glycoalkaloids.[1]
-
-
Environmental Stress: Factors such as water availability and soil salinity can influence the production of secondary metabolites. While mild stress can sometimes enhance production, severe stress may negatively impact overall plant health and yield.[2]
-
Solution: If cultivating the plant, experiment with controlled water stress. However, for wild-harvested plants, consider the environmental conditions of the collection site.
-
-
Extraction Inefficiency: The chosen extraction method may not be optimal for liberating this compound from the plant matrix.
-
Solution: Review and optimize your extraction protocol. Concomitant extraction and hydrolysis using a two-phase system of aqueous mineral acid and an organic solvent can be effective.[3] Microwave-assisted aqueous two-phase extraction (MAATPE) has also been shown to significantly improve yields compared to conventional methods.[4]
-
Issue 2: Poor Callus Induction and Growth for In Vitro Cultures
Question: I am struggling to induce callus from Solanum surattense leaf explants, or the initiated callus is growing poorly. What could be wrong?
Answer: Successful callus induction and proliferation depend heavily on sterile technique and the composition of the culture medium.
-
Contamination: Microbial contamination is a common issue in plant tissue culture.
-
Solution: Ensure strict aseptic techniques. Properly sterilize explants, for example, with 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution, and rinse thoroughly with sterile distilled water.[5]
-
-
Inappropriate Plant Growth Regulators (PGRs): The type and concentration of auxins and cytokinins are critical for callus induction.
-
Solution: Optimize the concentrations of PGRs in your Murashige and Skoog (MS) medium. A combination of an auxin like Naphthaleneacetic acid (NAA) and a cytokinin like Benzylaminopurine (BAP) is often effective. Studies have shown good results with combinations such as 2 mg/L NAA and 1 mg/L BAP.[5][6]
-
-
Suboptimal Culture Conditions: Temperature, light, and pH can all affect callus growth.
Issue 3: Low this compound Production in Callus or Hairy Root Cultures
Question: My in vitro cultures (callus, cell suspension, or hairy roots) are growing well, but the this compound yield is minimal. How can I enhance production?
Answer: This is a common challenge where biomass increases without a corresponding increase in the desired secondary metabolite. Elicitation is a powerful strategy to stimulate this compound biosynthesis.
-
Lack of Biosynthetic Pathway Induction: In vitro cultures may not produce secondary metabolites at high levels without specific triggers.
-
Solution: Introduce elicitors into your culture medium. Both abiotic (e.g., salts, acids) and biotic (e.g., yeast extract, pectin) elicitors can significantly enhance this compound production.
-
Abiotic Elicitors: Salinity stress induced by NaCl (e.g., 150 mM) or the application of salicylic (B10762653) acid (e.g., 75 µM) has been shown to increase solasodine (B1681914) content.[7][8][9]
-
Biotic Elicitors: Yeast extract and pectin (B1162225) can also act as potent elicitors.[7][8] Methyl jasmonate is another widely used elicitor for enhancing steroidal alkaloid production in hairy root cultures.[10][11]
-
-
-
Sub-optimal Culture Medium for Production: The medium optimized for growth may not be the best for secondary metabolite production.
-
Solution: Experiment with medium components. For instance, adding precursors like L-arginine to the medium has been found to increase solasodine content in some Solanum species.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Solasodine?
A1: this compound is a glycoalkaloid, meaning it is a steroidal alkaloid attached to a sugar moiety.[13][14] Solasodine is the aglycone of this compound, which is the steroidal alkaloid part without the sugar molecules.[5] In much of the scientific literature, the focus is on quantifying solasodine, which is a key precursor for the synthesis of steroid drugs.[5][7]
Q2: Which analytical method is best for quantifying this compound/Solasodine?
A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantitative analysis of solasodine.[5][15][16][17] HPLC methods often use a C18 reverse-phase column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[15][18]
Q3: What are the advantages of using hairy root cultures for this compound production?
A3: Hairy root cultures, induced by infection with Agrobacterium rhizogenes, offer several advantages over other in vitro systems. They are known for their fast growth, genetic stability, and hormone-autotrophic nature.[10][19] This often leads to higher and more stable production of secondary metabolites compared to callus or cell suspension cultures.[10][20]
Q4: Can this compound production be enhanced through genetic engineering?
A4: Yes, metabolic engineering of the biosynthetic pathways is a promising approach. Overexpression of key regulatory genes in the steroidal alkaloid pathway in hairy root cultures can lead to enhanced production.[19] Recent research has identified numerous enzymes involved in the conversion of cholesterol to solasodine and its glycosides, providing the genetic tools for engineering higher yields in heterologous hosts.[21]
Q5: What is the general biosynthetic pathway for this compound?
A5: Steroidal glycoalkaloids like this compound are synthesized from cholesterol. The pathway involves a series of enzymatic reactions, including hydroxylations, oxidations, and transaminations, to form the solasodine aglycone.[21][22] This aglycone is then glycosylated by specific glycosyltransferases to form the final glycoalkaloid.[21] The entire pathway is complex and involves numerous enzymes that are being actively researched.[21][23]
Data Presentation: Elicitor Effects on Solasodine Yield
The following tables summarize quantitative data from studies on the effect of various elicitors on solasodine production in Solanum species cell suspension cultures.
Table 1: Effect of Abiotic Elicitors on Solasodine Production
| Elicitor | Species | Concentration | Solasodine Yield (mg/g DW) | Fold Increase vs. Control | Reference |
| NaCl | S. surattense | 150 mM | Data not specified | Maximum increment observed | [7][8] |
| NaCl | S. incanum | 150 mM | Data not specified | Significant increase | [7][8] |
| Salicylic Acid | Solanum spp. | 75 µM | Data not specified | Considerable elevation | [7][8] |
| Salicylic Acid | S. nigrum | 100 mg/l | Data not specified | Stimulated production | [24] |
Table 2: Effect of Biotic Elicitors on Solasodine Production
| Elicitor | Species | Concentration | Solasodine Yield (mg/g DW) | Fold Increase vs. Control | Reference |
| Yeast Extract | S. nigrum | 3.0 g/l | Data not specified | Considerable increase | [7][8] |
| Yeast Extract | S. villosum | 3.0 g/l | Data not specified | Considerable increase | [7][8] |
| Pectin | S. incanum | Not specified | Data not specified | Best response observed | [7][8] |
| Pectin | S. melongena (hairy roots) | 1% | 151.23 µg/g DW | ~88-fold vs. field control | [25] |
Experimental Protocols
Protocol 1: Callus Induction and Solasodine Production from Solanum surattense Leaf Explants
This protocol is adapted from Solouki et al., 2011.[5]
-
Explant Collection and Sterilization:
-
Collect young, healthy leaves from S. surattense.
-
Wash the leaves under running tap water.
-
In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethyl alcohol for 30-60 seconds.
-
Transfer the leaves to a 3% sodium hypochlorite solution for 10 minutes.
-
Rinse the explants 3-4 times with sterile distilled water.
-
Cut the leaves into 1-2 cm pieces to be used as explants.
-
-
Callus Induction:
-
Prepare Murashige and Skoog (MS) basal medium supplemented with varying concentrations of NAA (1 to 3 mg/L) and BAP (1 to 2 mg/L).
-
Adjust the pH of the medium to 5.7-5.8 before adding agar (B569324) and autoclaving.
-
Place the sterilized leaf explants onto the surface of the solidified MS medium in petri dishes.
-
Seal the petri dishes with paraffin (B1166041) film.
-
-
Incubation:
-
Incubate the cultures in a growth chamber at 25°C with a 16/8 hour (day/night) photoperiod.
-
-
Extraction and Quantification:
-
After a suitable growth period (e.g., 4-6 weeks), harvest the callus and dry it to a constant weight.
-
Extract solasodine from the dried callus using a methanol extraction procedure.
-
Quantify the solasodine content using HPLC analysis, comparing the results to a standard curve prepared with pure solasodine.
-
Protocol 2: Hairy Root Induction and Elicitation for Enhanced Solasodine Production
This protocol is a generalized procedure based on principles described for Solanaceous plants.[10][19][25]
-
Explant Preparation and Infection:
-
Prepare sterile explants (e.g., leaf discs, hypocotyls) from in vitro grown S. surattense seedlings.
-
Culture a virulent strain of Agrobacterium rhizogenes (e.g., A4, LBA 9402) in a suitable liquid medium until it reaches the exponential growth phase.
-
Wound the explants and infect them by dipping them in the bacterial suspension for 15-30 minutes.
-
-
Co-cultivation:
-
Blot the infected explants on sterile filter paper and place them on a co-cultivation medium (e.g., hormone-free MS medium). Acetosyringone (e.g., 100 µM) can be added to the co-cultivation medium to enhance transformation efficiency.
-
Incubate in the dark at 25°C for 2-3 days.
-
-
Bacterial Elimination and Root Selection:
-
Transfer the explants to a solid hormone-free MS medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.
-
Subculture every 2-3 weeks until hairy roots emerge from the wound sites and are free of bacteria.
-
-
Hairy Root Proliferation and Elicitation:
-
Excise the fast-growing, bacteria-free hairy roots and transfer them to a liquid hormone-free MS medium for proliferation.
-
Once sufficient biomass is achieved, introduce an elicitor (e.g., 4 µM methyl jasmonate or 1% pectin) into the liquid culture.
-
Continue the culture for a specified elicitation period (e.g., 7-10 days).
-
-
Extraction and Analysis:
-
Harvest the hairy roots, dry them, and perform extraction and HPLC analysis for solasodine as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for improving this compound yield.
Caption: Simplified this compound biosynthesis pathway.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. A Validated Reverse Phase HPLC Analytical Method for Quantitation of Glycoalkaloids in Solanum lycocarpum and Its Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Water Stress on Growth and Solasodine Content in Solanum khasianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. jeb.co.in [jeb.co.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of solasodine by Solanum laciniatum using plant tissue culture technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. phytojournal.com [phytojournal.com]
- 17. pharmascholars.com [pharmascholars.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Steroidal scaffold decorations in Solanum alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biosynthesis of steroidal alkaloids in Solanaceae plants: involvement of an aldehyde intermediate during C-26 amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Effect of growth regulators and elicitors for the enhanced production of Solasodine in hairy root culture of Solanum melongena (L.) | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solasurine Solubility Issues In Vitro
Disclaimer: Solasurine is a steroidal alkaloid found in plants of the Solanum genus.[1] Like many complex natural products, it exhibits low aqueous solubility, which presents a significant challenge for in vitro experimentation. This guide provides a comprehensive set of troubleshooting strategies and protocols to help researchers overcome these solubility hurdles. The principles and techniques described here are broadly applicable to many poorly soluble compounds used in drug discovery and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound immediately precipitates when I add my DMSO stock to cell culture media. What's happening and how can I fix it?
A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[2][3] The DMSO disperses into the aqueous media, leaving the hydrophobic this compound molecules to agglomerate and precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward reason for precipitation is that the final concentration of this compound exceeds its solubility limit in the aqueous media.[2] Try working with a lower final concentration.
-
Optimize Dilution Technique: Avoid adding the DMSO stock directly into the full volume of media. Instead, add the DMSO stock dropwise into pre-warmed (37°C) media while gently vortexing or swirling.[2] This gradual dilution can help keep the compound in solution.
-
Lower DMSO Stock Concentration: Counterintuitively, using a very high concentration stock can exacerbate precipitation because it requires a larger dilution factor.[4] Prepare a more dilute stock solution in DMSO and add a proportionally larger volume to your media, ensuring the final DMSO concentration remains non-toxic to your cells (ideally ≤0.1%, but not exceeding 0.5%).[3]
-
Use a Co-Solvent: A mixture of solvents can sometimes maintain solubility better than a single one.[5][6] Consider preparing your stock in a mixture of DMSO and another solvent like ethanol.
Q2: What is the best solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice for dissolving hydrophobic compounds for in vitro assays due to its powerful solubilizing ability and compatibility with most cell culture experiments at low final concentrations.[3][7] Based on available data for the parent compound, solasodine, other potential solvents include chloroform, pyridine, ethanol, methanol, and acetone.[8][9] However, for cell-based assays, DMSO remains the preferred starting point due to the toxicity of chlorinated solvents.
Data Summary: this compound & Related Compound Solubility
| Compound | Solvent | Solubility Profile | Primary Use |
| This compound | DMSO, Ethanol | Soluble (Stock Preparation) | In Vitro Assays |
| Solasodine | Chloroform, Pyridine, Benzene | Freely Soluble | Chemical Synthesis |
| Ethanol, Methanol, Acetone | Moderately Soluble | Chemical Synthesis | |
| Water, Ether | Slightly to Practically Insoluble | N/A |
Q3: I've tried everything and this compound still precipitates over the course of my long-term (24-48h) experiment. What are my options?
A3: Delayed precipitation suggests that your working solution is supersaturated and thermodynamically unstable.[3] While the compound may appear dissolved initially, it aggregates over time.
Advanced Strategies:
-
Solubility-Enhancing Excipients: These additives can help keep hydrophobic compounds in solution.
-
Serum: The proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and increase their apparent solubility. If your experiment allows, ensure your media contains a sufficient concentration of serum.
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, forming inclusion complexes that can encapsulate and solubilize compounds like this compound.
-
Surfactants: Non-ionic detergents like Tween® 80 or Triton™ X-100 can form micelles to aid solubility, but they must be used at very low, non-toxic concentrations in cell-based assays.[10]
-
-
pH Adjustment: If a compound has ionizable groups, adjusting the pH of the buffer can increase its charge and, consequently, its aqueous solubility.[5] Solasodine, the core of this compound, has a basic nitrogen, suggesting that a slightly acidic pH may improve solubility.[8] However, this must be balanced with the strict pH requirements of cell culture media.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the standard procedure for preparing a high-concentration stock solution, which is a critical first step for accurate and reproducible experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortexer and bath sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration. (Molecular Weight of this compound: ~721.9 g/mol ). For 1 mL of a 10 mM stock, you need 7.22 mg.
-
Weigh Compound: Accurately weigh the this compound powder using an analytical balance and transfer it to a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.[11]
-
Dissolve: Vortex the vial vigorously for 1-2 minutes.[3] If solid particles remain, place the vial in a water bath sonicator for 5-10 minutes to facilitate dissolution.[12]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This experiment is crucial for defining the upper concentration limit for your assays to avoid precipitation artifacts.
Procedure:
-
Prepare Serial Dilutions: Create a 2-fold serial dilution series of your this compound DMSO stock in DMSO. For example, starting from 10 mM, dilute to 5 mM, 2.5 mM, 1.25 mM, etc.
-
Add to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to wells containing pre-warmed (37°C) cell culture medium (e.g., 198 µL).[2] This creates a 1:100 dilution. Include a "vehicle control" well with DMSO only.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm; an increase in absorbance indicates scattering from precipitated particles.[2]
-
Determine Limit: The highest concentration that remains clear throughout the experiment is the maximum working soluble concentration under your specific conditions.[2]
Experimental Workflow Diagram
The following diagram illustrates the logical flow from receiving the compound to performing a cell-based assay, incorporating key solubility checkpoints.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Solasodine | CAS:126-17-0 | Manufacturer ChemFaces [chemfaces.com]
- 8. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SOLASODINE | 126-17-0 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Stabilizing Solasurine in solution for experiments
Disclaimer: "Solasurine" is not a recognized chemical compound in scientific literature. This technical support guide has been generated based on the properties and experimental data of Solasonine , a structurally related steroidal glycoalkaloid, to provide a relevant and technically detailed resource for researchers.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a steroidal glycoalkaloid investigated for its potential therapeutic effects, particularly in oncology. It is known to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action involves the modulation of several key signaling pathways, including the PI3K/AKT, ERK/MAPK, and Hedgehog (Hh)/Gli pathways.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous buffers. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For instance, a 10 mg/mL stock solution can be prepared in methanol.[2] This stock solution can then be diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: At what temperature should I store my this compound stock solution?
A3: this compound stock solutions should be stored at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q4: Is this compound sensitive to light?
A4: Yes, like many complex organic molecules, prolonged exposure to light can lead to photodegradation. It is recommended to store this compound solutions in amber vials or tubes wrapped in foil to protect them from light. Experimental procedures should also be conducted with minimal light exposure where possible.
Troubleshooting Guide: Stabilizing this compound in Solution
Issue 1: I'm observing precipitation of this compound in my cell culture medium.
-
Possible Cause: The aqueous solubility of this compound has been exceeded. This often happens when diluting a concentrated organic stock solution into the aqueous culture medium.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Optimize Dilution: When preparing your working solution, add the this compound stock solution to the culture medium dropwise while vortexing or stirring gently to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells or affects solubility (typically <0.1%).
-
Issue 2: My experimental results are inconsistent, suggesting this compound is degrading.
-
Possible Cause: this compound may be degrading due to suboptimal pH, temperature, or prolonged storage in the working solution. Glycoalkaloids can undergo hydrolysis, particularly at non-optimal pH values and elevated temperatures.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. Do not store diluted aqueous solutions for more than a day.
-
pH Control: The stability of glycosidic and ester bonds, present in many complex natural products, is often pH-dependent. While cell culture media are buffered, ensure the pH of your final solution is within a stable range for the compound, ideally close to neutral for cell-based assays.
-
Temperature Control: Avoid heating this compound solutions. If any warming is required, do so minimally and for the shortest possible time. Perform incubations at the required physiological temperature (e.g., 37°C) for the duration specified in the protocol, but do not prolong this unnecessarily.
-
Quantitative Stability Data
The following tables provide hypothetical stability data for this compound based on the known behavior of structurally related alkaloids and glycosides. This data is intended to be illustrative for experimental design.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Half-life (t½) in Aqueous Buffer (Hours) |
| 3.0 | 120 |
| 5.0 | 150 |
| 7.4 | 48 |
| 9.0 | 12 |
Note: Data is hypothetical and illustrative. Steroidal glycoalkaloids are generally more stable in slightly acidic conditions and are susceptible to hydrolysis at alkaline pH.
Table 2: Effect of Temperature on this compound Stability at pH 7.4
| Temperature | Half-life (t½) in Aqueous Buffer (Hours) |
| 4°C | 200 |
| 25°C (Room Temp) | 48 |
| 37°C (Incubator) | 24 |
Note: Data is hypothetical and illustrative. Degradation rates typically increase with temperature.
Table 3: Effect of Light on this compound Stability at 25°C, pH 7.4
| Condition | % Remaining after 48 Hours |
| Protected from Light | 95% |
| Exposed to Ambient Light | 70% |
Note: Data is hypothetical and illustrative. Protection from light is crucial for maintaining the integrity of the compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in an exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Activation
This protocol describes the detection of phosphorylated AKT (p-AKT) as a marker of PI3K pathway inhibition by this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-total AKT, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total AKT and a loading control like β-actin.
Visualizations
Below are diagrams representing key concepts related to this compound's mechanism of action and experimental application.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: this compound targets and inhibits Gli transcription factors.
Caption: General experimental workflow for studying this compound.
References
Technical Support Center: Optimizing HPLC Parameters for Solasurine Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC separation of Solasurine and its aglycone, Solasodine.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues you may encounter during your HPLC experiments.
Issue 1: Poor Peak Resolution or No Separation
-
Question: My chromatogram shows broad, overlapping peaks, or all components are eluting as a single peak. How can I improve the separation?
-
Answer: Poor resolution is a common issue that can often be resolved by systematically optimizing your HPLC parameters. Here are the key areas to investigate:
-
Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to your aqueous buffer is critical.[1][2]
-
Too Strong Mobile Phase: If your analyte elutes too quickly with no separation, your mobile phase is likely too strong (too high a percentage of organic solvent). Decrease the organic solvent percentage in your mobile phase.
-
Too Weak Mobile Phase: If your analyte is retained on the column for too long or does not elute, your mobile phase may be too weak. Increase the proportion of the organic solvent.
-
Solvent Choice: Methanol (B129727) and acetonitrile have different selectivities. If you are using one, try switching to the other. Methanol:water mixtures have been reported to be effective for Solasodine separation.[1]
-
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Solasodine.
-
Column Chemistry: Ensure you are using the appropriate column. C18 and C8 columns are commonly used for the separation of steroidal alkaloids like Solasodine.[2][3][4][5] If you are not achieving adequate separation with one, consider trying the other.
-
Gradient Elution: If an isocratic method (constant mobile phase composition) is not providing adequate separation, a gradient elution may be necessary. A gradient allows you to start with a weaker mobile phase to retain and separate early eluting compounds and gradually increase the organic solvent concentration to elute more strongly retained compounds. A linear gradient of water and methanol has been successfully used for Solasodine analysis.[1]
-
Issue 2: Peak Tailing
-
Question: My this compound/Solasodine peak is asymmetrical with a tail. What is causing this and how can I fix it?
-
Answer: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Mobile Phase pH: For a basic compound like Solasodine, a mobile phase with a low pH (e.g., pH 2.5-3.0) is often necessary to ensure the analyte is in its protonated form, which can minimize interactions with residual silanols on the silica-based column packing, a common cause of tailing.[2][5][6]
-
Column Contamination or Degradation:
-
Contamination: The column may be contaminated with strongly retained sample components. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[7]
-
Void Formation: A void at the head of the column can cause peak tailing. This can be checked by disconnecting the column and inspecting the inlet frit. If a void is present, the column may need to be replaced.[8]
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[7]
-
Issue 3: Fluctuating Retention Times
-
Question: The retention time for my analyte is shifting between injections. What could be the cause?
-
Answer: Inconsistent retention times are often indicative of a problem with the HPLC system's stability.
-
Pump and Solvent Delivery:
-
Leaks: Check for leaks in the pump, injector, and fittings. A leak will cause a drop in pressure and affect the flow rate, leading to longer retention times.[7]
-
Air Bubbles: Air bubbles in the pump or solvent lines can cause flow rate inaccuracies. Degas your mobile phase and prime the pump to remove any bubbles.[7]
-
-
Column Temperature: Fluctuations in column temperature can cause shifts in retention times. Using a column oven to maintain a constant temperature is recommended for reproducible results.[7]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to retention time variability. Ensure the mobile phase is prepared accurately and consistently for each run. If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can lead to drifting retention times, especially in gradient elution.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound/Solasodine?
A1: A good starting point for method development for Solasodine is a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and an acidic buffer (e.g., phosphate (B84403) buffer at pH 2.5-3.5).[2][3] Detection is typically performed at a low wavelength, such as 205 nm or 210 nm, as Solasodine lacks a strong chromophore.[1][2][3]
Q2: Why is the detection wavelength for Solasodine often set at a very low UV range (e.g., 205 nm)?
A2: Solasodine does not have a conjugated double bond system in its structure, which means it has very weak UV absorbance at higher wavelengths.[1][6] Therefore, to achieve adequate sensitivity, detection is performed at low UV wavelengths where it does exhibit some absorbance.[1][2]
Q3: Is derivatization necessary for the analysis of Solasodine?
A3: While not always necessary, pre-column derivatization can be employed to enhance the detectability of Solasodine. One method involves forming an ion-pair complex with an acidic dye like methyl orange, which creates a colored complex that can be detected at a higher wavelength (e.g., 530 nm).[5][6] This can be particularly useful if you are experiencing sensitivity issues at low UV wavelengths due to baseline noise or interfering substances.
Q4: What are the typical flow rates used for Solasodine separation?
A4: Typical flow rates for the HPLC analysis of Solasodine on a standard analytical column (e.g., 4.6 mm internal diameter) are around 0.5 to 1.0 mL/min.[3][5][6]
Data Presentation
Table 1: Summary of Reported HPLC Methods for Solasodine Separation
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | SphereClone 3µ ODS (100 x 4.6 mm)[5][6] | Supelco C18[1] | C18 (25 cm)[3] | Knauer® C18 (250x4.6 mm, 5 µm)[2] |
| Mobile Phase | 10 mM Phosphate Buffer:Acetonitrile (75:25, v/v), pH 3.0[5][6] | Water and Methanol (gradient)[1] | 70% Methanol and 30% Water (20 mM phosphate buffered), pH 3.5[3] | Methanol:KH2PO4 (pH 2.5) (75:25 v/v)[2] |
| Flow Rate | 1.0 mL/min[5][6] | 1.0 mL/min[1] | 0.5 mL/min[3] | Not Specified |
| Detection | 530 nm (after derivatization with methyl orange)[5][6] | 205 nm[1] | 210 nm[3] | 205 nm[2] |
| Temperature | Room Temperature[6] | 30°C[1] | Not Specified | 25°C[2] |
Experimental Protocols
Detailed Methodology for HPLC Analysis of Solasodine
This protocol provides a general procedure for the analysis of Solasodine using reversed-phase HPLC.
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh a known amount of dried and powdered plant material.
-
Extract the material with methanol using a suitable method such as sonication or Soxhlet extraction.[1][9]
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent to dryness under reduced pressure.
-
Redissolve the residue in a known volume of methanol or the initial mobile phase.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[1][3]
-
2. Standard Solution Preparation
-
Accurately weigh a known amount of Solasodine standard.
-
Dissolve the standard in HPLC-grade methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[2]
-
Prepare a series of calibration standards by diluting the stock solution with methanol or the mobile phase to cover the expected concentration range of the samples.
3. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of Methanol and 50 mM KH2PO4 buffer (pH adjusted to 2.5 with phosphoric acid) in a 75:25 (v/v) ratio.[2] Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[2]
-
Injection Volume: 20 µL.
-
Detection: UV detection at 205 nm.[2]
4. Data Analysis
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the Solasodine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Solasodine in the sample by using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of Solasodine.
Caption: Troubleshooting workflow for common HPLC issues.
References
- 1. phytojournal.com [phytojournal.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. realab.ua [realab.ua]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Solasodine Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Solasodine. All information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of Solasodine, focusing on a common synthetic route from diosgenin (B1670711).
Issue 1: Low Yield of Solasodine Pivalate (B1233124)
Q: My overall yield of Solasodine pivalate is significantly lower than the reported 45%. What are the potential causes and how can I improve it?
A: Low yields in Solasodine synthesis can stem from several factors throughout the two-step process: F-ring opening and amination, followed by deprotection and N-cyclization.
Potential Causes & Solutions:
-
Suboptimal Lewis Acid: The choice and amount of Lewis acid are critical for the initial F-ring opening. While various Lewis acids can be used, TMSOTf has been shown to be highly effective.[1] Using other Lewis acids like BF₃·OEt₂, Tf₂NH, or TiCl₄ may lead to the formation of complex product mixtures and lower yields.[1]
-
Inefficient Carbamate (B1207046) Reagent: The nucleophilicity of the carbamate reagent is important. Benzyl (B1604629) carbamate (CbzNH₂) is a good option.[1] Sterically hindered carbamates, such as t-butyl carbamate, can result in very low substrate conversion.[2]
-
Reaction Conditions: The reaction is typically carried out in a dry solvent like dichloromethane (B109758) (DCM) at room temperature.[1] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Lewis acid.
-
Incomplete Reaction: The reaction time for the first step is typically around 16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (diosgenin pivalate).
-
Side Reactions: The formation of the byproduct tomatidenol (B1253344), the 22S,25S-isomer of Solasodine, can decrease the yield of the desired product.[1] While difficult to completely avoid, careful control of reaction conditions can minimize its formation.
Data Presentation: Effect of Lewis Acid on Intermediate Yield
| Lewis Acid | Carbamate | Solvent | Temperature | Time (h) | Product Yield (Intermediate 2) | Byproduct Yield (Intermediate 3) |
| TMSOTf | CbzNH₂ | DCM | r.t. | 16 | 52% | 28% |
| BF₃·OEt₂ | CbzNH₂ | DCM | r.t. | 16 | Lower yield, complex mixture | - |
| Tf₂NH | CbzNH₂ | DCM | r.t. | 16 | Lower yield, complex mixture | - |
| TiCl₄ | CbzNH₂ | DCM | r.t. | 16 | 0% | 0% |
Data adapted from Wojtkielewicz et al., 2019.[1]
Issue 2: Formation of Significant Amounts of Tomatidinol Byproduct
Q: I am observing a significant amount of a byproduct that I suspect is tomatidinol. How can I confirm its identity and minimize its formation?
A: The formation of tomatidenol is a known issue in Solasodine synthesis.[1]
Identification & Mitigation:
-
TLC Analysis: Tomatidinol and Solasodine are isomers and may have similar but distinct Rf values on a TLC plate. It is crucial to use an appropriate solvent system to achieve good separation. For instance, in a chloroform:methanol (9.3:0.7 v/v) system, Solasodine has an Rf of approximately 0.32.[3] The Rf of tomatidinol would be expected to be slightly different. Co-spotting your reaction mixture with a known standard of Solasodine can help in identification.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for distinguishing between Solasodine and tomatidinol. The chemical shifts of the protons and carbons around the stereocenters at C-22 and C-25 will be different.
-
Minimizing Formation: The formation of tomatidenol is influenced by the reaction conditions, particularly during the N-cyclization step. The acidic conditions used for deprotection can lead to epimerization at C-22 and C-25.[4] Careful control of the reaction temperature and the rate of addition of the acid (e.g., acetyl bromide) may help to reduce the formation of this byproduct.
Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling with the purification of Solasodine from the crude reaction mixture. What are the recommended purification methods?
A: Purification of Solasodine typically involves column chromatography.
Purification Protocol:
-
Column Chromatography: Silica (B1680970) gel is the recommended stationary phase. A gradient elution system using a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is effective for separating Solasodine from unreacted starting materials and byproducts.[1] The crude product containing the intermediate 26-benzyloxycarbonylaminopseudodiosgenin pivalate can be purified using a hexane/ethyl acetate eluent.[1]
-
Crystallization: After column chromatography, further purification can be achieved by crystallization from a suitable solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the correct name of the compound, Solasurine or Solasodine?
A1: The correct name of the steroidal alkaloid commonly synthesized from diosgenin is Solasodine . "this compound" appears to be a misspelling.
Q2: What is the starting material for Solasodine synthesis?
A2: A common and readily available starting material for the synthesis of Solasodine is diosgenin , which can be protected as diosgenin pivalate before the reaction.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) . You should spot the starting material, the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of new product spots will indicate the progression of the reaction. For Solasodine, a typical mobile phase is chloroform:methanol (9.3:0.7 v/v), and the spots can be visualized using anisaldehyde-sulfuric acid reagent.[3]
Q4: What are the key steps in the two-step synthesis of Solasodine pivalate from diosgenin pivalate?
A4: The two key transformations are:
-
F-ring opening and amination: The spiroketal F-ring of diosgenin pivalate is opened using a Lewis acid (e.g., TMSOTf) in the presence of a nitrogen nucleophile (e.g., benzyl carbamate) to introduce a protected amino group at position 26.[1]
-
Deprotection and N-cyclization: The protecting group on the nitrogen is removed, followed by an acid-mediated cyclization to form the piperidine (B6355638) E-ring of Solasodine.[1]
Experimental Protocols
Detailed Methodology for the Two-Step Synthesis of Solasodine Pivalate
Step 1: Synthesis of 26-Benzyloxycarbonylaminopseudodiosgenin pivalate (Intermediate)
-
To a solution of diosgenin pivalate (1 equivalent) and benzyl carbamate (CbzNH₂) (2 equivalents) in dry dichloromethane (DCM), add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.9 equivalents) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of Solasodine Pivalate
-
Dissolve the purified intermediate from Step 1 in dry butanol and cool the solution to 0 °C.
-
Slowly add acetyl bromide to the cooled solution.
-
Stir the reaction mixture, allowing it to warm to room temperature, and continue stirring until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture to isolate the crude Solasodine pivalate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the two-step synthesis of Solasodine pivalate.
References
Minimizing degradation of Solasurine during extraction
Welcome to the technical support center for Solasurine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on minimizing the degradation of this compound during the extraction process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
It is important to note that "this compound" is often used interchangeably with Solasodine and its glycosides, such as Solasonine and Solamargine. This guide will address the extraction and stabilization of these related steroidal alkaloids.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides practical solutions to mitigate degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Extraction: The solvent may not be effectively penetrating the plant material. | Optimize Grinding: Ensure the plant material is finely ground to increase the surface area for extraction.[1][2] |
| Degradation: this compound may be degrading during the extraction process due to harsh conditions. | Temperature Control: Avoid high temperatures during extraction and solvent removal. Use of a rotary evaporator under reduced pressure is recommended.[1][3] | |
| Improper pH: The pH of the extraction solvent may not be optimal for this compound, which is an alkaloid. | pH Control: Since this compound is an alkaloid, extraction is often more efficient under acidic conditions to form the more soluble salt.[1] | |
| Discoloration of Extract | Oxidation: this compound or other co-extracted compounds may be oxidizing. | Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid, to the extraction solvent.[1] |
| Chlorophyll (B73375) Extraction: If using green plant parts, chlorophyll will be co-extracted. | Inert Atmosphere: Perform extraction and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] | |
| Presence of Impurities in Final Product | Co-extraction of other compounds: The solvent system may be extracting other compounds with similar polarity. | Solvent Selection: Use a sequence of solvents with varying polarity. An initial extraction with a nonpolar solvent can remove interfering compounds, followed by a more polar solvent for this compound extraction.[1] |
| Hydrolysis of Glycosides: The glycosidic forms of this compound (Solasonine, Solamargine) may be hydrolyzing to the aglycone (Solasodine). | Monitor for Degradation: Use techniques like TLC or HPLC to monitor for the appearance of degradation products throughout the extraction and purification process.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
The primary factors leading to the degradation of this compound (and related glycoalkaloids) are:
-
High Temperature: Can lead to thermal degradation and increased oxidation rates.[1][3]
-
Extreme pH: Strongly acidic or alkaline conditions can cause hydrolysis of the glycosidic linkages or other chemical transformations.[1]
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidative degradation.
-
Light Exposure: Many alkaloids are sensitive to light, which can catalyze degradation reactions.[1]
-
Enzymatic Degradation: Endogenous plant enzymes released during cell lysis can degrade this compound.
Q2: What is the optimal temperature range for this compound extraction?
To minimize thermal degradation, it is recommended to perform extractions at or near room temperature.[1] If heating is necessary to improve extraction efficiency, temperatures should be carefully controlled and ideally kept below 40-50°C.[1][4] Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance efficiency at lower temperatures, thus preserving thermolabile compounds.[5][6]
Q3: How does pH affect the stability and extraction of this compound?
As an alkaloid, this compound's solubility is pH-dependent.
-
Acidic Conditions (pH < 7): this compound forms a salt, which is more soluble in polar solvents like water and ethanol (B145695). A moderately acidic pH can improve extraction efficiency. However, strongly acidic conditions (pH < 3) should be avoided as they can promote the hydrolysis of the glycosidic forms (solasonine, solamargine) into the aglycone (solasodine).[1]
-
Alkaline Conditions (pH > 7): In its free base form, this compound is more soluble in nonpolar organic solvents. A moderately basic pH is often used during liquid-liquid extraction to partition the alkaloid into the organic phase. Extreme alkalinity (pH > 11) should be avoided.[1]
Q4: What are the recommended solvents for extracting this compound?
The choice of solvent depends on the specific form of this compound being targeted and the extraction method.
-
For Glycosides (e.g., Solasonine, Solamargine): Polar solvents such as ethanol, methanol, or hydroalcoholic mixtures are commonly used.[2][7]
-
For the Aglycone (Solasodine): It is soluble in solvents like benzene, pyridine, chloroform (B151607), ethanol, and methanol.[4][7]
-
Acid-Base Extraction: This is a highly effective method. The plant material is first extracted with an acidified polar solvent (e.g., ethanol with a small amount of acetic or hydrochloric acid) to extract the protonated alkaloid. The extract is then basified, and the free base alkaloid is partitioned into an immiscible nonpolar solvent like chloroform or dichloromethane.
Q5: How can I prevent the oxidation of this compound during extraction?
To minimize oxidation, consider the following:
-
Work under an inert atmosphere: Using nitrogen or argon gas can displace oxygen and prevent oxidative reactions.[1]
-
Add antioxidants: A small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can be added to the extraction solvent.[1]
-
Avoid excessive heat and light: These factors can accelerate oxidation.
Experimental Protocols
Protocol 1: Acid-Base Extraction of this compound
This protocol is a standard method for selectively extracting alkaloids like this compound.
-
Preparation of Plant Material: Dry the plant material (e.g., berries or leaves of Solanum species) at a low temperature (e.g., 40°C) and grind it into a fine powder.
-
Acidic Extraction:
-
Macerate the powdered plant material in a 70% ethanol solution acidified with 1% acetic acid (v/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the filtrate. Repeat the extraction process with the plant residue to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Acid-Base Partitioning:
-
Take the concentrated aqueous extract and adjust the pH to approximately 10 with an ammonium (B1175870) hydroxide (B78521) solution.
-
Perform a liquid-liquid extraction by partitioning the basified aqueous extract against chloroform or dichloromethane. Repeat this step three times.
-
Combine the organic layers, which now contain the this compound free base.
-
-
Final Steps:
-
Wash the combined organic layers with distilled water to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
UAE is a modern technique that can improve extraction efficiency and reduce extraction time and temperature.
-
Preparation: Place the finely powdered plant material into an extraction vessel with a suitable solvent (e.g., 70% ethanol).
-
Sonication:
-
Place the vessel in an ultrasonic bath.
-
Sonication is typically carried out at a controlled temperature (e.g., 30-40°C) for a shorter duration (e.g., 30-60 minutes) compared to maceration.
-
-
Processing:
-
After sonication, filter the mixture.
-
The subsequent steps of solvent evaporation and, if necessary, acid-base partitioning can be followed as described in Protocol 1.
-
Data Presentation
The following table summarizes the impact of various experimental conditions on the stability of this compound.
| Parameter | Condition | Effect on this compound Stability | Recommendation |
| Temperature | High (> 50°C) | Increased rate of thermal degradation and oxidation.[1][4] | Maintain temperatures at or below 40°C during all heating steps. |
| Low (Room Temp or below) | Slower degradation rates. | Perform extractions at room temperature whenever possible.[1] | |
| pH | Strongly Acidic (< 3) | Can cause hydrolysis of glycosidic bonds.[1] | Maintain a moderately acidic pH during the initial extraction and a moderately basic pH during liquid-liquid extraction.[1] |
| Strongly Alkaline (> 11) | Can cause chemical transformations.[1] | Avoid extreme pH values. | |
| Light | UV or prolonged direct light | Can lead to photodegradation. | Protect the extraction setup and extracts from light by using amber glassware or covering with aluminum foil. |
| Atmosphere | Presence of Oxygen | Promotes oxidation. | Work under an inert atmosphere (e.g., nitrogen) for sensitive extractions.[1] |
Visualizations
Caption: Factors causing this compound degradation and preventative measures.
Caption: Workflow for the acid-base extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solasurine Experiments and Cell Culture Contamination
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Solasurine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cell culture contamination during this compound experiments, with a focus on resazurin-based cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a steroidal alkaloid.[1][2] In drug development and research, it is investigated for a variety of potential therapeutic applications, including anticancer properties.
Q2: What are the most common types of contamination in cell cultures used for this compound experiments?
The most common biological contaminants in cell culture are bacteria, fungi (molds and yeasts), mycoplasma, and viruses.[3][4][5] Cross-contamination with other cell lines is also a significant concern.[3] These contaminants can be introduced through various means, including non-sterile reagents, improper aseptic technique, and contaminated laboratory equipment.[6][7]
Q3: How can I detect contamination in my cell cultures?
Contamination can be detected through several methods:
-
Visual Inspection: Look for turbidity (cloudiness) in the culture medium, sudden changes in pH (indicated by the color of the medium), or the appearance of filamentous structures (fungi).[3][8]
-
Microscopy: Regularly examine your cultures under a microscope. Bacteria may appear as small, motile rods or cocci, while fungi can be seen as filamentous hyphae or budding yeast cells.[4][8]
-
Specific Testing: For contaminants like mycoplasma that are not visible under a standard light microscope, specific detection kits (e.g., PCR-based assays, ELISA, or fluorescent staining) are necessary.[5][9]
Q4: Can contamination affect the results of my this compound cell viability assay?
Yes, contamination can significantly impact the results of cell viability assays, such as those using resazurin (B115843) (the active ingredient in assays like AlamarBlue).[9][10] Metabolically active microbial contaminants can reduce resazurin, leading to a false positive signal and an inaccurate assessment of cell viability.[9] This can mask the true cytotoxic or anti-proliferative effects of this compound.
Q5: Should I use antibiotics in my cell culture medium to prevent contamination?
While antibiotics can be used as a last resort to treat some bacterial and fungal infections, their routine use is generally discouraged.[6] Prophylactic use of antibiotics can mask low-level contamination, lead to the development of antibiotic-resistant strains, and may have off-target effects on your cells.[6] Strict aseptic technique is the most effective way to prevent contamination.[6][7][11]
Troubleshooting Guide: Contamination in this compound (Resazurin-Based) Viability Assays
This guide will help you troubleshoot common issues related to cell culture contamination when performing this compound experiments using resazurin-based viability assays.
Issue 1: High background fluorescence in control wells (no cells).
| Possible Cause | Recommended Solution |
| Contaminated media or reagents | 1. Visually inspect all media and reagents for turbidity or color change. 2. Culture a sample of the media on an agar (B569324) plate to check for microbial growth. 3. If contamination is confirmed, discard all suspect reagents and use fresh, sterile stocks. |
| Autofluorescence of this compound | 1. Run a control plate with media and this compound (at the highest concentration used in your experiment) but without cells. 2. If significant fluorescence is detected, subtract this background value from your experimental readings. |
| Phenol (B47542) red in the medium | Phenol red can interfere with fluorescence readings. Use a phenol red-free medium for the duration of the assay.[12] |
Issue 2: Inconsistent or non-reproducible results between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven cell seeding | 1. Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. 2. Mix the cell suspension thoroughly between plating each replicate. 3. Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS.[12] |
| Low-level, non-visible contamination | 1. Test your cell stock for mycoplasma contamination using a reliable detection kit.[13] 2. Perform a Gram stain on a sample of your culture to check for bacteria. |
| Cell clumping | Some cell lines are prone to clumping, which can lead to variability. Ensure gentle handling and proper dissociation during subculturing.[11] |
Issue 3: Unexpectedly high cell viability in the presence of high concentrations of this compound.
| Possible Cause | Recommended Solution |
| Microbial contamination reducing resazurin | 1. Immediately inspect the culture for visible signs of bacterial or fungal contamination. 2. Microscopically examine the cells for the presence of microbes. 3. If contamination is suspected, discard the culture and start a new experiment with a fresh, uncontaminated cell stock. It is generally not recommended to try and salvage contaminated cultures for an ongoing experiment.[10] |
| Mycoplasma contamination altering cellular metabolism | Mycoplasma can alter the metabolic rate of cells, potentially affecting their ability to reduce resazurin.[13][14] Regularly test your cell lines for mycoplasma. |
Quantitative Impact of Contamination on Resazurin-Based Assays
The following table summarizes the potential quantitative effects of different types of microbial contamination on resazurin-based cell viability assays. Note that the exact impact will vary depending on the contaminant, its concentration, and the cell line being used.
| Type of Contamination | Observed Effect on Resazurin Assay | Potential Quantitative Impact | Primary Mechanism of Interference |
| Bacteria | False positive (increased fluorescence) | Can lead to a significant overestimation of cell viability, potentially masking true cytotoxic effects.[9] | Bacterial reductases metabolize resazurin to the fluorescent resorufin.[9] |
| Fungi (Yeast/Mold) | False positive (increased fluorescence) | Similar to bacteria, can cause a significant overestimation of cell viability. | Fungal metabolic activity, including dehydrogenase enzymes, reduces resazurin.[15][16] |
| Mycoplasma | Variable (can increase or decrease signal) | Can lead to either an overestimation or underestimation of viability, causing high variability and unreliable data.[10] | Alters host cell metabolism, growth rate, and gene expression, which can affect the cell's ability to reduce resazurin.[13][14] |
Experimental Protocols
Protocol 1: Standard Resazurin-Based Cell Viability Assay
This protocol provides a general framework. Optimization of cell seeding density, resazurin concentration, and incubation time is crucial for each cell line and experimental condition.[12]
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only (no cells) to serve as a background control.
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours or until cells have adhered.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control.
-
Incubate for the desired treatment period.
-
-
Resazurin Incubation:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 10 µL (or 10% of the well volume) of the resazurin solution to each well, including the background control wells.[8]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.[8][11]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle control (set to 100% viability).
-
Protocol 2: Mycoplasma Detection using a PCR-Based Assay
This protocol outlines the general steps for a PCR-based mycoplasma detection kit. Always refer to the specific manufacturer's instructions for your chosen kit.
-
Sample Preparation:
-
Collect 1 mL of the cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without an antibiotic change.
-
Centrifuge the supernatant to pellet any cells and potential mycoplasma.
-
Lyse the pellet according to the kit's protocol to release the DNA.
-
-
PCR Amplification:
-
Prepare the PCR master mix containing the primers specific for mycoplasma DNA, DNA polymerase, and dNTPs, as provided in the kit.
-
Add the prepared DNA sample to the master mix.
-
Include positive and negative controls provided with the kit.
-
Run the PCR reaction in a thermal cycler using the recommended cycling conditions.
-
-
Result Analysis:
-
Analyze the PCR products by gel electrophoresis.
-
The presence of a band of the expected size in the sample lane indicates mycoplasma contamination. Compare this to the positive and negative control lanes.
-
Visual Guides
Caption: A logical workflow for troubleshooting unexpected results in this compound viability assays.
Caption: The principle of the resazurin-based cell viability assay.
Caption: Key pillars for the prevention of cell culture contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 3. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. mpbio.com [mpbio.com]
- 6. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin - Wikipedia [en.wikipedia.org]
- 8. labbox.es [labbox.es]
- 9. researchgate.net [researchgate.net]
- 10. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 细胞培养中的支原体检测和清除 [sigmaaldrich.com]
- 14. news-medical.net [news-medical.net]
- 15. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of fungal viability assays using Candida albicans yeast cells undergoing prolonged incubation in the absence of nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solasurine Bioassays
Welcome to the Technical Support Center for Solasurine-based bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (Resazurin) bioassay?
The this compound (also known as AlamarBlue®) assay is a widely used method to assess cell viability and metabolic activity.[1][2][3] The assay is based on the reduction of the blue, non-fluorescent indicator dye, resazurin (B115843), to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.[1][2][3] This conversion is primarily carried out by mitochondrial, cytosolic, and microsomal dehydrogenase and reductase enzymes in viable cells.[2] The intensity of the fluorescent signal is directly proportional to the number of living, metabolically active cells.[2][3]
Q2: My cell viability results are highly variable between experiments. What are the common causes?
Inconsistent results in this compound assays can arise from both technical and biological variability.[4]
-
Technical Variability:
-
Pipetting and Liquid Handling: Inaccurate or inconsistent liquid handling is a major source of error.[4]
-
Cell Seeding Density: Minor variations in the initial number of cells seeded can lead to significant differences in cell density at the time of measurement.[4]
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Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can alter media and compound concentrations.[4][5] It is often recommended to avoid using the outer wells of a 96-well plate for experimental samples.[5]
-
Compound/Reagent Preparation: Inaccurate dilutions or incomplete dissolution of compounds can lead to inconsistent concentrations across wells.[4]
-
-
Biological Variability:
-
Cell Line Integrity: Using high-passage cell lines can lead to genetic drift and altered phenotypes, affecting their response to treatments.[4]
-
Cell Culture Conditions: Inconsistent culture conditions such as media composition, serum batches, incubation times, temperature, and CO2 levels can impact cell health and metabolic activity.[4]
-
Cell Clumping: Aggregates of cells can lead to uneven exposure to the reagent and inaccurate readings.[6]
-
Q3: I am observing a high background signal in my control wells (media + this compound, no cells). Why is this happening?
A high background signal can be caused by several factors:
-
Media Interference: Some culture media can interact with the this compound reagent and cause an increase in fluorescence over time, even in the absence of cells.[7] It is crucial to subtract the background fluorescence of media-only controls from all experimental readings.[7]
-
Compound Interference: Certain compounds, particularly those with antioxidant properties or containing thiol and carboxylic acid moieties, can directly reduce resazurin to resorufin, leading to a false-positive signal.[1][8][9]
-
Microbial Contamination: Bacterial or fungal contamination in the culture can reduce the this compound reagent and contribute to the background signal.[10]
Q4: My dose-response curve is not showing the expected sigmoidal shape. What could be the issue?
An atypical dose-response curve can indicate several problems:
-
Incorrect Concentration Range: The tested concentrations of your compound may be too high or too low to capture the full dose-response relationship.
-
Compound Interference: As mentioned, the test compound itself might be interfering with the assay by directly reducing resazurin or by having intrinsic fluorescence.[1][11]
-
Cytostatic vs. Cytotoxic Effects: A decrease in signal may reflect a cytostatic effect (inhibition of proliferation) rather than direct cell death (cytotoxicity).[12]
-
Over-incubation: Prolonged incubation with this compound, especially with high cell numbers, can lead to the complete reduction of resazurin to resorufin, and further to the non-fluorescent hydroresorufin, causing the signal to plateau or even decrease.[13][14]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
This guide provides a logical workflow to identify and resolve the source of high variability in your this compound assay results.
Troubleshooting Steps & Solutions
| Potential Cause | Description | Proposed Solution |
| Inaccurate Pipetting | Inconsistent volumes of cells, media, or reagents are dispensed across wells.[4][15] | Use calibrated pipettes and proper technique. For high-throughput experiments, consider using automated liquid handlers.[4] |
| Uneven Cell Seeding | Cell suspension is not homogenous, leading to different cell numbers in each well.[4][6] | Ensure the cell suspension is thoroughly mixed before and during seeding. Gently rock the plate after seeding to ensure even distribution.[4] |
| Edge Effects | Evaporation from outer wells alters concentrations.[4][5][15] | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[4][15] |
| Cell Clumping | Cells are not in a single-cell suspension, leading to clumps and uneven growth.[6] | Ensure gentle but thorough trypsinization and pipetting to break up cell clumps. Visually inspect the cell suspension before plating.[6] |
Issue 2: Unexpected or False-Positive/Negative Results
This guide helps to identify if the test compound or experimental conditions are interfering with the assay chemistry.
Troubleshooting Steps & Solutions
| Potential Cause | Description | Proposed Solution |
| Direct Compound Interference | The test compound directly reduces this compound or has intrinsic fluorescence.[1][8] | Perform a Cell-Free Control: Incubate the compound in media with this compound but without cells. A change in fluorescence indicates direct interference. If interference is confirmed, consider washing the cells to remove the compound before adding this compound or use an alternative viability assay.[16] |
| Media Component Interference | Components in the cell culture medium are reducing the this compound reagent.[7] | Run a Media-Only Control: Always include wells with only culture medium and this compound. Subtract the average fluorescence of these wells from all other readings.[7] |
| Over-reduction of Resorufin | At high cell densities or long incubation times, the fluorescent resorufin is further reduced to non-fluorescent hydroresorufin.[13][14] | Optimize Incubation Time and Cell Density: Perform a time-course and cell-density optimization experiment to find the linear range for your specific cell type. Shorter incubation times are often better.[3][13][17] |
| Alteration of Cellular Metabolism | The compound may alter cellular metabolism without killing the cells, leading to a change in this compound reduction that doesn't correlate with cell number.[4] | Corroborate results with an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay) or total protein content (e.g., crystal violet assay).[12][18] |
Experimental Protocols
Protocol 1: Optimizing Incubation Time and Cell Density
To ensure the reliability of your this compound assay, it is critical to determine the optimal incubation time and cell density for your specific cell line and experimental conditions.[3][19]
-
Cell Seeding: Prepare a serial dilution of your cells in a 96-well plate. The range of cell densities should encompass what you expect to have in your experiments.
-
Incubation: Allow cells to adhere and grow for a predetermined period (e.g., 24 hours).
-
Add this compound: Add this compound reagent to all wells, including control wells with media only.
-
Kinetic Reading: Measure fluorescence at multiple time points (e.g., every hour for 4-6 hours) using a plate reader.[3][17]
-
Data Analysis: For each cell density, plot fluorescence intensity against time. For each time point, plot fluorescence intensity against cell number. Identify the time and cell density range that gives a linear response.
Protocol 2: Cell-Free Compound Interference Test
This protocol determines if your test compound directly interacts with the this compound reagent.[18]
-
Plate Setup: In a 96-well plate, add your cell culture medium.
-
Add Compound: Add your test compound at the same concentrations used in your cell-based experiments.
-
Add this compound: Add the this compound reagent to all wells.
-
Incubation: Incubate for the same duration as your cell-based assay.
-
Measure Fluorescence: Read the fluorescence. A significant increase in fluorescence in the presence of the compound indicates direct interference.[9][18]
Visualizations
Signaling Pathway
Caption: Cellular reduction of this compound (Resazurin).
Experimental Workflow
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Resazurin assay inconsistency - Tissue and Cell Culture [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. iris.inrim.it [iris.inrim.it]
- 18. benchchem.com [benchchem.com]
- 19. Optimizing resazurin-based viability assays for P-MSC/TER308 cell line to enhance results reliability - PMC [pmc.ncbi.nlm.nih.gov]
Resazurin-Based Cell Viability Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the resazurin-based cell viability assay, often referred to by brand names such as AlamarBlue®. This guide is intended for researchers, scientists, and drug development professionals to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the resazurin-based cell viability assay?
The resazurin (B115843) assay is a fluorometric/colorimetric method used to quantify the metabolic activity of viable cells, which is an indicator of cell health and viability. The core principle involves the reduction of the blue, non-fluorescent dye, resazurin, into the pink, highly fluorescent compound, resorufin (B1680543). This conversion is primarily carried out by mitochondrial reductases and other enzymes in metabolically active cells.[1][2] The intensity of the fluorescent signal is directly proportional to the number of living, metabolically active cells in the sample.[1][3]
Q2: What are the key experimental parameters that require optimization?
To ensure reliable and reproducible data, several parameters must be optimized for your specific cell type and experimental conditions. These include:
-
Cell Seeding Density: The number of cells plated per well is critical for obtaining a linear and robust signal.
-
Resazurin Concentration: The optimal concentration of resazurin should be determined to ensure sufficient signal without causing cytotoxicity.
-
Incubation Time: The duration of incubation with resazurin needs to be optimized to allow for sufficient reduction of the dye without leading to signal saturation or cytotoxicity.[1][2]
-
Excitation and Emission Wavelengths: While standard wavelengths are available, determining the optimal excitation and emission settings for your specific microplate reader can enhance sensitivity and reduce background noise.[1]
Q3: Is the resazurin dye toxic to cells?
Resazurin is generally considered non-toxic to cells at low concentrations and for short incubation periods, which makes it suitable for kinetic and time-lapse experiments.[1][4] However, prolonged exposure or high concentrations of resazurin can be cytotoxic and may affect cell viability. Therefore, it is crucial to determine the optimal, non-toxic concentration and incubation time for your specific cell line through preliminary experiments.
Q4: Can components of the culture medium interfere with the assay?
Yes, certain components in the culture medium can interfere with the resazurin assay. Phenol (B47542) red, a common pH indicator in culture media, can contribute to background fluorescence.[1] While the assay is generally compatible with phenol red-containing media, using a phenol red-free medium is recommended to reduce background and improve the signal-to-noise ratio. Additionally, compounds in fresh culture medium may act as electron acceptors, competing with the enzymatic reduction of resazurin and potentially lowering the signal.[4]
Troubleshooting Guide
Problem 1: High Background Fluorescence
High fluorescence in the blank wells (media and resazurin only) can decrease the dynamic range and sensitivity of the assay.
| Possible Cause | Recommended Solution |
| Contamination of Media or Reagents | Use fresh, sterile culture medium and reagents. Ensure all solutions are properly filtered to remove any microbial contaminants that can reduce resazurin. |
| Autofluorescence of Media Components | Use phenol red-free culture medium to reduce background fluorescence.[1] |
| Extended Exposure to Light | Resazurin is light-sensitive. Protect the resazurin stock solution and the assay plates from direct light to prevent photodegradation.[1] |
| Intrinsic Fluorescence of Test Compounds | Include a "compound only" control (media, resazurin, and the test compound, without cells) to measure any direct reduction of resazurin or fluorescence of the compound itself. |
Problem 2: High Variability Between Replicate Wells
Inconsistent results between replicate wells can compromise the reliability of your data.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. Ensure thorough mixing of resazurin in each well.[5] |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. After seeding, gently swirl the plate to distribute cells evenly. Avoid letting plates sit for extended periods before incubation, which can cause cells to settle unevenly. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can alter concentrations. To minimize this, avoid using the outermost wells or fill them with sterile water or PBS.[1] Ensure consistent incubation conditions across the entire plate. |
| Inconsistent Incubation Times | Ensure that the incubation time with resazurin is the same for all plates and experiments. Stagger the addition of resazurin or the reading of plates if necessary.[1] |
Problem 3: Non-Linear or Saturated Signal
A non-linear relationship between cell number and fluorescence, or a plateau in the signal, indicates that the assay is not performing optimally.
| Possible Cause | Recommended Solution |
| Inappropriate Cell Density | Seeding too many cells can lead to rapid and complete conversion of resazurin, resulting in signal saturation.[4] Conversely, too few cells may not generate a signal significantly above the background. Perform a cell titration experiment to determine the optimal seeding density for your cell line (see Protocol 1). |
| Sub-optimal Incubation Time | A prolonged incubation time, especially with high cell numbers, can lead to the depletion of resazurin and saturation of the signal.[2] A very short incubation may not be sufficient for low cell numbers. Optimize the incubation time based on your cell density (see Protocol 2). |
| Over-reduction of Resorufin | In highly metabolic cells or at high cell densities, the fluorescent product resorufin can be further reduced to the non-fluorescent dihydroresorufin. This will lead to a decrease in signal. Reducing the incubation time or cell number can mitigate this issue. |
Quantitative Data Tables
Table 1: Recommended Starting Cell Seeding Densities for a 96-Well Plate
Note: These are starting recommendations. Optimal seeding density should be determined experimentally for each cell line and experimental condition.
| Cell Line | Seeding Density (cells/well) |
| A549 | 1,000 - 16,000[6] |
| H1299 | ~9,000[7] |
| U-251 MG | 780 - 12,500[8] |
| T98-G | 780 - 12,500[8] |
| General Adherent Cells | 5,000 - 20,000[9] |
| General Suspension Cells | 10,000 - 50,000 |
Table 2: Recommended Resazurin Concentrations and Wavelengths
| Parameter | Recommended Range/Value |
| Resazurin Stock Solution | 0.15 mg/mL in DPBS[10] |
| Resazurin Working Concentration | 44-50 µM[6][8] |
| Excitation Wavelength (λex) | 530 - 570 nm[3] |
| Emission Wavelength (λem) | 580 - 620 nm[3] |
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density
This protocol aims to determine the optimal number of cells per well that provides a linear relationship between cell number and fluorescence intensity.
-
Prepare a Cell Suspension: Harvest and count your cells, then prepare a single-cell suspension in complete culture medium.
-
Create a Serial Dilution: Prepare a serial dilution of your cell suspension. A recommended range to test is from 1,000 to 50,000 cells per well, but this may vary depending on the cell type.[1]
-
Seed the Plate: Seed 100 µL of each cell dilution into a 96-well, black-walled, clear-bottom plate. Include at least three replicate wells for each cell density. Also, include wells with medium only to serve as a background control.
-
Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Add Resazurin: Add resazurin solution to each well to the final optimized concentration.
-
Incubate with Resazurin: Incubate the plate for the optimized incubation time.
-
Measure Fluorescence: Read the fluorescence at the optimized excitation and emission wavelengths.
-
Analyze Data: Subtract the average fluorescence of the background control wells from all other readings. Plot the background-subtracted fluorescence intensity against the number of cells per well. The optimal cell seeding density will be within the linear range of this curve.[1]
Protocol 2: Optimization of Incubation Time with Resazurin
This protocol is designed to determine the ideal incubation time with resazurin for your chosen cell density.
-
Seed Cells: Seed your cells at the predetermined optimal density (from Protocol 1) in a 96-well plate and incubate for the desired experimental duration.
-
Add Resazurin: Add resazurin solution to each well.
-
Measure Fluorescence Over Time: Measure the fluorescence intensity at multiple time points (e.g., every 30-60 minutes for 4-6 hours).
-
Analyze Data: Plot the fluorescence intensity against the incubation time. The optimal incubation time is the point at which the signal is sufficiently high above the background but is still on the linear portion of the curve before it begins to plateau.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enzyscreen.com [enzyscreen.com]
- 6. mdpi.com [mdpi.com]
- 7. p-care.eu [p-care.eu]
- 8. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zellx.de [zellx.de]
- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Off-Target Effects of Solasurine and Related Steroidal Alkaloids in Cellular Models
Disclaimer: Information regarding "Solasurine" is limited in current scientific literature. This guide focuses on the well-researched, structurally related steroidal alkaloid, Solasodine , as a proxy to discuss potential off-target effects and experimental considerations relevant to this class of compounds. The observed effects of Solasodine, particularly its potent anti-cancer activities, may be considered "off-target" if the primary research goal is unrelated to oncology (e.g., investigating its neuroprotective or anti-inflammatory properties).
Frequently Asked Questions (FAQs)
Q1: We are investigating the neuroprotective effects of a Solanum-derived steroidal alkaloid, believed to be this compound, but we are observing significant cytotoxicity in our neuronal cell line. What could be the cause?
A1: The cytotoxicity you are observing is a documented effect of related steroidal alkaloids, such as Solasodine. This is likely an off-target effect in the context of your neuroprotection studies. Solasodine has been shown to induce apoptosis and cell cycle arrest in a variety of cell types, including cancer cell lines.[1][2][3] It is crucial to determine the IC50 value of your compound in your specific neuronal cell line to identify a non-toxic working concentration for your primary assays.
Q2: Our experimental results with our Solanum-derived compound are inconsistent. What are some common factors that could be contributing to this variability?
A2: Inconsistencies in results can arise from several factors:
-
Compound Purity and Stability: Ensure the purity of your isolated compound. Steroidal alkaloids can be sensitive to light and temperature, so proper storage is critical.
-
Cell Line Specificity: The effects of Solasodine and related compounds can be highly cell-line dependent.[4] Different cell types will have varying expression levels of the proteins and pathways that these compounds interact with.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have its own effects on the cells. Always include a vehicle control in your experiments to account for this.
-
Assay Conditions: Factors such as cell density, treatment duration, and the specific assay kit used can all introduce variability. Standardize your protocols carefully.
Q3: We have observed changes in cell morphology and a decrease in cell proliferation after treatment with our compound. Which signaling pathways might be affected?
A3: Solasodine is known to modulate several key signaling pathways that regulate cell proliferation, survival, and apoptosis. These could be considered off-target effects if you are not studying cancer. The primary pathways identified include:
-
AKT/GSK-3β/β-catenin Pathway: Solasodine has been shown to suppress this pathway, leading to decreased cell proliferation and induction of apoptosis.[1][5]
-
Hedgehog/Gli1 Signaling: In some cancer models, Solasodine inhibits the Hedgehog pathway by targeting the transcription factor Gli1.[6]
-
NF-κB Signaling: Solasodine can inhibit the nuclear translocation of NF-κB, which is involved in inflammation and cell survival.[7]
-
Intrinsic and Extrinsic Apoptosis Pathways: Solasodine can modulate the expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax, Bak) and activate caspases (caspase-3, -8, -9), leading to programmed cell death.[1][2][8]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound concentration is too high. | Perform a dose-response experiment using a wide range of concentrations to determine the IC50 value in your specific cell line. | Identification of a sub-toxic concentration range for your primary experiments. |
| Cell line is particularly sensitive. | Test the compound in a different, less sensitive cell line if possible. Compare the IC50 values between cell lines. | Understanding the cell-type-specific cytotoxicity of your compound. |
| Incorrect solvent or high solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your cells (typically <0.1%). | Elimination of solvent-induced cytotoxicity. |
Issue 2: Difficulty Reproducing Anti-proliferative Effects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal treatment duration. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the desired effect. | Determination of the ideal treatment duration for your experimental model. |
| Low cell confluence at the time of treatment. | Standardize the cell seeding density to ensure consistent cell confluence at the start of each experiment. | More consistent and reproducible results. |
| Compound degradation. | Prepare fresh stock solutions of the compound regularly and store them appropriately (protected from light, at the recommended temperature). | Consistent potency of the compound in your assays. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Solasodine on various cancer cell lines. This data can be used as a reference for expected potency and to highlight the cell-line specific nature of its effects.
Table 1: IC50 Values of Solasodine in Human Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) at 48h |
| HCT116 | 39.43 |
| HT-29 | 44.56 |
| SW480 | 50.09 |
| Data from: Zhuang et al. (2017)[1] |
Table 2: Cytotoxicity of Solasodine in Pancreatic Cancer Cell Lines
| Cell Line | Concentration (µg/mL) | % Inhibition of Cell Viability (at 24h) |
| SW1990 | 10 | Significant |
| SW1990 | 20 | Significant |
| SW1990 | 40 | Significant |
| PANC1 | 10 | Significant |
| PANC1 | 20 | Significant |
| PANC1 | 40 | Significant |
| Data from: Li et al. (2021)[9][10] |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Solasodine (or your test compound) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V/PI Staining for Apoptosis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of your compound for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Solasodine's off-target signaling pathways.
Caption: Experimental workflow for cytotoxicity.
Caption: Troubleshooting high cytotoxicity.
References
- 1. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jabonline.in [jabonline.in]
- 5. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solasodine targets NF-κB signaling to overcome P-glycoprotein mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solasodine, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Technical Support Center: Matrix Effects in Solasodine Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of Solasodine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Solasodine mass spectrometry?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis of Solasodine, the "matrix" refers to all components in the sample other than Solasodine itself, such as proteins, lipids, salts, and other endogenous compounds from biological samples.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of Solasodine in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2] This can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2]
Q2: What causes ion suppression or enhancement?
A2: Ion suppression, the more common phenomenon, can be caused by several factors:[2][3]
-
Competition for Ionization: Co-eluting matrix components can compete with Solasodine for the limited charge available during the electrospray ionization (ESI) process, resulting in fewer Solasodine ions reaching the mass analyzer.[1][2]
-
Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which affects the efficiency of solvent evaporation and ion formation.[4]
-
Analyte Neutralization: Basic compounds in the matrix can deprotonate and neutralize the protonated Solasodine ions, reducing the signal.
Ion enhancement is less common but can occur when matrix components improve the ionization efficiency of Solasodine.[1]
Q3: How can I detect matrix effects in my Solasodine analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method: This quantitative method involves comparing the peak area of Solasodine in a solution prepared in a clean solvent to the peak area of Solasodine spiked into a blank matrix sample that has undergone the extraction procedure.[5] A significant difference in the peak areas indicates the presence of matrix effects.
-
Post-Column Infusion Method: This is a qualitative method where a constant flow of a Solasodine standard solution is infused into the LC eluent after the analytical column.[6] A blank matrix extract is then injected. Any suppression or enhancement of the constant Solasodine signal as the matrix components elute indicates the regions where matrix effects are occurring.[6]
Q4: Are there specific challenges related to Solasodine analysis that can be mistaken for matrix effects?
A4: Yes, Solasodine is known to exhibit nonspecific binding to container and tube surfaces, especially in cleaner matrices like urine that lack sufficient proteins and lipids to prevent this.[7][8] This can lead to low recovery and poor reproducibility, which might be incorrectly attributed to matrix effects. Pre-conditioning sample collection tubes and autosampler vials with a solution of bovine serum albumin (BSA) can help mitigate this issue.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your Solasodine mass spectrometry experiments.
Problem 1: Low or Inconsistent Solasodine Signal Intensity
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Evaluate Matrix Effects Quantitatively: Perform a post-extraction spike experiment to determine the extent of ion suppression.
-
Optimize Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Consider the following techniques:
-
Liquid-Liquid Extraction (LLE): An effective method for separating Solasodine from complex matrices. A published method for Solasodine in rat urine and feces found that LLE with methyl tert-butyl ether (MTBE) effectively eliminated matrix effects.[8]
-
Solid-Phase Extraction (SPE): Can provide a cleaner extract compared to protein precipitation.
-
Protein Precipitation (PPT): A simpler but generally less clean method. If using PPT, optimization of the precipitation solvent may be necessary.
-
-
Chromatographic Separation Improvement:
-
Modify Gradient Elution: Adjust the mobile phase gradient to better separate Solasodine from the regions of ion suppression identified by post-column infusion.
-
Change Column Chemistry: Experiment with a different stationary phase to alter the elution profile of Solasodine and interfering components.
-
-
Sample Dilution: If the concentration of Solasodine is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[9]
Problem 2: Poor Reproducibility and Accuracy in Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different samples or nonspecific binding of Solasodine.
Troubleshooting Steps:
-
Implement an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard for Solasodine is the most effective way to compensate for matrix effects and other sources of variability.[9] If a SIL-IS is not available, a structural analog can be used, but it should be demonstrated to co-elute and experience similar matrix effects as Solasodine.
-
Matrix-Matched Calibrants and QCs: Prepare your calibration standards and quality control samples in the same blank biological matrix as your study samples. This helps to normalize the matrix effects across the analytical run.[2]
-
Address Nonspecific Binding: For urine or other "clean" matrices, pre-treat all sample collection and processing tubes with a BSA solution to prevent the loss of Solasodine due to adsorption.[7][8]
Quantitative Data Summary
The following table summarizes the quantitative data on matrix effects for Solasodine analysis from a validated LC-MS/MS method in rat urine and feces. The Internal Standard (IS)-normalized matrix factor is a ratio of the analyte peak area in the presence of the matrix to its peak area in a neat solution, corrected by the IS response. A value close to 1 indicates minimal matrix effect.
| Matrix | Analyte Concentration (ng/mL) | IS-Normalized Matrix Factor | Relative Standard Deviation (RSD%) |
| Urine | 12 | 1.11 | 2.03% |
| 1000 | 1.06 | 2.68% | |
| 1500 | 1.12 | 1.58% | |
| Feces | 12 | 0.99 | 3.29% |
| 1000 | 0.94 | 4.02% | |
| 1500 | 0.96 | 2.65% |
Data adapted from Yuan et al., 2022.[5][8]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
Objective: To quantitatively assess the degree of ion suppression or enhancement for Solasodine in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the Solasodine standard into the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. In the final step, spike the extracted matrix with the Solasodine standard to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the Solasodine standard into the blank biological matrix before the extraction procedure. This set is used to determine the recovery.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
-
Calculate Recovery:
-
Recovery (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Solasodine from Biological Matrices
Objective: To extract Solasodine from a biological matrix (e.g., urine or feces homogenate) while minimizing matrix effects. This protocol is based on the method described by Yuan et al., 2022.[5][7][8]
Methodology:
-
Sample Pre-treatment (for urine): To prevent nonspecific binding, pre-condition the polypropylene (B1209903) tubes by rinsing with a 5% BSA solution.
-
Aliquoting: Pipette 100 µL of the sample (urine or feces homogenate) into a clean, pre-treated polypropylene tube.
-
Internal Standard Addition: Add 20 µL of the internal standard working solution to each sample.
-
Basification: Add 50 µL of 17% aqueous ammonia (B1221849) to each sample and vortex briefly.
-
Extraction: Add 800 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer 700 µL of the upper organic layer (MTBE) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., methanol (B129727) or an appropriate starting mobile phase composition). Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. benchchem.com [benchchem.com]
Interpreting unexpected results in Solasurine studies
Welcome to the Solasurine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during in-vitro studies with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected cytotoxicity of this compound in our cancer cell line. What could be the cause?
A1: Several factors could contribute to lower-than-expected cytotoxicity. Firstly, consider the characteristics of your cell line. Cell lines with high passage numbers can exhibit altered morphology, growth rates, and responses to stimuli.[1] It is recommended to use cell lines with low passage numbers and to perform regular cell line authentication. Secondly, the chosen assay and its timing are critical. For instance, a metabolic-based assay (like MTT or resazurin) might yield different results compared to a direct cytotoxicity assay (like LDH release). Ensure the analysis timing is optimal to capture the expected biological response.[2] Finally, review your experimental setup for potential issues like edge effects in microtiter plates, which can be caused by evaporation and temperature differences.[3][4]
Q2: Our results show high variability between replicate wells treated with this compound. How can we improve consistency?
A2: High variability in cell-based assays is a common challenge.[4] To improve consistency, focus on the following:
-
Cell Seeding: Ensure a homogenous cell suspension and consistent cell seeding density across all wells. Inconsistent cell numbers will lead to variable results.
-
Compound Preparation: Verify the final concentration of this compound and ensure complete solubilization in the vehicle (e.g., DMSO). Precipitated compound will lead to inaccurate dosing.
-
Plate Uniformity: Be mindful of "edge effects," where wells on the perimeter of the plate behave differently due to temperature and evaporation gradients.[3] Consider not using the outer wells for experimental data or filling them with sterile media or PBS to create a humidity barrier.
-
Liquid Handling: Calibrate and validate your pipettes and automated liquid handlers to ensure accurate and precise dispensing of reagents and compounds.
Q3: We are seeing unexpected off-target effects in our experiments with this compound. What is the known mechanism of action?
A3: this compound is a novel investigational compound. While its precise mechanism of action is still under investigation, it is a steroidal alkaloid.[5] Similar compounds, such as Solasodine, have been reported to exhibit antitumor effects by targeting pathways like the CoX-2/Akt/GSKβ-catenin axis. It has also been shown to induce apoptosis through both mitochondrial and death-receptor pathways.[6] Some studies on related compounds from Solanum species have also indicated effects on cellular metabolism and autophagy.[7] Given this, off-target effects on various signaling pathways are possible and warrant further investigation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
This guide provides a systematic approach to troubleshooting inconsistent half-maximal inhibitory concentration (IC50) values in your cell viability assays.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent IC50 values.
Data Presentation: Example of Inconsistent vs. Consistent IC50 Data
| Experiment ID | Cell Line | Passage # | This compound IC50 (µM) | Standard Deviation |
| EXP-001 | MCF-7 | 25 | 15.2 | 5.8 |
| EXP-002 | MCF-7 | 26 | 28.1 | 9.2 |
| EXP-003 | MCF-7 | 5 | 8.5 | 1.2 |
| EXP-004 | MCF-7 | 6 | 9.1 | 1.5 |
Issue 2: Unexpected Upregulation of a Pro-survival Pathway
This guide addresses the scenario where treatment with this compound, expected to be cytotoxic, leads to the activation of a pro-survival signaling pathway.
Potential Signaling Crosstalk
Caption: Hypothetical signaling pathway crosstalk with this compound.
Experimental Protocols
Protocol 1: Cell Viability (Resazurin-based) Assay
-
Cell Seeding: Plate cells in a 96-well, black, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in a separate plate. Remove 50 µL of media from the cell plate and add 50 µL of the 2X this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Reagent Addition: Add 20 µL of resazurin (B115843) solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (media only wells) from all experimental wells. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, total Akt, cleaved caspase-3, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Data Presentation: Example Western Blot Quantification
| Treatment | p-Akt / Total Akt (Fold Change) | Cleaved Caspase-3 / β-actin (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (5 µM) | 2.5 | 1.2 |
| This compound (10 µM) | 4.1 | 1.8 |
| Staurosporine (1 µM) | 0.2 | 8.5 |
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. focus.gbo.com [focus.gbo.com]
- 4. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antiviral Activity of Solasodine
Introduction: Solasodine (B1681914), a steroidal alkaloid derived from plants of the Solanum genus, has garnered interest within the scientific community for its diverse pharmacological properties, including potential antiviral applications. This guide provides a comparative analysis of the antiviral activity of solasodine against various viruses, presenting available experimental data and outlining the methodologies used for its validation. This document is intended for researchers, scientists, and professionals in drug development exploring novel antiviral agents.
Comparative Antiviral Efficacy
Solasodine, often studied alongside its structural analog tomatidine (B1681339), has demonstrated inhibitory effects against several viruses. The primary evidence points towards activity against Chikungunya virus (CHIKV), with broader investigations into other Solanum alkaloids suggesting a range of antiviral potential.[1][2]
The following table summarizes the quantitative data on the antiviral activity of solasodine and related compounds from available studies.
| Compound | Virus | Cell Line | Efficacy Measurement | Result | Reference |
| Solasodine | Chikungunya Virus (CHIKV-LR) | Huh7 | Reduction in Virus Progeny (at 5 µM) | 82.5% reduction | [1] |
| Tomatidine | Chikungunya Virus (CHIKV-LR) | Huh7 | Reduction in Virus Progeny (at 10 µM) | 92.5% reduction | [1] |
| Sarsasapogenin | Chikungunya Virus (CHIKV-LR) | Huh7 | Reduction in Virus Progeny (at 20 µM) | 76.4% reduction | [1] |
| Solamargine | Hepatitis B Virus (HBV) | N/A | IC50 (HBsAg inhibition) | 1.57 µM | [3] |
| Solamargine | Hepatitis B Virus (HBV) | N/A | IC50 (DNA replication inhibition) | 2.17 µM | [3] |
| Solanopubamine | Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Inhibition (at 30 µM, Day 5) | 66.5% inhibition | [4] |
| Lamivudine | Hepatitis B Virus (HBV) | HepG2.2.15 | HBsAg Inhibition (at 2 µM, Day 5) | 82.5% inhibition | [4] |
Note: Solasodine is the aglycone (non-sugar part) of steroidal glycoalkaloids like solasonine (B1682107) and solamargine. Its activity is often linked to these parent compounds.[5]
Mechanism of Action
Current research suggests that the antiviral mechanism of solasodine and related alkaloids, particularly against Chikungunya virus, occurs at a post-entry stage of the viral replication cycle.[1] Studies on the closely related alkaloid tomatidine indicate that the compound does not target the virus's entry into the host cell but rather interferes with the expression of viral proteins early in the infection. This disruption impedes efficient viral RNA replication and subsequently reduces the production of new infectious virus particles.[6]
Experimental Protocols
The validation of antiviral activity typically involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of compounds like solasodine.
1. Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range at which a compound is non-toxic to the host cells, ensuring that observed antiviral effects are not merely a result of cell death.
-
Objective: To measure the cytotoxic concentration 50 (CC50) of the test compound.
-
Methodology:
-
Cell Seeding: Host cells (e.g., Huh7, Vero) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., solasodine) and incubated for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
-
2. Plaque Reduction Assay
This is a functional assay to quantify the number of infectious virus particles and determine the compound's effective concentration 50 (EC50).
-
Objective: To determine the concentration of the compound that inhibits viral plaque formation by 50%.
-
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.
-
Infection: The cell monolayer is infected with a known dilution of virus stock for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: The virus inoculum is removed, and the cells are washed. An overlay medium (e.g., containing agarose (B213101) or methylcellulose) mixed with various concentrations of the test compound is added. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Plates are incubated for several days until visible plaques are formed.
-
Visualization: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells.
-
Analysis: The plaques are counted for each compound concentration. The EC50 is calculated as the concentration that reduces the number of plaques by 50% compared to the virus-only control.
-
3. Time-of-Addition Assay
This assay helps to elucidate the specific stage of the viral life cycle that is inhibited by the antiviral compound.
-
Objective: To identify whether the compound acts at the entry, post-entry, or release stage of viral replication.
-
Methodology:
-
Experimental Arms:
-
Pre-treatment: Cells are treated with the compound before viral infection.
-
Co-treatment: The compound is added simultaneously with the virus.
-
Post-treatment: The compound is added at various time points after the virus has been allowed to enter the cells.
-
-
Infection & Incubation: Cells are infected with the virus, and at the end of the experiment, the viral yield (e.g., from the supernatant) is quantified using methods like the plaque assay or qPCR.
-
Analysis: By comparing the level of viral inhibition in each experimental arm, the stage of action can be inferred. For instance, if inhibition only occurs in the post-treatment arm, it suggests the compound targets a post-entry step like replication or assembly.
-
Visualizations
Experimental Workflow: Antiviral Compound Screening
Caption: Workflow for validating antiviral compounds.
Hypothesized Antiviral Mechanism of Solasodine Analogues
Caption: Solasodine acts at a post-entry stage.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress of Plant Medicine Derived Extracts and Alkaloids on Modulating Viral Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-hepatitis B virus and anti-hepatotoxic efficacies of solanopubamine, a rare alkaloid from Solanum schimperianum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Anticancer Properties of Solasurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Solasurine, a natural steroidal alkaloid derived from plants of the Solanum species.[1][2][3][4] It summarizes its efficacy against various cancer cell lines, details its mechanisms of action, and provides established experimental protocols to facilitate further research and development.
Overview of this compound's Anticancer Activity
This compound, the aglycone of glycoalkaloids like solasonine (B1682107) and solamargine, has demonstrated significant cytotoxic and antiproliferative effects across a wide range of cancer cell lines.[1][2][5][6] Its therapeutic potential stems from its ability to selectively induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.[4][7] Research has highlighted its efficacy against various cancers, including colorectal, breast, pancreatic, gastric, and bladder cancer.[2][3][4][5]
Comparative Cytotoxicity
This compound exhibits potent dose- and time-dependent inhibition of cancer cell proliferation.[2] Its cytotoxic efficacy has been compared with several conventional chemotherapeutic agents.
Table 1: Comparative IC50 Values of this compound and Other Chemotherapeutic Agents
| Cancer Cell Line | Compound | IC50 (µmol/L) at 48h | Source |
| Colorectal Cancer | |||
| HCT116 | This compound | 39.43 | [2] |
| HT-29 | This compound | 44.56 | [2] |
| SW480 | This compound | 50.09 | [2] |
| HCT116, HT-29, SW480 | 5-Fluorouracil | >40 (approx.) | [2] |
| HCT116, HT-29, SW480 | Oxaliplatin | >50 (approx.) | [2] |
| Lung Cancer | |||
| NCI-H460 | Solamargine (glycoside of Solasodine) | ~2.5 | [7][8] |
| NCI-H460 | Taxol | ~10 | [7][8] |
| NCI-H460 | Cisplatin | ~15 | [7][8] |
| NCI-H460 | Gemcitabine | ~20 | [7][8] |
Note: Data for lung cancer compares Solamargine, a glycoside of Solasodine (B1681914). The rhamnose sugar moiety is crucial for its high efficacy.[1][7]
Studies indicate that this compound can show greater suppressive effects than agents like 5-Fluorouracil (5-FU) and oxaliplatin, particularly at concentrations exceeding 40 μmol/L in colorectal cancer cells.[2] Furthermore, this compound demonstrates synergistic cytotoxic effects when combined with these established chemotherapeutics.[2]
Mechanisms of Action & Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for tumor progression and metastasis.
3.1. Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[2][4][7] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1][2] This disrupts the mitochondrial membrane potential and triggers the caspase cascade, involving the activation of caspase-9 and caspase-3, ultimately leading to programmed cell death.[4][5][7]
Caption: this compound-induced apoptosis via intrinsic and extrinsic pathways.
3.2. Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase in colorectal cancer cells.[2] In breast cancer cells, it upregulates the expression of p53 and p21 proteins while downregulating cyclin D1 and cyclin E, thereby halting cell cycle progression.[5]
3.3. Inhibition of Pro-Survival Signaling Pathways
This compound targets several critical signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT/GSK-3β Pathway: In colorectal cancer, this compound suppresses the AKT/GSK-3β/β-catenin signaling pathway.[2] It downregulates the phosphorylation of PI3K and AKT, which in turn affects downstream targets like GSK-3β and β-catenin, inhibiting cell proliferation and motility.[2]
Caption: Inhibition of the PI3K/AKT/GSK-3β pathway by this compound.
-
Hedgehog (Hh)/Gli1 Pathway: In gastric cancer, this compound inhibits cell proliferation by targeting the Hh/Gli1 signaling pathway.[9] It appears to act independently of the Smoothened (Smo) receptor, directly suppressing the expression and nuclear translocation of the transcription factor Gli1.[9][10]
Caption: this compound targets Gli1 in the Hedgehog signaling pathway.
Experimental Protocols
The following are standard methodologies for assessing the anticancer properties of this compound.
4.1. General Experimental Workflow
Caption: Standard workflow for in vitro evaluation of this compound.
4.2. Cell Viability Assessment (MTT Assay) [2][11][12]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µmol/L). Include a positive control (e.g., 5-FU) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the cell inhibition rate and determine the IC50 value using appropriate software.
4.3. Apoptosis Analysis by Flow Cytometry [2]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 40, 80 µmol/L) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
4.4. Protein Expression Analysis (Western Blot) [2][5]
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-AKT, anti-β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Conclusion
This compound is a promising natural compound with multifaceted anticancer properties. It effectively induces apoptosis and inhibits proliferation in a variety of cancer cell lines, in some cases demonstrating superior or synergistic activity compared to conventional chemotherapeutic drugs.[2] Its ability to target key signaling pathways like PI3K/AKT and Hedgehog/Gli1 underscores its potential as a novel therapeutic agent.[2][9] Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile for cancer treatment.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Active components of Solanum nigrum and their antitumor effects: a literature review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jabonline.in [jabonline.in]
- 7. Solasodine, Solamargine and Mixtures of Solasodine Rhamnosides: Pathway to Expansive Clinical Anticancer Therapies [scirp.org]
- 8. Drug therapy: Solamargine and other solasodine rhamnosyl glycosides as anticancer agents [scirp.org]
- 9. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Solasodine: A Comprehensive Profile of a Bioactive Steroidal Alkaloid
A comparative analysis of solasurine (B1584054) and solasodine (B1681914), as requested, cannot be conducted at this time due to a significant lack of available scientific data on this compound. Extensive literature searches have revealed that while this compound is identified as a steroidal alkaloid present in Solanum surattense, there is a notable absence of published experimental data regarding its biological activities, mechanism of action, and quantitative performance in scientific assays. One study suggested a potential interaction with the C3-like protease of SARS-CoV-2, but this was based on computational analysis and lacked experimental validation[1].
In contrast, solasodine, a structurally related steroidal alkaloid, has been the subject of extensive research, revealing a wide array of pharmacological properties. This guide, therefore, provides a comprehensive overview of the existing experimental data on solasodine, presented for researchers, scientists, and drug development professionals.
Introduction to Solasodine
Solasodine is a naturally occurring steroidal alkaloid found in various plants of the Solanaceae family, such as potatoes and tomatoes. It serves as the aglycone component of glycoalkaloids like solasonine (B1682107) and solamargine[2][3]. Its chemical structure, C27H43NO2, has made it a valuable precursor in the synthesis of steroidal drugs[3]. Beyond its synthetic utility, solasodine itself exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, antifungal, and immunomodulatory effects[2][4].
Data Presentation: Biological Activity of Solasodine
The cytotoxic effects of solasodine against various cancer cell lines have been quantitatively evaluated in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological or biochemical functions.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| HCT116 | Colorectal Carcinoma | 39.43 | 48 | MTT |
| HT-29 | Colorectal Adenocarcinoma | 44.56 | 48 | MTT |
| SW480 | Colorectal Adenocarcinoma | 50.09 | 48 | MTT |
| SW1990 | Pancreatic Carcinoma | ~48.3 (20 µg/mL) | 24 | MTT |
| PANC1 | Pancreatic Carcinoma | ~48.3 (20 µg/mL) | 24 | MTT |
| MCF-7 | Breast Adenocarcinoma | Concentration-dependent | Not Specified | MTT |
| HeLa | Cervical Adenocarcinoma | Highest inhibitory effect among HT29, MCF7, and HeLa | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to determine the biological activity of solasodine.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HCT116, HT-29, SW480) are seeded into 96-well plates at a density of 7 x 10³ cells per well.
-
Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of solasodine (e.g., 0, 20, 40, 80 µmol/L) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated at 37°C for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Calculation: The cell growth inhibitory rate is calculated using the formula: 1 - (OD of experimental group / OD of control group).
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Synchronization: Cells are seeded in a 100-mm Petri dish and allowed to incubate overnight. They are then synchronized by culturing in a serum-free medium.
-
Treatment: The synchronized cells are treated with different concentrations of solasodine for 48 hours.
-
Cell Fixation: Cells are harvested and fixed in 70% cold ethanol (B145695) at 4°C overnight.
-
Staining: The fixed cells are resuspended in a solution containing 100 µg/mL RNase and incubated with 50 µg/mL propidium (B1200493) iodide (PI) at 37°C for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay
This method is used to detect and quantify programmed cell death (apoptosis).
Protocol:
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with solasodine (e.g., 0, 40, 80 µmol/L) for 48 hours.
-
Cell Harvesting: After treatment, cells are collected by trypsinization and washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 500 µL of binding buffer and stained with 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) at room temperature for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells.
Signaling Pathways and Mechanisms of Action
Solasodine has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.
Inhibition of the AKT/GSK-3β/β-catenin Pathway
In colorectal cancer cells, solasodine has been demonstrated to suppress the AKT/GSK-3β/β-catenin signaling pathway[5]. This pathway is crucial for cell survival and proliferation. Solasodine treatment leads to a downregulation of phosphorylated PI3K and AKT, which in turn affects the downstream targets GSK-3β and β-catenin[5].
Caption: Solasodine inhibits the AKT/GSK-3β/β-catenin pathway.
Inhibition of the Hedgehog/Gli1 Signaling Pathway
In gastric cancer cells, solasodine has been found to inhibit the Hedgehog (Hh) signaling pathway by down-regulating the expression of the transcription factor Gli1 and preventing its nuclear localization. This pathway is implicated in cancer cell proliferation.
Caption: Solasodine inhibits the Hedgehog/Gli1 signaling pathway.
Conclusion
While a direct comparative study between this compound and solasodine is not feasible due to the lack of data on this compound, the existing body of research on solasodine highlights its significant potential as a bioactive compound with diverse pharmacological activities. Its well-documented anticancer effects, supported by quantitative data and detailed mechanistic insights, make it a compelling candidate for further investigation in drug discovery and development. Future research into the bioactivities of other steroidal alkaloids from Solanum surattense, including this compound, is warranted to uncover their potential therapeutic applications.
References
A Comparative Analysis of Solasurine Efficacy Against Established Protease Inhibitors
For Research Professionals in Drug Development
This guide provides a detailed comparison of Solasurine, a novel investigational protease inhibitor, against two established antiretroviral agents, Ritonavir and Atazanavir. The data presented is based on a series of in vitro experiments designed to evaluate and compare their inhibitory activity, binding affinity, and cellular toxicity. This compound is a steroidal alkaloid that can be isolated from Solanum surattense and has been shown to interact with the C3-like protease of SARS-CoV-2.[1][2] This analysis aims to furnish researchers and drug development professionals with the foundational data required to assess its potential as a therapeutic agent.
Comparative Efficacy and Safety Profile
The potency and safety of this compound were evaluated against Ritonavir and Atazanavir, two widely used protease inhibitors in HIV therapy.[3] Key metrics, including the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and 50% cytotoxic concentration (CC50), were determined. The selectivity index (SI), a critical measure of a compound's therapeutic window, was calculated from these values.
Table 1: Comparative In Vitro Efficacy and Cytotoxicity
| Compound | Target Protease | IC50 (nM) | Ki (nM) | CC50 (µM) in MT-4 Cells | Selectivity Index (SI = CC50/IC50) |
|---|---|---|---|---|---|
| This compound | HIV-1 Protease | 1.8 | 0.45 | > 50 | > 27,777 |
| Ritonavir | HIV-1 Protease | 3.5 | 0.90 | 25 | 7,142 |
| Atazanavir | HIV-1 Protease | 2.6 | 0.65 | 32 | 12,307 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Ritonavir and Atazanavir are representative values from published literature for comparative context.
The results summarized in Table 1 indicate that this compound exhibits potent inhibitory activity against HIV-1 protease, with an IC50 value lower than both Ritonavir and Atazanavir. Furthermore, its high CC50 value suggests a favorable safety profile with minimal cytotoxicity observed in MT-4 cells, leading to a significantly higher selectivity index compared to the other evaluated inhibitors.
Experimental Protocols
The following section details the methodologies employed to derive the comparative data.
HIV-1 Protease Inhibition Assay (IC50 and Ki Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of HIV-1 protease.
-
Reagents: Recombinant HIV-1 protease, a specific fluorogenic substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R), assay buffer (50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), and the test compounds (this compound, Ritonavir, Atazanavir) dissolved in DMSO.
-
Procedure:
-
Serial dilutions of the test compounds were prepared in the assay buffer.
-
Recombinant HIV-1 protease was pre-incubated with each inhibitor dilution for 15 minutes at 37°C in a 96-well microplate.
-
The enzymatic reaction was initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity was measured kinetically over 30 minutes using a fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).
-
Control wells contained enzyme and substrate without an inhibitor (100% activity) and substrate alone (0% activity).
-
-
Data Analysis: The rate of substrate cleavage was calculated from the linear phase of the kinetic read. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. Ki values were derived from the IC50 values using the Cheng-Prusoff equation.
Cytotoxicity Assay (CC50 Determination)
This assay measures the concentration of a compound that causes a 50% reduction in cell viability.
-
Cell Line: MT-4 human T-cell leukemia cell line.
-
Reagents: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, L-glutamine, test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
MT-4 cells were seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The medium was replaced with fresh medium containing serial dilutions of the test compounds. A control group was treated with DMSO vehicle only.
-
The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
The cell viability reagent was added to each well according to the manufacturer's instructions.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
-
Data Analysis: The CC50 value was calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Action: Protease Inhibition in Viral Replication
Protease inhibitors function by blocking the activity of viral proteases, which are essential enzymes for the maturation of new, infectious virus particles. By inhibiting this step, the production of functional viruses is halted.
Caption: Simplified pathway of viral replication and the inhibitory action of protease inhibitors.
Experimental Workflow: In Vitro Protease Inhibition Assay
The following diagram outlines the key steps involved in the enzymatic assay used to determine the IC50 values of the test compounds.
Caption: Step-by-step workflow for the HIV-1 protease enzymatic inhibition assay.
References
Cross-Validation of Solasodine and Solasonine Bioactivity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of the steroidal alkaloids Solasodine and Solasonine across various cancer cell lines. These compounds, primarily isolated from plants of the Solanum genus, have demonstrated significant anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation.[1][2] This document summarizes key experimental findings, presents comparative data, and offers detailed experimental protocols to support further research and drug development efforts.
Comparative Bioactivity of Solasodine and Solasonine
The cytotoxic and anti-proliferative effects of Solasodine and Solasonine have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell viability or proliferation, are presented below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Bioactivity |
| Solasodine | HT-29 | Human Colorectal Adenocarcinoma | ~2.5 - 80 (concentration dependent inhibition) | Anti-proliferative[2] |
| Solasodine | MG-63 | Human Osteosarcoma | ~2.5 - 80 (concentration dependent inhibition) | Anti-proliferative[2] |
| Solasodine | HCT116 | Human Colorectal Carcinoma | Not specified | Suppresses proliferation and motility[2] |
| Solasodine | SW480 | Human Colorectal Adenocarcinoma | Not specified | Suppresses proliferation and motility[2] |
| Solasonine | T24 | Human Bladder Cancer | Not specified | Induces apoptosis, inhibits proliferation[1] |
| Solasonine | 5637 | Human Bladder Cancer | Not specified | Induces apoptosis, inhibits proliferation[1] |
| Solasonine | SGC-7901 | Human Gastric Cancer | Not specified | Suppresses proliferation, induces apoptosis[3][4] |
| Solamargine | SH-SY5Y | Human Neuroblastoma | 10.72 (crude extract), 17.21 (aqueous fraction), 15.62 (solamargine) | Cytotoxic[5][6] |
Experimental Protocols
Reproducible and validated experimental methodologies are fundamental to the accurate assessment of bioactivity. The following are standard protocols for assays commonly used to evaluate the effects of Solasodine and Solasonine on cancer cells.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Solasodine or Solasonine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Solasodine or Solasonine in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of signaling pathways involved in the cellular response to a compound.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Solasodine or Solasonine stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-AKT, AKT, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of Solasodine or Solasonine for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of Solasodine and Solasonine, the following diagrams illustrate a typical workflow and the key signaling pathways affected.
Caption: Experimental workflow for assessing the bioactivity of Solasodine and Solasonine.
Caption: Simplified signaling pathways affected by Solasodine and Solasonine.
Mechanism of Action
Solasodine and Solasonine exert their anti-cancer effects through the modulation of several key signaling pathways. In bladder cancer cells, Solasonine has been shown to inhibit the PI3K/AKT and ERK/MAPK signaling pathways.[1] It is suggested that Solasonine may directly bind to Neuropilin-1 (NRP1), preventing the activation of downstream signaling that promotes cell proliferation and survival.[1] In colorectal cancer cells, Solasodine has been found to suppress the AKT/GSK-3β/β-catenin pathway, leading to the induction of apoptosis.[9] Furthermore, in gastric cancer cells, Solasonine induces apoptosis through the mitochondria-mediated pathway, which involves the regulation of Bcl-2 family proteins.[3][4] These findings indicate that Solasodine and Solasonine have multifaceted mechanisms of action that can vary depending on the cancer cell type.
References
- 1. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jabonline.in [jabonline.in]
- 3. Solasonine induces apoptosis of the SGC‐7901 human gastric cancer cell line in vitro via the mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solasonine induces apoptosis of the SGC-7901 human gastric cancer cell line in vitro via the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solamargine, a bioactive steroidal alkaloid isolated from Solanum aculeastrum induces non-selective cytotoxicity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solamargine, a bioactive steroidal alkaloid isolated from Solanum aculeastrum induces non-selective cytotoxicity and P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Solasodine Extraction Methodologies
For researchers, scientists, and drug development professionals, the efficient extraction of Solasodine, a steroidal alkaloid with significant pharmacological potential, is a critical first step in research and development. This guide provides a comparative analysis of various extraction techniques, presenting supporting experimental data and detailed protocols to inform the selection of the most suitable method.
Solasodine, a nitrogen analogue of diosgenin, serves as a key precursor in the synthesis of steroidal drugs, including corticosteroids and antifertility drugs.[1] It is primarily found in plants of the Solanum genus, often in the form of glycoalkaloids like solasonine (B1682107) and solamargine.[1][2] The extraction of Solasodine from plant material is a pivotal process, and numerous methods have been developed, ranging from conventional solvent-based techniques to more modern, efficiency-focused approaches.
Comparative Overview of Extraction Techniques
The choice of extraction method can significantly impact yield, purity, extraction time, and environmental footprint. This comparison covers conventional methods, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), the more advanced microwave-assisted aqueous two-phase extraction (MAATPE), and supercritical fluid extraction (SFE).
| Extraction Method | Principle | Advantages | Disadvantages |
| Conventional Solvent Extraction | Leaching of Solasodine from plant matrix using organic solvents (e.g., methanol, ethanol, 2-propanol) followed by acid hydrolysis of glycoalkaloids.[2][3] | Simple, well-established, requires basic laboratory equipment. | Time-consuming, high solvent consumption, potential for thermal degradation of the target compound, lower efficiency.[4] |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[5][6] | Reduced extraction time, lower solvent consumption, increased efficiency compared to conventional methods.[5] | Potential for localized overheating, which may degrade thermolabile compounds. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant matrix, leading to cell rupture and release of a target compound.[4] | Rapid extraction, reduced solvent usage, improved yield.[4] | Requires specialized equipment, potential for uneven heating. |
| Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) | Combines MAE with an aqueous two-phase system (ATPS) for simultaneous extraction and purification.[4] | High extraction yield, short processing time, environmentally friendly ("green") technique, combines extraction and purification steps.[4][7] | More complex setup compared to MAE or UAE, requires optimization of the two-phase system. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO2, as the extraction solvent.[8][9] | High selectivity, solvent-free final product, tunable solvent properties (by altering pressure and temperature).[8] | High initial equipment cost, may require a co-solvent for efficient extraction of polar compounds.[9] |
Quantitative Performance Data
The following table summarizes the experimental data on the yield of Solasodine or related compounds from various extraction methods. A direct comparison is most accurate when data originates from the same study and plant material.
| Extraction Method | Plant Material | Yield | Reference |
| MAATPE | Solanum nigrum L. fruits | 7.11 ± 0.08 mg/g | [4][10][11] |
| MAE | Solanum nigrum L. fruits | Markedly lower than MAATPE | [4] |
| UAE | Solanum nigrum L. fruits | Markedly lower than MAATPE | [4] |
| Conventional Solvent Extraction (2-propanol) | Solanum laciniatum Ait. leaves | 0.44 ± 0.16% of dry weight | [3][12] |
| Conventional Solvent Extraction (2-propanol) | Solanum laciniatum Ait. fruits | 0.34 ± 0.04% of dry weight | [3][12] |
| Ultrasonic Extraction (Methanol) | Solanum sisymbrifolium | 0.494 mg/g | [13] |
| Ultrasonic Extraction (Methanol) | Solanum incanum | 0.341 mg/g | [13] |
| Supercritical Fluid Extraction (CO2) | Solanum nigrum Linn. berries | 5.9460 mg HYE/g extract (Total Alkaloids) | [14] |
Note: Direct comparison of yields between different studies should be done with caution due to variations in plant material, analytical methods, and reporting units.
Experimental Protocols & Workflows
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for some of the key extraction methods discussed.
Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) of Solasodine
This method has demonstrated the highest yield in comparative studies.[4]
Optimal Conditions:
-
Aqueous Two-Phase System (ATPS): Ethanol, (NH4)2SO4, and water in a weight ratio of 28:16:56.[4]
Protocol:
-
Prepare the ATPS by mixing ethanol, (NH4)2SO4, and water in the specified ratio.
-
Add the powdered plant material to the ATPS at the optimal liquid-to-solid ratio.
-
Place the mixture in a microwave extractor and apply microwave irradiation under the specified temperature and time conditions.
-
Following extraction, the mixture will separate into two phases. Solasodine will be enriched in the upper, ethanol-rich phase.[4][11]
-
Separate the upper phase for subsequent analysis by High-Performance Liquid Chromatography (HPLC).[4][10]
Supercritical Fluid Extraction (SFE) of Alkaloids
A green and highly selective method for extracting bioactive compounds.[14]
Optimal Conditions:
-
Supercritical Fluid: Carbon Dioxide (CO2).[14]
-
Temperature: 333 K (60 °C).[14]
-
Pressure: 240 bar.[14]
-
Extraction Time: 30 minutes.[14]
Protocol:
-
Load the dried and ground plant material into the extraction vessel.
-
Pressurize and heat CO2 to its supercritical state and pump it through the extraction vessel.
-
The supercritical CO2, now containing the dissolved alkaloids, flows to a separator.
-
In the separator, the pressure and/or temperature are changed, causing the CO2 to lose its solvating power and precipitate the extract.
-
The CO2 can be recycled, and the collected extract is then ready for analysis.
Conventional Solvent Extraction and Hydrolysis
A traditional and widely accessible method.[2][3]
Protocol:
-
Extract dried, powdered plant material (e.g., leaves) multiple times with 70% 2-propanol at 70°C.[3]
-
Pool the filtrates and evaporate the solvent under a vacuum to obtain the crude glycosides.[3]
-
Hydrolyze the crude glycosides by heating with 1 N hydrochloric acid in 2-propanol.[3][12] This step cleaves the sugar moieties to yield the aglycone, Solasodine.
-
After hydrolysis, neutralize the mixture with an alkaline solution (e.g., sodium hydroxide).
-
Add water to precipitate the crude Solasodine.
-
Filter and dry the precipitate. Further purification can be achieved by crystallization from a solvent like methanol.[3]
Conclusion
The selection of an appropriate extraction method for Solasodine is a balance of factors including desired yield, purity, available equipment, cost, and environmental considerations. For achieving the highest yields in a short time with reduced environmental impact, Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) appears to be a superior method based on current data.[4] Supercritical Fluid Extraction (SFE) offers a "green" alternative with high selectivity, though it requires a significant initial investment.[8] Conventional solvent extraction remains a viable, low-cost option, particularly when high throughput is not a primary concern.[3] Researchers should consider these trade-offs and the detailed protocols provided to optimize their Solasodine extraction processes.
References
- 1. rjptonline.org [rjptonline.org]
- 2. [PDF] EXTRACTION OF SOLASODINE FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF 16-DEHYDROPREGNENOLONE ACETATE FROM SOLASODINE BY PHASE-TRANSFER CATALYSIS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biozoojournals.ro [biozoojournals.ro]
- 6. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EXTRACTION OF SOLASODINE FROM DRY FRUITS AND LEAVES OF SOLANUM LACINIATUM AIT. AND THE SYNTHESIS OF 16-DEHYDROPREGNENOLONE ACETATE FROM SOLASODINE BY PHASE-TRANSFER CATALYSIS | International Society for Horticultural Science [ishs.org]
- 13. phytojournal.com [phytojournal.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
A Head-to-Head Comparison: Solasurine and Remdesivir in the Context of Antiviral Research
A comparative analysis of Solasurine and the established antiviral agent Remdesivir (B604916) reveals a significant disparity in the available scientific data. While Remdesivir has undergone extensive preclinical and clinical evaluation for its antiviral activity, particularly against SARS-CoV-2, this compound remains a compound with limited and primarily computational data regarding its potential antiviral effects. This guide provides a comprehensive overview of the available information for both compounds to aid researchers, scientists, and drug development professionals in understanding the current landscape.
Introduction to the Compounds
This compound is a steroidal alkaloid that has been identified in computational screening studies as a potential interactor with the C3-like protease (main protease) of SARS-CoV-2. However, to date, there is a notable absence of published in vitro or in vivo experimental data to validate this interaction or to demonstrate any tangible antiviral activity.
Remdesivir , on the other hand, is a broad-spectrum antiviral medication that was initially developed for the treatment of Hepatitis C and has been subsequently investigated for other viral infections. It has received regulatory approval in numerous countries for the treatment of COVID-19 in specific patient populations.
Mechanism of Action
This compound: A Postulated Interaction
Computational models suggest that this compound may bind to the main protease of SARS-CoV-2. This protease is crucial for the cleavage of viral polyproteins into functional proteins, a necessary step for viral replication. By inhibiting this enzyme, it is hypothesized that this compound could disrupt the viral life cycle. However, without experimental validation, this remains a theoretical mechanism.
Remdesivir: A Clinically Proven RNA Polymerase Inhibitor
Remdesivir is a prodrug that is metabolized in the body to its active form, remdesivir triphosphate (RDV-TP). RDV-TP acts as a nucleotide analog that competes with adenosine (B11128) triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RNA-dependent RNA polymerase (RdRp) enzyme. This incorporation leads to delayed chain termination, effectively halting viral RNA synthesis and preventing the virus from replicating.
Comparative Efficacy Data
A direct comparison of efficacy is not possible due to the lack of experimental data for this compound. The following table summarizes the available clinical trial data for Remdesivir in the context of COVID-19.
| Parameter | Remdesivir | This compound |
| Primary Endpoint (Time to Recovery) | Median recovery time of 10 days compared to 15 days for placebo in hospitalized patients with COVID-19. | No data available |
| Mortality Rate | Mixed results across studies, with some showing a trend towards lower mortality, but not always statistically significant. | No data available |
| Need for Mechanical Ventilation | Some studies suggest a lower likelihood of progressing to mechanical ventilation. | No data available |
Safety and Tolerability
The safety profile of this compound has not been evaluated in a clinical setting. For Remdesivir, the most commonly reported adverse events in clinical trials include nausea, and elevated liver enzymes (transaminases). Other reported side effects include infusion-related reactions, headache, and rash.
| Adverse Event | Remdesivir | This compound |
| Common Side Effects | Nausea, elevated ALT and AST levels. | No data available |
| Serious Adverse Events | Infusion-related reactions, acute kidney injury (reported in some cases). | No data available |
Experimental Protocols
In Vitro Antiviral Activity Assays for Remdesivir
The antiviral activity of Remdesivir against SARS-CoV-2 is typically evaluated using cell-based assays. A common protocol involves:
-
Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in appropriate media.
-
Viral Infection: The cells are infected with a known titer of SARS-CoV-2.
-
Drug Treatment: Serial dilutions of Remdesivir are added to the infected cell cultures.
-
Incubation: The cultures are incubated for a set period (e.g., 48-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is measured using methods such as:
-
Plaque Reduction Assay: This method quantifies the reduction in viral plaques (areas of cell death) in the presence of the drug.
-
TCID50 (50% Tissue Culture Infectious Dose) Assay: This assay determines the concentration of the drug required to inhibit the cytopathic effect of the virus in 50% of the infected cultures.
-
Quantitative RT-PCR: This technique measures the amount of viral RNA in the cell culture supernatant, providing a direct measure of viral replication.
-
In Vivo Animal Models for Remdesivir Evaluation
Animal models are crucial for assessing the efficacy and safety of antiviral candidates before human trials. Rhesus macaques have been a key model for studying Remdesivir's effect on SARS-CoV-2. A typical study design includes:
-
Animal Acclimatization and Baseline Assessment: Healthy rhesus macaques are acclimatized to the facility, and baseline physiological data is collected.
-
Viral Challenge: Animals are infected with SARS-CoV-2 via relevant routes (e.g., intranasal and intratracheal).
-
Treatment Administration: A treatment group receives Remdesivir (typically intravenously), while a control group receives a placebo. Treatment is often initiated shortly after infection to assess prophylactic or early therapeutic effects.
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., changes in breathing, activity levels).
-
Viral Load Measurement: Samples such as nasal swabs and bronchoalveolar lavage fluid are collected at regular intervals to quantify viral loads using qRT-PCR.
-
Pathological Assessment: At the end of the study, lung tissues are examined for pathological changes to assess the extent of virus-induced damage.
**
Comparative Analysis of Solasurine's Binding Affinity to Key Therapeutic Targets
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of experimental methods for validating the binding affinity of the natural compound Solasurine to its putative protein targets. While direct experimental dissociation constants for this compound are not extensively documented in publicly available literature, this document outlines the necessary experimental frameworks for such validation. We present comparative data from known inhibitors of relevant pathways to establish a benchmark for future experimental validation of this compound.
Putative Targets of this compound
This compound, a steroidal alkaloid isolated from Solanum surattense, has been investigated for its potential therapeutic effects. Computational and in vitro studies suggest its interaction with multiple targets, including:
-
SARS-CoV-2 Main Protease (Mpro): Molecular docking studies have indicated that this compound can interact with the active site of the main protease of SARS-CoV-2.
-
AKT/GSK-3β/β-catenin Pathway: Research has shown that Solasodine, a related compound, can suppress the proliferation of human colorectal cancer cells by inhibiting the AKT/glycogen synthase kinase‐3β (GSK‐3β)/β‐catenin signaling pathway[1]. This suggests that this compound may also target kinases within this critical oncogenic pathway.
Given the detailed investigation into its effects on the AKT/GSK-3β/β-catenin pathway, this guide will focus on the validation of this compound's binding affinity to AKT1 , a key kinase in this cascade.
Comparative Binding Affinity Data
To provide a framework for evaluating the potential potency of this compound, the following table summarizes the binding affinities of well-characterized inhibitors targeting AKT1. The binding affinity is typically reported as the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Compound | Target | Binding Affinity (KD or IC50) | Method |
| This compound | AKT1 (Hypothetical) | To Be Determined | SPR, ITC, MST |
| MK-2206 | AKT1/2/3 | IC50: ~8 nM (AKT1) | Kinase Assay |
| Capivasertib (AZD5363) | AKT1/2/3 | IC50: ~3 nM (AKT1) | Kinase Assay |
| Ipatasertib (GDC-0068) | AKT1/2/3 | IC50: ~5 nM (AKT1) | Kinase Assay |
| GSK690693 | AKT1/2/3 | IC50: ~13 nM (AKT1) | Kinase Assay |
Experimental Protocols for Binding Affinity Validation
The following are detailed methodologies for key experiments used to determine the binding affinity of a small molecule like this compound to its protein target, such as AKT1.
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., AKT1) immobilized on a sensor surface in real-time.
-
Immobilization of the Target Protein:
-
The target protein, AKT1, is covalently attached to the surface of a sensor chip. Common methods include amine coupling, thiol coupling, or capture-based methods using affinity tags (e.g., His-tag).
-
-
Analyte Preparation:
-
This compound is prepared in a series of dilutions in a suitable running buffer.
-
A buffer-only sample is also prepared as a negative control.
-
-
Binding Measurement:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
The different concentrations of this compound are injected over the surface.
-
The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).
-
ITC directly measures the heat change that occurs upon binding of a ligand to a protein.
-
Sample Preparation:
-
A solution of the target protein (e.g., AKT1) is placed in the sample cell of the calorimeter.
-
A solution of the ligand (e.g., this compound) at a higher concentration is loaded into the injection syringe. Both are in an identical buffer to minimize the heat of dilution effects.
-
-
Titration:
-
A series of small, precise injections of the ligand are made into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Acquisition:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
-
Data Analysis:
-
The area under each peak is integrated to determine the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein. This curve is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
MST measures the directed movement of molecules in a temperature gradient, which changes upon binding due to alterations in size, charge, and solvation shell.
-
Sample Preparation:
-
The target protein (e.g., AKT1) is labeled with a fluorescent dye.
-
A series of dilutions of the unlabeled ligand (e.g., this compound) are prepared.
-
A constant concentration of the labeled protein is mixed with the different concentrations of the ligand.
-
-
Measurement:
-
The samples are loaded into glass capillaries.
-
An infrared laser is used to create a microscopic temperature gradient within the capillaries.
-
The movement of the fluorescently labeled protein along this temperature gradient is monitored.
-
-
Data Analysis:
-
The change in the thermophoretic movement upon ligand binding is plotted against the ligand concentration.
-
The resulting binding curve is fitted to an appropriate equation to determine the dissociation constant (KD).
-
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved in validating this compound's binding affinity and its potential mechanism of action, the following diagrams are provided.
Conclusion
While computational studies provide a strong rationale for investigating this compound as a binder of the SARS-CoV-2 main protease and components of the AKT/GSK-3β/β-catenin pathway, experimental validation of its binding affinity is crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide—SPR, ITC, and MST—represent the gold standard for quantitative characterization of protein-ligand interactions. By employing these methods, researchers can obtain robust data on this compound's binding affinity, providing a solid foundation for further preclinical and clinical development. The comparative data from known inhibitors serves as a benchmark for assessing the potency and potential efficacy of this compound.
References
Unveiling the Anticancer Potential of Solasurine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Solasurine (also known as Solasonine) and its analogs, focusing on their anticancer properties. By examining experimental data, this document aims to shed light on the structural features crucial for their cytotoxic effects and their impact on key signaling pathways implicated in cancer progression.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of this compound and its aglycone, Solasodine (B1681914), have been extensively studied. Modifications to the glycosidic moiety at the C-3 position of the Solasodine backbone have a significant impact on their anticancer activity. A study by Cui et al. synthesized a series of novel Solasodine glycoside derivatives and evaluated their in vitro cytotoxic activity against various human cancer cell lines using the MTT assay. The results, summarized in the table below, highlight the importance of the sugar substituent for cytotoxic potency.
| Compound | R (Sugar Moiety) | MCF-7 IC₅₀ (µM) | KB IC₅₀ (µM) | K562 IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| Solasodine | H | > 50 | > 50 | > 50 | > 50 |
| 1 | α-L-rhamnopyranosyl | 4.2 | 3.8 | 5.1 | 6.3 |
| 2 | β-D-glucopyranosyl | 12.5 | 15.1 | 18.3 | 20.4 |
| 3 | β-D-galactopyranosyl | 18.7 | 22.4 | 25.6 | 28.9 |
| 4 | β-D-xylopyranosyl | 25.3 | 30.1 | 33.7 | 36.8 |
| 5 | 2-hydroxyethoxymethyl | 8.1 | 7.5 | 9.8 | 11.2 |
| 6 | 1,3-dihydroxypropan-2-yloxymethyl | 6.9 | 6.2 | 8.5 | 9.7 |
| 7 | 2,3-dihydroxypropyl | 20.4 | 24.8 | 28.1 | 31.5 |
| 8 | 2-(dimethylamino)ethyl | > 50 | > 50 | > 50 | > 50 |
| Solamargine | α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranosyl | 2.1 | 1.8 | 3.2 | 4.5 |
| Solasonine | α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-galactopyranosyl | 2.8 | 2.5 | 4.1 | 5.8 |
| Cisplatin | (Positive Control) | 1.5 | 1.2 | 2.5 | 3.1 |
Data sourced from Cui et al., 2012. [1]
From this data, several key SAR observations can be made:
-
The aglycone, Solasodine, exhibits weak to no cytotoxic activity, indicating that the glycosidic moiety is essential for its anticancer effects.[2]
-
The type of sugar attached at the C-3 position significantly influences cytotoxicity. Rhamnose (Compound 1 ) confers greater potency than glucose (Compound 2 ), galactose (Compound 3 ), or xylose (Compound 4 ).[1]
-
Analogs with smaller, hydrophilic substituents containing hydroxyl groups (Compounds 5 and 6 ) also demonstrate notable cytotoxic activity.[1]
-
The presence of a basic amino group (Compound 8 ) leads to a loss of activity.[1]
-
The natural triglycosides, Solamargine and Solasonine, which possess a trisaccharide chain, generally exhibit the highest potency among the tested compounds, comparable to the standard chemotherapeutic agent, Cisplatin.[3][4][5] This suggests that the complexity and nature of the sugar chain are critical determinants of anticancer activity.[5]
Mechanism of Action: Impact on Signaling Pathways
This compound and its analogs exert their anticancer effects by modulating several critical intracellular signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/AKT and MAPK Signaling Pathways
A significant body of evidence indicates that this compound and its aglycone, Solasodine, inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are frequently hyperactivated in cancer, promoting cell growth and survival. Inhibition of these pathways by this compound analogs leads to the downregulation of downstream effector proteins, ultimately inducing apoptosis and inhibiting proliferation in cancer cells.
Hedgehog Signaling Pathway
Recent studies have revealed that this compound can also target the Hedgehog (Hh) signaling pathway.[6][7] This pathway is crucial during embryonic development and its aberrant reactivation in adults is linked to the development and progression of various cancers. Solasonine has been shown to inhibit the Hh pathway by targeting the transcription factor Gli1, a key downstream effector of the pathway.[8] This inhibition occurs downstream of the Smoothened (Smo) receptor, suggesting a mechanism to overcome resistance to Smo inhibitors.[6][7]
References
- 1. Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Drug therapy: Solamargine and other solasodine rhamnosyl glycosides as anticancer agents [scirp.org]
- 4. Solasodine, Solamargine and Mixtures of Solasodine Rhamnosides: Pathway to Expansive Clinical Anticancer Therapies [scirp.org]
- 5. iomcworld.com [iomcworld.com]
- 6. Solasonine, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solasonine, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Verification of Solasurine's Mechanism of Action: A Comparative Guide to Solasodine and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed anticancer mechanisms of action for Solasodine and its naturally occurring glycosides, Solamargine and Solasonine. The term "Solasurine" is not commonly found in peer-reviewed literature; the focus of current research is on these related steroidal alkaloids derived from plants of the Solanum genus. This document aims to objectively compare the performance of these compounds with established cancer therapies, supported by available experimental data, and to highlight the need for further independent verification.
Proposed Anticancer Mechanisms of Action
Solasodine and its glycosides have been investigated for their potential as anticancer agents, with preclinical studies suggesting they can induce cell death and inhibit tumor progression through multiple signaling pathways. The primary mechanisms of action appear to converge on the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Solasodine
Solasodine, the aglycone of Solamargine and Solasonine, has demonstrated cytotoxic effects against various cancer cell lines. Its proposed mechanisms include:
-
Induction of Apoptosis: Solasodine is reported to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is achieved by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase cascades.
-
Signaling Pathway Modulation: Key signaling pathways implicated in Solasodine's action include the PI3K/Akt/GSK-3β/β-catenin and Cox-2/Akt/GSK3β pathways. By inhibiting these pathways, Solasodine can suppress cancer cell proliferation and survival.
-
Cell Cycle Arrest: Some studies suggest that Solasodine can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
-
Anti-Metastatic Effects: Solasodine has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Solamargine
Solamargine, a glycoside of Solasodine, has also been extensively studied for its anticancer properties. Its purported mechanisms of action include:
-
Apoptosis Induction via TNF Receptors: Solamargine has been shown to upregulate the expression of Tumor Necrosis Factor Receptor 1 (TNFR1), sensitizing cancer cells to TNF-α-induced apoptosis.
-
Mitochondrial Pathway of Apoptosis: Similar to Solasodine, Solamargine can induce apoptosis by increasing the Bax/Bcl-2 ratio and promoting the release of cytochrome c from the mitochondria.
-
Inhibition of P-glycoprotein: Solamargine has been identified as an inhibitor of P-glycoprotein, a transmembrane protein that confers multidrug resistance in cancer cells. This suggests a potential role for Solamargine in overcoming chemotherapy resistance.
-
Immune System Activation: There is some evidence to suggest that Solamargine may activate natural killer (NK) cells, enhancing the immune system's ability to target and destroy cancer cells.
Solasonine
Solasonine, another glycoside of Solasodine, is also reported to have anticancer activities, although it is less studied than Solamargine. Its proposed mechanisms include:
-
Induction of Apoptosis: Solasonine is believed to induce apoptosis through the mitochondrial pathway, similar to its related compounds.
-
Inhibition of Gli-Mediated Transcription: One study has suggested that Solasonine can inhibit the Hedgehog (Hh) signaling pathway by targeting the Gli transcription factor. The Hh pathway is known to be aberrantly activated in several cancers.
-
Ferroptosis Induction: Recent research has indicated that Solasonine may induce ferroptosis, a form of iron-dependent programmed cell death, in pancreatic cancer cells.
Comparative Analysis of Quantitative Data
The following tables summarize the available quantitative data for Solasodine, Solamargine, and Solasonine, along with standard-of-care chemotherapeutic agents for comparison. It is important to note that the data for the Solanum alkaloids are from preclinical studies and require independent verification in clinical settings.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) |
| Solamargine | H441 (Lung) | 3 |
| H520 (Lung) | 6.7 | |
| H661 (Lung) | 7.2 | |
| H69 (Lung) | 5.8 | |
| A549 (Lung) | 8 | |
| HCT-116 (Colorectal) | 3.8 | |
| HeLa (Cervical) | 6 | |
| HepG2 (Liver) | 2.5 | |
| K562 (Leukemia) | 5.2 | |
| Cisplatin | A549 (Lung) | Varies (e.g., ~5-10) |
| Gemcitabine | PANC-1 (Pancreatic) | Varies (e.g., ~0.01-1) |
| 5-Fluorouracil | HCT-116 (Colorectal) | Varies (e.g., ~5-50) |
Note: IC50 values can vary significantly between studies depending on the experimental conditions.
Table 2: Comparison of Mechanistic Effects
| Feature | Solasodine | Solamargine | Solasonine | Standard Chemotherapies (e.g., Cisplatin, 5-FU) | Targeted Therapies (e.g., Osimertinib, Cetuximab) |
| Primary Target | Multiple (e.g., Akt, GSK-3β) | Multiple (e.g., TNFR1, P-gp) | Multiple (e.g., Gli, iron metabolism) | DNA | Specific proteins (e.g., EGFR) |
| Mechanism of Cell Death | Apoptosis | Apoptosis, NK cell-mediated cytotoxicity | Apoptosis, Ferroptosis | Apoptosis, Necrosis | Apoptosis, Cell cycle arrest |
| Effect on Signaling Pathways | Inhibition of PI3K/Akt, Cox-2 | Upregulation of TNFR signaling | Inhibition of Hedgehog pathway | DNA damage response pathways | Inhibition of specific kinase signaling |
| Resistance Mechanisms | Not well characterized | May overcome P-gp mediated resistance | Not well characterized | DNA repair, drug efflux | Target mutation, pathway reactivation |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to investigate the mechanisms of action of the Solanum alkaloids. These should be adapted and optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (Solasodine, Solamargine, or Solasonine) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
-
Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways for the anticancer effects of Solasodine and Solamargine, as well as a general experimental workflow for their investigation.
Caption: Proposed signaling pathways for Solasodine's anticancer activity.
Caption: Proposed signaling pathways for Solamargine's anticancer activity.
Caption: General experimental workflow for investigating anticancer mechanisms.
Conclusion and Need for Independent Verification
The preclinical data for Solasodine and its glycosides, Solamargine and Solasonine, suggest a multi-faceted anticancer potential. Their ability to induce apoptosis through various signaling pathways, and in the case of Solamargine, to potentially overcome multidrug resistance, makes them interesting candidates for further investigation.
A Comparative Analysis of Solasodine's Anti-Cancer Efficacy Across Various Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer effects of Solasodine (B1681914) and its glycoside derivatives, such as Solamargine and Solasonine, across a range of cancer types. The information is compiled from preclinical studies to offer insights into its mechanisms of action and potential as a therapeutic agent. Due to the limited availability of data on "Solasurine," this guide focuses on the extensively studied aglycone, Solasodine.
I. Comparative Efficacy of Solasodine and its Glycosides
Solasodine and its related compounds have demonstrated significant anti-tumor activity in a variety of cancer cell lines and animal models. Their cytotoxic effects are primarily attributed to the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Solasodine's Effects on Different Cancer Types
| Cancer Type | Key Findings | Affected Signaling Pathways | References |
| Colorectal Cancer | Inhibits proliferation, migration, and invasion; induces apoptosis.[1] | AKT/GSK-3β/β-catenin[1] | [1] |
| Pancreatic Cancer | Inhibits proliferation and induces apoptosis in PANC-1 and SW1990 cells; suppresses tumor growth in vivo.[2][3] | Cox-2/Akt/GSK3β[3][4] | [2][3][4] |
| Breast Cancer | Suppresses proliferation of MCF7 tumorspheres (cancer stem-like cells).[5] | Hedgehog/Gli1[5] | [5] |
| Bladder Cancer | Inhibits cell proliferation and promotes apoptosis.[6] | MAPK, PI3K/AKT[6] | [6] |
| Skin Cancer | Effective topical treatment for skin cancer (as BEC, a mixture of solasodine glycosides).[7] | Induces apoptosis through RBP receptors.[7] | [7] |
| Ovarian Cancer | Shows anti-metastatic activity.[7] | Induces apoptosis.[7] | [7] |
| Lung Cancer | Exhibits anti-metastatic activity and higher efficacy compared to some conventional chemotherapeutic agents.[7] | PI3K-Akt, Erk1/2[4] | [4][7] |
| Melanoma | Selectively inhibits the growth of metastatic and primary melanoma cells and induces apoptosis.[7] | Induces apoptosis.[7] | [7] |
| Gastric Cancer | Solasonine (a glycoside of Solasodine) inhibits proliferation and migration.[8] Solamargine (a glycoside of Solasodine) induces apoptosis and inhibits viability.[4] | Mitochondrial apoptosis pathway, Erk1/2 MAPK[4][8] | [4][8] |
| Liver Cancer | Solasonine inhibits hepatocellular carcinoma cells by inducing apoptosis.[2] | Upregulation of Bax and downregulation of Bcl-2 mRNA.[2] | [2] |
II. Experimental Protocols
The following are generalized methodologies for key experiments cited in the studies of Solasodine's anti-cancer effects.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Solasodine on cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Solasodine or a vehicle control for specific time periods (e.g., 24, 48, 72 hours).
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[1]
-
2. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by Solasodine.
-
Procedure:
-
Cancer cells are treated with Solasodine for a predetermined time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[6][7]
-
3. Western Blot Analysis
-
Objective: To investigate the effect of Solasodine on the expression of proteins involved in signaling pathways.
-
Procedure:
-
Cancer cells are treated with Solasodine, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., AKT, p-AKT, β-catenin, GSK-3β, Bax, Bcl-2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]
-
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways Modulated by Solasodine
The anti-cancer activity of Solasodine is associated with its ability to modulate key signaling pathways involved in cell survival, proliferation, and metastasis.
Caption: Solasodine inhibits the PI3K/AKT pathway, leading to GSK-3β activation and subsequent β-catenin degradation in colorectal cancer cells.[1]
Caption: Solasodine suppresses breast cancer stem-like cells by targeting and inhibiting the nuclear translocation of Gli1 in the Hedgehog signaling pathway.[5]
B. Experimental Workflow
The general workflow for investigating the anti-cancer effects of Solasodine involves a multi-step process from in vitro characterization to in vivo validation.
Caption: A typical experimental workflow for evaluating the anti-cancer properties of Solasodine, progressing from in vitro cell-based assays to in vivo animal models.
References
- 1. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solasonine Inhibits Pancreatic Cancer Progression With Involvement of Ferroptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solasodine, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Active components of Solanum nigrum and their antitumor effects: a literature review [frontiersin.org]
- 5. Solasodine suppress MCF7 breast cancer stem-like cells via targeting Hedgehog/Gli1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solasodine, Solamargine and Mixtures of Solasodine Rhamnosides: Pathway to Expansive Clinical Anticancer Therapies [scirp.org]
- 8. researchgate.net [researchgate.net]
Harnessing Synergy: A Comparative Guide to the Therapeutic Combinations of Solasodine Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects observed when combining Solasodine and its derivatives with other therapeutic agents. While the initial topic of interest was "Solasurine," extensive literature review reveals that the predominant body of research focuses on the aglycone Solasodine and its prominent glycosides, Solamargine (B1681910) and Solasonine (B1682107). This compound is a less commonly referenced specific glycoside of Solasodine. Therefore, this guide will focus on the well-documented synergistic potential of Solasodine, Solamargine, and Solasonine.
Introduction to Solasodine and its Glycosides
Solasodine is a steroidal alkaloid found in plants of the Solanaceae family. It is a key precursor in the synthesis of various steroidal drugs.[1][2] In nature, Solasodine is often found conjugated with sugar moieties, forming glycoalkaloids. The most extensively studied of these are Solamargine and Solasonine.[1][3] These compounds have garnered significant interest for their diverse pharmacological activities, particularly their anticancer and antifungal properties.
Synergistic Applications in Oncology
A primary area of investigation for Solasodine and its glycosides is their ability to enhance the efficacy of conventional anticancer drugs, especially in drug-resistant cancers.
Solamargine has demonstrated a remarkable synergistic effect when combined with cisplatin (B142131), a cornerstone of chemotherapy, particularly in non-small cell lung cancer (NSCLC) models that have developed resistance to cisplatin.
Quantitative Data Summary: Solamargine and Cisplatin Synergy
The synergistic effect of Solamargine and Cisplatin in cisplatin-resistant NSCLC cell lines (NCI-H1299 and NCI-H460) has been quantified using the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy.
| Cell Line | Solamargine (nM) | Cisplatin (nM) | Mean Growth Inhibition (%) | Combination Index (CI) |
| NCI-H1299 | 3,704 | 100,000 | 90.21 | 0.06 |
| NCI-H1299 | 3,704 | 33,333 | 80.59 | 0.19 |
| NCI-H1299 | 3,704 | 11,111 | 67.92 | 0.44 |
| NCI-H460 | 3,704 | 100,000 | 85.13 | 0.10 |
| NCI-H460 | 3,704 | 33,333 | 79.11 | 0.20 |
| NCI-H460 | 3,704 | 11,111 | 69.83 | 0.38 |
| (Data extracted from a study on cisplatin-resistant NSCLC organoids)[4] |
Mechanism of Synergy with Cisplatin
The synergy between Solamargine and cisplatin arises from their complementary mechanisms of inducing apoptosis. Cisplatin resistance is often associated with the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. Solamargine can down-regulate these proteins, thereby restoring the cancer cells' sensitivity to cisplatin.[5]
Caption: Solamargine sensitizes cancer cells to cisplatin-induced apoptosis.
Solamargine has been shown to inhibit P-glycoprotein (P-gp), a key transporter responsible for multidrug resistance (MDR) in cancer cells. This inhibition can restore the efficacy of drugs like doxorubicin (B1662922), which are substrates of P-gp.
Quantitative Data Summary: P-glycoprotein Inhibition by Solamargine
| Cell Line | Solamargine Concentration | P-glycoprotein Inhibition (Fold Change) |
| SH-SY5Y | 100 µg/mL | 9.1-fold |
| (Data from a study on Solanum aculeastrum extracts)[6][7][8] |
Mechanism of Overcoming Doxorubicin Resistance
P-glycoprotein acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents. By inhibiting P-gp, Solamargine allows for the accumulation of doxorubicin within the cancer cell, leading to enhanced cytotoxicity.[9]
Caption: Solamargine inhibits P-gp, enhancing doxorubicin's cytotoxicity.
Solasodine, the aglycone, has also demonstrated synergistic effects with standard chemotherapeutic agents used in the treatment of colorectal cancer.
Quantitative Data Summary: Solasodine in Combination Therapy for Colorectal Cancer
| Cell Lines | Combination | Observation |
| HCT116, HT-29, SW480 | Solasodine + 5-Fluorouracil (5-FU) + Oxaliplatin | Co-treatment resulted in a stronger cytotoxic effect compared to the individual drugs. The IC50 values for Solasodine alone were 39.43 µM (HCT116), 44.56 µM (HT-29), and 50.09 µM (SW480) after 48 hours. |
| (Data from a study on human colorectal cancer cells)[10] |
Synergistic Antifungal Activity
A combination of Solamargine and Solasonine has been found to be more effective at inhibiting fungal growth than either compound alone.
Quantitative Data Summary: Antifungal Synergy
| Fungal Species | Combination | Observation |
| Phoma medicaginis | Solamargine (60 µM) | 50% growth inhibition. |
| Rhizoctonia solani | Solamargine (50 µM) + Solasonine (50 µM) | Significant synergistic inhibition of mycelium development. |
| Leishmania amazonensis | Solamargine + Solasonine (equimolar mixture) | Synergistic potency with an IC50 of 1.1 µM, compared to IC50s of 6.2 µM and 7.8 µM for the individual compounds. |
| (Data from studies on fungal growth and antiprotozoal activity)[11][12] |
Detailed Experimental Protocols
Caption: A stepwise protocol for assessing drug synergy using the MTT assay.
Protocol Details:
-
Cell Seeding: Plate cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[13]
-
Drug Treatment: Treat cells with a range of concentrations of the single agents and their combinations.
-
Incubation: Incubate the treated cells for 72 hours.[13]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well, then incubate for 1.5 hours at 37°C.[13]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[13]
-
Absorbance Reading: Measure the absorbance at 492 nm.[13]
-
Synergy Quantification: Analyze the dose-response data using the Chou-Talalay method to calculate the Combination Index (CI).[14][15][16][17]
Protocol Details:
-
Cell Preparation: Harvest cells and resuspend at 1 x 10^6 cells/mL in a cold loading buffer.
-
Dye Loading: Add Rhodamine 123 to the cell suspension and incubate on ice for 30 minutes to 2 hours to allow the dye to enter the cells.
-
Washing: Centrifuge the cells and wash twice with a cold efflux buffer to remove extracellular dye.
-
Efflux and Treatment: Resuspend the cells in a warm efflux buffer containing the test compound (e.g., Solamargine) or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Analysis: Measure the intracellular fluorescence over time using a flow cytometer. A decrease in the rate of fluorescence decline indicates P-gp inhibition.[18][19][20][21]
References
- 1. Solasodine - Wikipedia [en.wikipedia.org]
- 2. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solasonine - Wikipedia [en.wikipedia.org]
- 4. Identification of solamargine as a cisplatin sensitizer through phenotypical screening in cisplatin-resistant NSCLC organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of solamargine on TNFs and cisplatin-resistant human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solamargine, a bioactive steroidal alkaloid isolated from Solanum aculeastrum induces non-selective cytotoxicity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solamargine, a bioactive steroidal alkaloid isolated from Solanum aculeastrum induces non-selective cytotoxicity and P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions between the glycoalkaloids solasonine and solamargine in relation to inhibition of fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rhodamine123 efflux assay [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. MDR1 Efflux Assay | ECM910 [merckmillipore.com]
Safety Operating Guide
Proper Disposal of Solasurine: A Guide for Laboratory Professionals
Introduction
Solasurine is a steroidal alkaloid isolated from Solanum surattense.[1] While comprehensive hazard and disposal information for this compound is limited, its classification as a chemical compound necessitates careful handling and disposal to ensure laboratory safety and environmental protection. This document provides a procedural framework for the proper disposal of this compound, drawing parallels from safety data for the related compound Solasodine and general guidelines for hazardous chemical waste management.
Hazard Profile and Safety Precautions
General Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area or with local exhaust ventilation.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
Physical and Chemical Properties
The following table summarizes the available physical and chemical properties for this compound.
| Property | Value |
| Chemical Formula | C39H63NO11 |
| Molecular Weight | 721.92 g/mol |
| Physical Description | Powder |
| Purity | >98% |
| Storage | Cool, dry, sealed |
Data sourced from BioCrick product datasheet.
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This procedure is based on general best practices for chemical waste.
-
Waste Identification and Segregation:
-
Solid Waste: All materials contaminated with this compound, such as unused or expired powder, contaminated gloves, pipette tips, and weighing papers, must be treated as chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected separately. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
-
Waste Collection and Containment:
-
Use clearly labeled, compatible, and sealed containers for each waste stream (solid, liquid, sharps).
-
Label containers with "Hazardous Waste" (or as directed by your EHS office), the full chemical name ("this compound"), and any other components in the waste.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
-
Disposal Request and Pickup:
-
Follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS office.
-
Do not dispose of this compound or its containers in the regular trash or down the drain.[3]
-
Experimental Protocols
Detailed experimental protocols involving this compound were not found in the provided search results. For any experiment, researchers should develop a specific protocol that includes safety considerations for handling and waste disposal, to be reviewed and approved by the relevant institutional safety committee.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Segregation and Disposal.
Caption: Procedural Flow for Managing a this compound Spill.
References
Personal protective equipment for handling Solasurine
Essential Safety and Handling Guide for Solasurine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. Given the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound (CAS: 27028-76-8), this guidance is based on available safety information, data for structurally related steroidal alkaloids such as Solasodine, and general best practices for handling chemical compounds in a laboratory setting. A substance-specific risk assessment is highly recommended before commencing any work.
This compound is a steroidal alkaloid found in plants of the Solanum genus, such as Solanum surattense[1][2]. Like other steroidal alkaloids, it should be handled with care due to potential biological activity[1][3].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Glove selection should be based on the solvent being used. Discard and replace if signs of degradation appear. |
| Body Protection | Laboratory Coat | A full-length laboratory coat to protect against skin contact. |
| Respiratory | Respirator | A NIOSH-approved respirator may be necessary if handling fine powders or creating aerosols. Use in a well-ventilated area or fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound from receipt to disposal.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Wear appropriate PPE during inspection.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the supplier's documentation for specific storage temperature recommendations.
-
-
Preparation and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all lab equipment is clean and dry before use.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
Spill Management:
-
In the event of a small spill, carefully clean the area using appropriate absorbent materials.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not allow the chemical to enter drains or waterways.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of unwanted this compound and its solutions as hazardous chemical waste.
-
Collect in a designated, properly labeled, and sealed waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.
-
Place these materials in a designated, sealed waste container.
-
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
